H-Allo-thr(tbu)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201353-89-1 | |
| Record name | O-(1,1-Dimethylethyl)-L-allothreonine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z335GQX4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to H-Allo-thr(tbu)-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Allo-thr(tbu)-OH, also known as O-(tert-Butyl)-L-allothreonine, is a synthetic amino acid derivative of significant interest in the field of peptide chemistry and drug development. It is a stereoisomer of the more common threonine, with the (2S,3S) configuration. The defining feature of this molecule is the tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function. This bulky protecting group imparts specific chemical properties that are highly advantageous in modern synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS).
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and its role in the development of novel peptide-based therapeutics.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid | - |
| Molecular Formula | C₈H₁₇NO₃ | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| CAS Number | 201353-89-1 | [1] |
| Appearance | White to off-white solid | |
| Stereochemistry | (2S,3S) | - |
Synthesis of this compound
The synthesis of this compound involves the selective protection of the side-chain hydroxyl group of L-allothreonine. A common and effective method is the acid-catalyzed reaction with isobutylene.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-allothreonine
-
Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene gas
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vessel equipped with a gas inlet and stirrer
-
Ice bath
Procedure:
-
Dissolution: Suspend L-allothreonine in dioxane in a reaction vessel.
-
Acidification: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
tert-Butylation: Bubble isobutylene gas through the reaction mixture for several hours while maintaining the temperature at or below 10°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing ice and water.
-
Neutralization: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the product into diethyl ether.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS, typically after N-terminal protection with a 9-fluorenylmethoxycarbonyl (Fmoc) group, yielding Fmoc-Allo-thr(tbu)-OH. The tert-butyl ether is a robust protecting group that is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
General Workflow for SPPS using Fmoc-Allo-thr(tbu)-OH
The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle incorporating Fmoc-Allo-thr(tbu)-OH.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: Cleavage of the tert-Butyl Protecting Group
Materials:
-
Peptide-resin containing the Allo-thr(tbu) residue
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then wash with methanol and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether to remove residual scavengers and byproducts.
-
Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The mechanism of TFA-mediated deprotection of the tert-butyl group is illustrated below. The tert-butyl cation generated is a reactive electrophile that can be trapped by scavengers like TIS and water to prevent side reactions with sensitive amino acid residues.
Caption: Mechanism of TFA-mediated deprotection and scavenging.
Analytical Methods
The characterization of this compound and peptides containing this residue relies on standard analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the amino acid derivative and the final peptide. A method using a combination of a reversed-phase column and a chiral column can be used to separate threonine isomers. |
| Mass Spectrometry (MS) | To confirm the molecular weight of this compound and the sequence of the synthesized peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure and confirm the presence of the tert-butyl group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups present in the molecule. |
Conclusion
This compound is a valuable tool for peptide chemists and drug developers. The strategic placement of the tert-butyl protecting group on the allothreonine side chain provides the necessary stability during peptide synthesis while allowing for efficient removal under specific acidic conditions. This guide has provided a detailed overview of its properties, synthesis, and application, offering researchers and scientists the foundational knowledge required to effectively utilize this important synthetic building block in their research and development endeavors.
References
H-Allo-thr(tbu)-OH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-allo-Threonine, O-(1,1-dimethylethyl)- (H-Allo-thr(tbu)-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in modern peptide chemistry. Its unique stereochemistry and the presence of a bulky tert-butyl protecting group on the side-chain hydroxyl function offer distinct advantages in the synthesis of complex peptides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS) for drug discovery and development.
Chemical Structure and Properties
This compound, with the IUPAC name (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid, is a stereoisomer of the more common L-threonine derivative. The "allo" designation indicates a different configuration at the beta-carbon (C3) compared to L-threonine. The tert-butyl ether linkage on the side chain provides steric hindrance, preventing undesirable side reactions during peptide synthesis.
Chemical Identifiers:
-
IUPAC Name: (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid[1]
-
CAS Number: 201353-89-1[1]
-
Molecular Formula: C₈H₁₇NO₃[1]
-
PubChem CID: 7408444[1]
-
Synonyms: O-tert-Butyl-L-allo-threonine, allo-L-Thr(tBu)-OH[2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Weight | 175.23 g/mol | |
| Appearance | White to off-white solid/crystalline powder | |
| Optical Rotation | [α]D20 = +7.0 ± 1º (c=1 in H₂O) | |
| Solubility | Soluble in water and DMSO. | |
| Storage | Store at 0-8 °C. |
Synthesis of this compound
The synthesis of this compound typically starts from L-threonine and involves the introduction of the tert-butyl protecting group onto the side-chain hydroxyl group. Several methods have been described in the patent literature, generally involving the reaction of L-threonine with isobutylene in the presence of an acid catalyst.
Representative Experimental Protocol
The following is a representative protocol for the synthesis of O-tert-Butyl-L-threonine, which is a key intermediate. The final deprotection of the amino group would yield this compound.
Materials:
-
L-threonine
-
1,4-Dioxane
-
Solid superacid catalyst (e.g., sulfated zirconia or a similar solid acid)
-
Isobutylene
-
Glacial acetic acid
-
Cyclohexane
Procedure:
-
In a suitable reaction vessel, dissolve L-threonine in 1,4-dioxane.
-
Add the solid superacid catalyst to the solution.
-
Cool the mixture and introduce isobutylene gas or liquid isobutylene under pressure.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours) with stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter off the catalyst.
-
The resulting product, O-tert-Butyl-L-threonine tert-butyl ester, can be isolated and purified.
-
Selective deprotection of the tert-butyl ester under acidic conditions, while retaining the tert-butyl ether on the side chain, can be challenging and requires careful control of reaction conditions. Alternatively, synthesis may proceed through intermediates with orthogonal protecting groups.
-
The final product, this compound, is then purified, for example, by crystallization from a mixture of glacial acetic acid and cyclohexane.
Note: This is a generalized protocol based on patented methods. Optimization of catalyst, solvent, temperature, and reaction time is crucial for achieving high yield and purity.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage from the resin.
Role in Drug Development
This compound and its derivatives are particularly valuable in the development of peptide-based therapeutics. The incorporation of this non-canonical amino acid can confer unique conformational properties to the peptide, potentially enhancing its biological activity, stability against enzymatic degradation, and pharmacokinetic profile. A notable application is in the synthesis of inhibitors targeting viral proteases, such as the main protease of SARS-CoV-2.
General Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for the incorporation of an Fmoc-protected this compound derivative (Fmoc-allo-Thr(tBu)-OH) into a peptide chain using SPPS.
References
(2S,3S)-2-amino-3-(tert-butoxy)butanoic acid: A Comprehensive Technical Guide
IUPAC Name: (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid
This guide provides an in-depth technical overview of (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, a non-proteinogenic amino acid derivative with significant applications in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Core Concepts and Applications
(2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, also known as O-tert-Butyl-L-allo-threonine, is a valuable building block in the synthesis of peptides and other complex organic molecules. The tert-butyl ether protecting group on the side-chain hydroxyl function offers enhanced stability and solubility, making it a strategic choice in solid-phase peptide synthesis (SPPS). The unique stereochemistry of this allo-threonine derivative can influence the conformation and biological activity of the resulting peptides, making it a target for designing novel therapeutics, particularly in areas such as neurological disorders.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering acid-labile protection for amino groups. This allows for the stepwise and controlled assembly of amino acid chains. The use of O-tert-butyl protected threonine derivatives like the one discussed here is crucial for preventing unwanted side reactions at the hydroxyl group during the coupling process.
Physicochemical Properties
While specific experimental data for the (2S,3S) isomer is not widely consolidated in publicly available literature, the general properties of O-tert-butyl-threonine derivatives can be summarized. These compounds are typically white to off-white crystalline powders or solids. The tert-butyl group imparts increased hydrophobicity compared to unprotected threonine.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₃ | Chem-Impex |
| Molecular Weight | 175.22 g/mol | Chem-Impex |
| Appearance | White solid | Chem-Impex |
| Purity | ≥ 98% (NMR) | Chem-Impex |
| Optical Rotation | [a]D20 = +7.0 ± 1º (c=1 in H₂O) | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
Synthesis and Experimental Protocols
The stereoselective synthesis of (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid presents a significant chemical challenge due to the presence of two adjacent chiral centers. The literature describes various strategies for the synthesis of related O-tert-butyl-threonine derivatives, which can be adapted for this specific stereoisomer.
One common approach involves the epimerization of the more readily available L-threonine. A general workflow for such a synthesis is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Epimerization of L-Threonine to D-allo-Threonine
A common method for obtaining the allo configuration is through epimerization of the more common threonine isomer. This can be achieved under basic conditions.
Step 2: O-tert-Butylation
The hydroxyl group of the protected allo-threonine derivative is then reacted with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) in an appropriate solvent like dioxane. This step introduces the tert-butyl ether.
Step 3: Deprotection
Finally, the protecting groups on the amino and carboxyl functionalities are selectively removed to yield the desired (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid. The choice of deprotection conditions depends on the specific protecting groups used in the initial steps.
Role in Drug Development
The incorporation of non-proteinogenic amino acids like (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid into peptide-based drug candidates can confer several advantages:
-
Enhanced Stability: The bulky tert-butyl group can sterically hinder enzymatic degradation, increasing the in vivo half-life of the peptide.
-
Conformational Constraint: The specific stereochemistry can induce a preferred conformation in the peptide backbone, potentially leading to higher binding affinity and selectivity for its biological target.
-
Improved Pharmacokinetic Properties: The increased lipophilicity due to the tert-butyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Logical Flow of Peptide-Based Drug Discovery
An In-depth Technical Guide to the Physical Characteristics of O-tert-Butyl-L-allo-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-tert-Butyl-L-allo-threonine is a synthetically modified amino acid derivative that plays a crucial role as a building block in peptide synthesis and drug discovery. The presence of the tert-butyl protecting group on the hydroxyl function of the allo-threonine side chain enhances its stability and solubility in various organic solvents, making it a valuable component in the construction of complex peptides and therapeutic agents.[1] This technical guide provides a comprehensive overview of the known physical characteristics of O-tert-Butyl-L-allo-threonine, along with detailed experimental protocols for their determination.
Core Physical and Chemical Properties
The physical and chemical properties of O-tert-Butyl-L-allo-threonine are summarized in the table below. These characteristics are fundamental for its application in synthetic chemistry, particularly in the context of peptide synthesis where precise reaction conditions and characterization are paramount.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₃ | [1] |
| Molecular Weight | 175.22 g/mol | [1] |
| Appearance | White solid | [1] |
| Optical Rotation | [α]D²⁰ = +7.0 ± 1º (c=1 in H₂O) | [1] |
| Purity | ≥ 98% (by NMR) | |
| CAS Number | 201353-89-1 | |
| Storage Conditions | Store at 0-8 °C |
Note on Melting Point and Solubility:
While quantitative solubility data in various solvents are not extensively published, the tert-butyl group is known to enhance solubility in organic solvents compared to the unprotected amino acid. The solubility of the related compound L-Threonine is given as 9.70 x 10⁴ mg/L in water at 25 °C and it is noted to be insoluble in ethanol, ethyl ether, and chloroform.
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical characteristics of O-tert-Butyl-L-allo-threonine and similar organic compounds.
Determination of Melting Point (Capillary Method)
This protocol describes a standard method for determining the melting point range of a solid organic compound using a Mel-Temp apparatus or similar device.
Materials:
-
Mel-Temp apparatus or equivalent melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of O-tert-Butyl-L-allo-threonine
-
Mortar and pestle (optional)
-
Spatula
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar.
-
Load a small amount of the sample into the open end of a capillary tube. The sample height should be approximately 1-2 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.
Determination of Optical Rotation
This protocol outlines the procedure for measuring the specific rotation of an optically active compound like O-tert-Butyl-L-allo-threonine using a polarimeter.
Materials:
-
Polarimeter
-
Polarimeter cell (e.g., 100 mm path length)
-
Volumetric flask (e.g., 10 mL or 20 mL)
-
Analytical balance
-
Solvent (e.g., deionized water, as specified for the compound)
-
Sample of O-tert-Butyl-L-allo-threonine
Procedure:
-
Accurately weigh a specified amount of the sample (e.g., 1 g) using an analytical balance.
-
Quantitatively transfer the sample to a volumetric flask.
-
Dissolve the sample in the specified solvent (e.g., water) and fill the flask to the mark. Ensure the solution is homogeneous.
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and measure the observed rotation (α). The measurement is typically performed at 20°C using the sodium D-line (589 nm) as the light source.
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l * c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used to determine the purity of amino acid derivatives. This protocol provides a general workflow for sample preparation and analysis.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (for quantitative analysis)
-
Sample of O-tert-Butyl-L-allo-threonine
-
Vials and micropipettes
Procedure:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR into a clean, dry vial.
-
Add a precise volume of the appropriate deuterated solvent.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If particulate matter is present, filter the solution into a clean NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the raw data, which includes Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals corresponding to the protons of O-tert-Butyl-L-allo-threonine. The ratio of the integrals should correspond to the number of protons in each environment. The presence of significant impurity peaks will indicate a lower purity. For quantitative analysis, the integral of a known signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.
Visualizations of Experimental Workflows
As O-tert-Butyl-L-allo-threonine is primarily used in peptide synthesis, the following diagram illustrates its role in a generalized Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc chemistry.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
The following diagram illustrates the logical steps for determining the optical rotation of a chiral compound.
Caption: Workflow for determining the specific optical rotation.
References
A Technical Guide to H-Allo-thr(tbu)-OH (CAS 201353-89-1) for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Allo-thr(tbu)-OH (CAS Number: 201353-89-1), a crucial non-canonical amino acid derivative utilized in the field of peptide chemistry and drug discovery. This document outlines its chemical properties, applications, and detailed protocols for its incorporation into peptide chains, with a focus on solid-phase peptide synthesis (SPPS).
Introduction
This compound, chemically known as (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a stereoisomer of the more common O-tert-butyl-L-threonine.[1] The "allo" configuration at the beta-carbon and the presence of a bulky tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function make it a valuable building block for the synthesis of complex peptides and peptidomimetics. The tBu group provides steric hindrance and prevents unwanted side reactions during peptide synthesis, and it can be removed under acidic conditions. This derivative is particularly useful in the development of therapeutic peptides, including antiviral agents.
Physicochemical and Safety Data
A comprehensive summary of the key physicochemical properties and safety information for this compound is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 201353-89-1 | [1] |
| IUPAC Name | (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid | [1] |
| Synonyms | O-tert-Butyl-L-allothreonine, allo-L-Thr(tBu)-OH | [1] |
| Molecular Formula | C₈H₁₇NO₃ | [1] |
| Molecular Weight | 175.23 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥98% (HPLC) | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Table 2: Safety Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the latest safety data sheet from the supplier before handling the compound.
Applications in Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl ether on the side chain is stable to the basic conditions used for Fmoc deprotection, making it compatible with the widely used Fmoc-SPPS strategy. Its incorporation can introduce conformational constraints into a peptide backbone, which can be crucial for enhancing biological activity, selectivity, and stability.
A notable application is in the synthesis of antiviral peptides. For instance, derivatives of allothreonine are components of alloferon, an immunomodulatory and antiviral peptide. The synthesis of alloferon analogues for structure-activity relationship studies often involves the incorporation of such non-canonical amino acids.
Experimental Protocols
The following section provides a detailed, generalized protocol for the incorporation of an N-terminally protected version of this compound (e.g., Fmoc-Allo-thr(tbu)-OH) into a growing peptide chain using manual Fmoc-based solid-phase peptide synthesis. The "H-" prefix in this compound signifies a free N-terminal amino group. In a standard SPPS workflow, this amino acid would typically be protected with a temporary protecting group like Fmoc to prevent self-polymerization during the coupling step.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-Allo-thr(tbu)-OH)
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether, cold
-
Kaiser test kit
Protocol for a Single Coupling Cycle
This protocol describes the steps for adding one amino acid residue to the growing peptide chain on the solid support.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the 20% piperidine solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Allo-thr(tbu)-OH) and an equivalent amount of an activating agent (e.g., HOBt) in DMF.
-
Add the coupling reagent (e.g., 3-4 equivalents of DIC) to the amino acid solution and allow it to pre-activate for a few minutes.
-
Alternatively, use a pre-formulated coupling reagent like HBTU in the presence of a base such as DIPEA.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that all free amines have reacted.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.
-
This cycle is repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Visualizations
The following diagrams illustrate the chemical structure of this compound and the general workflow of solid-phase peptide synthesis.
Caption: Chemical Structure of this compound.
Caption: General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis.
Conclusion
This compound is a specialized amino acid derivative that offers unique structural properties for the synthesis of novel peptides. Its compatibility with standard Fmoc-SPPS protocols, combined with the strategic advantage of its side-chain protection, makes it an indispensable tool for researchers in peptide chemistry and drug development. The detailed protocols and workflow provided in this guide serve as a practical resource for the successful incorporation of this non-canonical amino acid into synthetic peptides.
References
The Stereochemical Dichotomy of Threonine and Allo-threonine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Synthesis, Properties, and Biological Significance of Threonine Diastereomers
Threonine, a seemingly simple essential amino acid, holds a layer of complexity in its stereochemistry that is of profound importance in the fields of biochemistry, drug development, and synthetic chemistry. As one of the two proteinogenic amino acids with two chiral centers, threonine can exist as four distinct stereoisomers. This guide provides a comprehensive technical overview of the stereochemistry of L- and D-threonine and their less common diastereomers, L- and D-allo-threonine, with a focus on their synthesis, physicochemical properties, and biological implications for researchers, scientists, and professionals in drug development.
Unraveling the Stereoisomers of Threonine
Threonine (2-amino-3-hydroxybutanoic acid) possesses two stereogenic centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers, which are grouped into two pairs of enantiomers. The naturally occurring and most well-known form is L-threonine, which has the (2S, 3R) configuration. Its enantiomer is D-threonine with the (2R, 3S) configuration.
The diastereomers of threonine are known as allo-threonine. L-allo-threonine has the (2S, 3S) configuration, and its mirror image, D-allo-threonine, has the (2R, 3R) configuration.[1] Diastereomers, unlike enantiomers, are not mirror images of each other and, consequently, have different physical and chemical properties. This distinction is crucial in biological systems where enzymes and receptors exhibit high stereospecificity. While L-threonine is a fundamental component of proteins, its diastereomer, L-allo-threonine, is rarely found in nature but has garnered significant interest for its role in the synthesis of novel proteins and as a constituent of certain antibiotics.[2]
Comparative Physicochemical Properties
The differing spatial arrangements of the hydroxyl and amino groups in threonine and allo-threonine lead to distinct physical properties. A summary of key quantitative data is presented in the table below for easy comparison.
| Property | L-Threonine | D-Threonine | L-allo-Threonine | D-allo-Threonine |
| Configuration | (2S, 3R) | (2R, 3S) | (2S, 3S) | (2R, 3R) |
| Melting Point (°C) | 255-257 | 255-257 | ~272 (decomposes) | ~272 (decomposes) |
| Specific Rotation [α]D | -28.3° (c=2, H₂O) | +28.3° (c=2, H₂O) | +9.6° (c=2, H₂O) | -9.6° (c=2, H₂O) |
| pKa₁ (-COOH) | 2.63 | 2.63 | ~2.11 | ~2.11 |
| pKa₂ (-NH₃⁺) | 9.10 | 9.10 | ~9.12 | ~9.12 |
Synthesis and Separation of Threonine Stereoisomers
The targeted synthesis of allo-threonine is a key requirement for its application in research and development. Several methods have been established, primarily involving the epimerization of the more readily available threonine.
Chemical Synthesis: Epimerization of L-Threonine
A common method for the synthesis of D-allo-threonine from L-threonine involves epimerization at the α-carbon. This can be achieved through the use of a catalyst such as salicylaldehyde in acetic acid.[3] The process typically results in a diastereomeric mixture of L-threonine and D-allo-threonine, which can then be separated.
-
Reaction Setup: A mixture of L-threonine and a catalytic amount of salicylaldehyde is dissolved in glacial acetic acid.
-
Heating: The solution is heated under reflux for several hours to facilitate epimerization.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction reaches equilibrium, the acetic acid is removed under reduced pressure.
-
Separation: The resulting mixture of L-threonine and D-allo-threonine can be separated by fractional crystallization, often after derivatization to enhance the difference in solubility of the diastereomeric salts.[3] For instance, the mixture can be N-acetylated, and the resulting N-acetyl-D-allo-threonine can be separated from N-acetyl-L-threonine based on the differential solubility of their ammonium salts in ethanol.[3]
-
Hydrolysis and Purification: The separated derivative is then hydrolyzed to yield D-allo-threonine, which is further purified by recrystallization.
Enzymatic Synthesis and Resolution
Enzymatic methods offer a highly specific and efficient route for the synthesis and resolution of threonine stereoisomers. Threonine aldolases and amino acid racemases are key enzymes in these biotransformations.
-
Enzyme Selection: An amino acid racemase is used to catalyze the racemization of the amino group of L-threonine, producing a mixture of L-threonine and D-allo-threonine.
-
Reaction Conditions: L-threonine is incubated with the amino acid racemase in a suitable buffer at an optimal pH and temperature for the enzyme.
-
Selective Removal of L-Threonine: To drive the equilibrium towards the production of D-allo-threonine, L-threonine deaminase can be added. This enzyme selectively converts the remaining L-threonine into α-ketobutyrate and ammonia, which can be easily removed from the reaction mixture.
-
Enzyme Deactivation: The enzymes are denatured and removed, typically by heat treatment followed by centrifugation.
-
Purification: D-allo-threonine is then purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
Spectroscopic Characterization
Distinguishing between threonine and allo-threonine, as well as their enantiomers, relies on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can differentiate between diastereomers due to the different chemical environments of the protons and carbons. The coupling constants between the α- and β-protons can also provide information about the relative stereochemistry.
-
X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of each stereoisomer by mapping the three-dimensional arrangement of atoms in a crystal.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for distinguishing between enantiomers, as they exhibit mirror-image CD spectra.
Biological Significance and Applications in Drug Development
The stereochemistry of threonine and its analogues plays a critical role in their biological activity and their utility in the pharmaceutical industry.
Allo-threonine in Natural Products
While not a common proteinogenic amino acid, allo-threonine is a component of several biologically active natural products, particularly antibiotics. For instance, the katanosins are a group of potent antibiotics that contain allo-threonine in their structure. D-allo-threonine is also found in peptido-lipids from certain bacteria. The presence of this "unnatural" amino acid is often crucial for the bioactivity of these molecules.
Enzymatic Pathways Involving Allo-threonine
Specific enzymes have evolved to metabolize allo-threonine. L-allo-threonine aldolase, for example, catalyzes the reversible cleavage of L-allo-threonine to glycine and acetaldehyde. This enzyme provides an alternative pathway for glycine synthesis in some organisms.
Role in Drug Design and Development
The strict stereochemical requirements of biological targets mean that the different stereoisomers of a drug molecule can have vastly different pharmacological and toxicological profiles. The incorporation of threonine or allo-threonine analogues with specific stereochemistry is a strategy used in drug design to optimize binding affinity, selectivity, and pharmacokinetic properties. For example, the unique spatial orientation of the hydroxyl and methyl groups in allo-threonine can be exploited to create specific interactions with a target receptor or enzyme active site that would not be possible with the threo-isomer.
Experimental and Analytical Workflows
The synthesis, separation, and analysis of threonine stereoisomers are fundamental processes for researchers in this field. The following diagram illustrates a general workflow.
Conclusion
The stereochemical relationship between threonine and allo-threonine provides a compelling example of how subtle changes in three-dimensional structure can lead to significant differences in physical properties and biological function. For researchers and professionals in drug development, a thorough understanding of the synthesis, characterization, and biological roles of these diastereomers is essential. The ability to selectively synthesize and incorporate specific stereoisomers of threonine and its analogues into novel molecules opens up new avenues for the design of more potent, selective, and safer therapeutic agents. As our understanding of the intricate molecular interactions within biological systems continues to grow, the importance of stereochemistry in chemical biology and medicinal chemistry will undoubtedly become even more pronounced.
References
The Pivotal Role of the Tert-Butyl Group in Threonine Protection: A Technical Guide for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of peptide synthesis and the development of peptide-based therapeutics, the strategic use of protecting groups is paramount to achieving high-fidelity outcomes. Among these, the tert-butyl (tBu) group plays a crucial role in safeguarding the reactive side chain of threonine (Thr). This technical guide provides a comprehensive overview of the function and application of the tBu protecting group for threonine, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It delves into the principles of orthogonal protection, stability and lability of the Thr(tBu) moiety, and potential side reactions. Detailed experimental protocols for the protection and deprotection of tert-butylated threonine are provided, alongside quantitative data summaries and visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction: The Necessity of Side Chain Protection
Threonine, a polar amino acid, possesses a secondary hydroxyl group on its side chain. This hydroxyl group is nucleophilic and can engage in undesirable side reactions during peptide synthesis, such as O-acylation during the coupling of subsequent amino acids. To prevent these side reactions and ensure the correct peptide sequence is assembled, the hydroxyl group must be masked with a temporary protecting group. The tert-butyl group is a widely employed and effective choice for this purpose.[1][2][3]
The use of the tert-butyl group is a cornerstone of the Fmoc/tBu orthogonal protection strategy.[1][4] This strategy relies on two distinct classes of protecting groups that can be removed under different chemical conditions. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chains of amino acids like threonine are protected by acid-labile groups, predominantly the tert-butyl group. This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation without the premature removal of the side-chain protecting groups.
The Tert-Butyl Group as a Protecting Moiety for Threonine
The tert-butyl group is introduced onto the threonine side chain as a tert-butyl ether. The resulting derivative, commonly known as Fmoc-Thr(tBu)-OH, is a standard building block in Fmoc-based SPPS. The bulky nature of the tert-butyl group provides steric hindrance that effectively prevents the hydroxyl group from participating in unwanted reactions.
Key Characteristics of the Tert-Butyl Protecting Group
The efficacy of the tBu group in threonine protection stems from its chemical properties, which are summarized in the table below.
| Characteristic | Description | Relevance in Peptide Synthesis |
| Acid Lability | Readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA). | Enables final deprotection of the side chain simultaneously with cleavage of the peptide from the resin. |
| Base Stability | Stable under the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF). | Crucial for the orthogonal Fmoc/tBu strategy, preventing premature deprotection during chain elongation. |
| Steric Hindrance | The bulky nature of the tBu group effectively shields the hydroxyl group. | Prevents O-acylation and other side reactions at the threonine side chain. |
Quantitative Data Summary: Stability and Cleavage Conditions
While comprehensive, directly comparable quantitative data from a single source is scarce, the following table summarizes the stability and lability of the tert-butyl ether on threonine under various conditions encountered during solid-phase peptide synthesis, based on established chemical principles and literature.
| Condition | Reagent(s) | Temperature | Duration | Stability of Thr(tBu) | Outcome |
| Fmoc Deprotection | 20% Piperidine in DMF | Room Temperature | 5-20 minutes | High | Fmoc group removed, Thr(tBu) remains intact. |
| Peptide Coupling | Coupling reagents (e.g., HBTU, HATU), DIPEA | Room Temperature | 1-2 hours | High | Peptide bond formation occurs without affecting the Thr(tBu) group. |
| Final Cleavage and Deprotection | 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) | Room Temperature | 2-4 hours | Low | Complete removal of the tBu group and cleavage from the resin. |
| Mild Acid Cleavage | 1% TFA in Dichloromethane (DCM) | Room Temperature | Short | High | Thr(tBu) remains stable; useful for cleavage from hyper-acid-labile resins to obtain protected peptide fragments. |
| Stronger Acid Cleavage | Hydrogen Fluoride (HF) | 0 °C | 1 hour | Low | Complete removal of the tBu group (used in Boc-SPPS). |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving tert-butyl protected threonine.
Protocol for the Synthesis of Fmoc-Thr(tBu)-OH
While commercially available, the synthesis of Fmoc-Thr(tBu)-OH can be achieved through a multi-step process. A generalized approach involves the tert-butylation of the threonine side chain, followed by the introduction of the Fmoc group. A common method for tert-butylation involves the use of isobutylene in the presence of a strong acid catalyst.
Materials:
-
L-Threonine
-
Isobutylene
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate
-
Dioxane
-
Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
Amino and Carboxyl Group Protection (if necessary): In some synthetic routes, the amino and carboxyl groups of threonine are first protected (e.g., as a copper complex or with other orthogonal protecting groups) to direct the tert-butylation to the hydroxyl group.
-
Tert-Butylation: The protected threonine is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and a catalytic amount of concentrated sulfuric acid is added, followed by the introduction of isobutylene gas or liquid. The reaction is stirred until completion.
-
Work-up and Deprotection of Amino/Carboxyl Groups: The reaction is quenched, and the product is extracted. The temporary protecting groups on the amino and carboxyl functions are then removed to yield H-Thr(tBu)-OH.
-
Fmoc Protection: H-Thr(tBu)-OH is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. Fmoc-OSu is added portion-wise, and the reaction is stirred for several hours at room temperature.
-
Final Work-up and Purification: The reaction mixture is worked up by removing the organic solvent, washing with a nonpolar solvent like hexane to remove impurities, and then acidifying the aqueous layer to precipitate the product. The crude Fmoc-Thr(tBu)-OH is then filtered, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.
Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition using Fmoc-Thr(tBu)-OH in an automated peptide synthesizer or for manual synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Fmoc-Thr(tBu)-OH
-
Coupling reagent solution (e.g., HBTU/HOBt in DMF)
-
N,N'-Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Resin Swelling: The resin is swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes.
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: The Fmoc-Thr(tBu)-OH is pre-activated with the coupling reagent and DIPEA and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle is repeated for the subsequent amino acids in the peptide sequence.
Protocol for Final Cleavage and Deprotection
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin, and the tert-butyl protecting group is removed from the threonine side chain.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
-
Acetonitrile
-
Water
Procedure:
-
Resin Preparation: The synthesized peptide-resin is washed with DCM and dried under vacuum.
-
Cleavage Reaction: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. TIS is used as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions like the re-attachment of the tBu group to other nucleophilic residues.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by adding cold diethyl ether.
-
Peptide Collection and Washing: The precipitated peptide is collected by centrifugation, and the pellet is washed multiple times with cold diethyl ether to remove scavengers and other small molecules.
-
Drying and Purification: The crude peptide is dried under vacuum and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
While tert-butyl-protected threonine is a synthetic entity not directly involved in biological signaling, its use is critical for the synthesis of peptides that are instrumental in studying such pathways. The following diagrams illustrate the logical workflows where Thr(tBu) is a key component.
Conclusion
The tert-butyl protecting group is an indispensable tool for the chemical synthesis of threonine-containing peptides. Its robustness under basic conditions and lability in the presence of strong acids make it an ideal component of the orthogonal Fmoc/tBu protection strategy, which is the gold standard in modern solid-phase peptide synthesis. A thorough understanding of its properties, applications, and the associated experimental protocols is fundamental for researchers, scientists, and drug development professionals aiming to synthesize high-quality peptides for a wide range of applications, from basic research to the development of novel therapeutics. The careful execution of the protection and deprotection steps, as outlined in this guide, is critical for minimizing side reactions and maximizing the yield and purity of the final peptide product.
References
An In-depth Technical Guide to H-Allo-thr(tbu)-OH
This technical guide provides a comprehensive overview of the chemical properties of O-tert-Butyl-L-allo-threonine, also known as H-Allo-thr(tbu)-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. This document outlines the molecule's key quantitative data, discusses potential synthetic pathways, and provides a structural visualization.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C8H17NO3 | [1][2][3] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| IUPAC Name | (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
| CAS Number | 201353-89-1 | |
| Synonyms | O-tert-Butyl-L-allo-threonine, this compound | |
| Appearance | White to off-white solid |
Synthesis and Experimental Protocols
A generalized experimental approach for the synthesis of O-tert-butylated threonine derivatives often starts with L-allo-threonine. The key transformation is the etherification of the side-chain hydroxyl group with a tert-butyl group. This is commonly achieved using isobutylene in the presence of a strong acid catalyst.
A potential multi-step synthesis, adapted from procedures for similar compounds, could involve the following conceptual stages:
-
Carboxyl Group Protection: The synthesis may begin with the protection of the carboxylic acid group of L-allo-threonine, for instance, by converting it to a methyl or benzyl ester.
-
Hydroxyl Group Tert-Butylation: The crucial step is the introduction of the tert-butyl ether protecting group onto the side-chain hydroxyl group. This is often accomplished by reacting the protected L-allo-threonine with isobutylene under acidic conditions (e.g., using sulfuric acid) in a suitable organic solvent like dioxane or dichloromethane.
-
Deprotection of the Carboxyl Group: The final step would be the selective removal of the carboxyl-protecting group to yield the final product, this compound. For example, a methyl ester can be saponified using a base, or a benzyl ester can be removed via hydrogenation.
The purification of the final product would likely involve crystallization or chromatographic techniques to ensure high purity. The synthesis of related compounds, such as Fmoc-protected threonine derivatives, follows similar principles of sequential protection and deprotection steps. For instance, a patented method for a related compound involves reacting an intermediate with isobutene in the presence of methylene chloride and concentrated sulfuric acid. Another patent describes a method for preparing O-tert-butyl-L-threonine tert-butyl ester using a solid acid catalyst and a butylated reagent like tert-butyl methyl ether. These methods highlight the general strategies employed for such syntheses.
Molecular Structure and Logical Relationships
The structure of this compound is composed of a central L-allothreonine core with its side-chain hydroxyl group protected by a tert-butyl group. The diagram below illustrates the logical relationship between the core components of the molecule.
References
Solubility Profile of H-Allo-thr(tbu)-OH in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of H-Allo-thr(tbu)-OH, a tert-butyl protected derivative of the non-proteinogenic amino acid allothreonine. Understanding the solubility of this compound is critical for its effective use in peptide synthesis, drug discovery, and other research applications. This document compiles available quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for assessing compound solubility.
Quantitative Solubility Data
The solubility of this compound has been determined in a limited number of common laboratory solvents. The available data is summarized in the table below for easy comparison. It is important to note that sonication was required to achieve the stated solubility in both water and DMSO.[1][2][3][4]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |
| Water | 100 | 570.68 | Ultrasonic treatment required[1] |
| Dimethyl Sulfoxide (DMSO) | 4.55 | 25.97 | Ultrasonic treatment required |
| Methanol | Data not available | Data not available | - |
| Ethanol | Data not available | Data not available | - |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | - |
| Tetrahydrofuran (THF) | Data not available | Data not available | - |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.
Experimental Protocol for Solubility Determination
While specific experimental details for the solubility of this compound are not extensively published, a general protocol for determining the solubility of amino acid derivatives can be established. The following methodology is a composite of standard laboratory practices for solubility assessment.
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid, white to off-white powder)
-
Selected solvent (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that solid material remains.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For accuracy, it is recommended to filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification:
-
Dilute the clear supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry (if the compound has a suitable chromophore and a standard curve is established).
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for determining compound solubility.
This guide provides a foundational understanding of the solubility of this compound based on currently available data. For solvents where data is not available, the provided experimental protocol offers a reliable method for in-house determination. Accurate solubility data is paramount for the successful design and execution of experiments in drug development and chemical synthesis.
References
H-Allo-thr(tbu)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Non-Canonical Amino Acid H-Allo-thr(tbu)-OH, from Synthesis to its Role in Advanced Peptide Chemistry
In the expanding landscape of peptide-based therapeutics and chemical biology, non-canonical amino acids (ncAAs) offer a powerful toolset for modulating peptide structure, stability, and function. Among these, this compound, a stereoisomer of the proteinogenic amino acid L-threonine, provides unique conformational constraints that can be leveraged in drug design and the synthesis of novel biomolecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, incorporation into peptides, and potential biological implications.
Core Chemical and Physical Properties
This compound, chemically known as (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a derivative of L-allothreonine where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. The "allo" designation signifies a different stereochemical arrangement at the β-carbon (C3) compared to the more common L-threonine (2S, 3R).[1]
| Property | Value | Reference |
| Molecular Formula | C8H17NO3 | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
| IUPAC Name | (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | [2] |
| CAS Number | 201353-89-1 | [2] |
| Stereochemistry | (2S,3S) |
For its use in Fmoc-based solid-phase peptide synthesis, the α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, yielding Fmoc-L-allo-Thr(tBu)-OH.
| Property | Value | Reference |
| Molecular Formula | C23H27NO5 | |
| Molecular Weight | 397.46 g/mol | |
| CAS Number | 201481-37-0 |
Synthesis of Fmoc-L-allo-Thr(tBu)-OH
The synthesis of Fmoc-L-allo-Thr(tBu)-OH is a multi-step process that requires careful control of stereochemistry. A common strategy involves the epimerization of the more readily available L-threonine.
Conceptual Synthesis Workflow
The synthesis can be conceptually broken down into the following stages: protection of the starting material, epimerization to the allo form, introduction of the tert-butyl group, and finally, Fmoc protection.
Caption: Conceptual workflow for the synthesis of Fmoc-L-allo-Thr(tBu)-OH.
Detailed Experimental Protocol: Synthesis of D-allothreonine from L-threonine
An improved synthesis of D-allothreonine derivatives starting from the inexpensive L-threonine has been reported. This method involves the epimerization of L-threonine using salicylaldehyde as a catalyst.
Materials:
-
L-threonine
-
Salicylaldehyde
-
Acetic acid
-
Ammonium salt for separation
Procedure:
-
A mixture of L-threonine and a catalytic amount of salicylaldehyde in acetic acid is heated to induce epimerization, resulting in a mixture of L-threonine and D-allothreonine.
-
The resulting diastereomeric mixture is then separated. One method involves the formation of ammonium salts, which allows for the isolation of D-allothreonine with a diastereomeric excess of up to 96%.
-
The purified D-allothreonine can then be subjected to protection steps to yield the desired Fmoc-D-alloThr(tBu)-OH. A similar strategy can be applied to obtain the L-allo isomer.
Quantitative Data:
-
Diastereomeric Excess (de) of D-alloThr: 96%
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-allo-Thr(tBu)-OH is a valuable building block for SPPS, enabling the site-specific incorporation of this non-canonical amino acid into peptide sequences. The general workflow follows the standard Fmoc/tBu strategy.
SPPS Workflow for Incorporating Fmoc-L-allo-Thr(tBu)-OH
Caption: General workflow for SPPS incorporating Fmoc-L-allo-Thr(tBu)-OH.
Detailed Experimental Protocol: Coupling of Fmoc-L-allo-Thr(tBu)-OH
Due to the stereochemistry of the allo-isomer, it can be considered a sterically hindered amino acid, which may require optimized coupling conditions.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-allo-Thr(tBu)-OH
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30-60 minutes. Deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-allo-Thr(tBu)-OH (4 equivalents relative to resin loading) and a coupling reagent such as HCTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature. For hindered amino acids, a double coupling (repeating the coupling step) may be necessary to ensure the reaction goes to completion.
-
Washing: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.
-
Monitoring: A Kaiser test can be performed to check for the presence of free primary amines. A positive result (blue beads) indicates an incomplete reaction, and a recoupling is recommended.
Quantitative Data:
-
Coupling Efficiency: With optimized conditions and effective coupling reagents like HATU or HCTU, coupling efficiencies for hindered amino acids can exceed 95%.
Cleavage, Deprotection, and Purification
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the tBu group on the allo-threonine residue.
Cleavage and Deprotection Protocol
A standard trifluoroacetic acid (TFA)-based cleavage cocktail is typically used. The inclusion of scavengers is critical to prevent side reactions from the reactive cationic species generated during deprotection.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Cleavage Cocktail (Reagent K):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
A common, less odorous alternative is Reagent B :
-
TFA: 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification Protocol
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
Materials:
-
Crude lyophilized peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Filter the sample through a 0.45 µm filter.
-
Analytical HPLC: First, perform an analytical run to determine the retention time of the target peptide and the impurity profile using a linear gradient (e.g., 5% to 95% B over 30 minutes).
-
Preparative HPLC: Based on the analytical run, optimize the gradient for preparative scale. Inject the sample and collect fractions corresponding to the target peptide peak.
-
Fraction Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry. Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.
Characterization
The identity and purity of the synthesized peptide should be confirmed using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the final peptide. The fragmentation pattern in tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence. The mass difference between a fully deprotected peptide and one with a remaining tBu group is 56.1 Da. The fragmentation of peptides containing threonine and its isomers can be complex, and specialized analysis may be required to differentiate them.
NMR Spectroscopy
NMR spectroscopy can be used to confirm the structure and stereochemistry of the amino acid and the final peptide. 1H and 13C NMR are standard techniques. For diastereomers like threonine and allo-threonine, differences in the chemical shifts of the α- and β-protons can be observed.
Biological Implications and Applications
The incorporation of non-canonical amino acids like allo-threonine can significantly impact the biological activity of peptides. The altered stereochemistry can induce specific secondary structures, enhance proteolytic stability, and modify binding affinities to biological targets.
Case Study: Phytosulfokine (PSK) Analogs
In a study on phytosulfokine (PSK), a plant peptide hormone, the substitution of threonine with allo-threonine at position 4 (4-allo-Thr PSK) was investigated. The resulting peptide analog, PSK-11, showed reduced biological activity in protoplast regeneration assays compared to the native peptide. This suggests that the specific stereochemistry of the threonine residue is crucial for its interaction with the PSK receptor and subsequent biological function.
Potential Applications in Drug Discovery
The use of this compound in peptide synthesis can lead to the development of:
-
More stable peptide drugs: The altered stereochemistry can make the peptide less susceptible to degradation by proteases.
-
Peptidomimetics: The conformational constraints imposed by allo-threonine can help in designing peptides that mimic the structure of protein secondary structures, such as beta-turns or alpha-helices.
-
Novel antimicrobial peptides (AMPs): The incorporation of ncAAs is a strategy being explored to improve the potency and stability of AMPs.
Conclusion
This compound is a valuable non-canonical amino acid for researchers and drug development professionals. Its unique stereochemistry offers a means to fine-tune the properties of synthetic peptides. While its synthesis requires careful control of stereochemistry and its incorporation into peptides may necessitate optimized coupling conditions, the potential benefits in terms of enhanced stability and novel biological activities make it a compelling tool in the field of peptide science. This guide provides the fundamental knowledge and practical protocols to facilitate the successful application of this compound in the laboratory.
References
Commercial Sourcing and Technical Guide for O-tert-Butyl-L-allo-threonine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of O-tert-Butyl-L-allo-threonine, a crucial building block in peptide synthesis and drug discovery. This document offers a comparative analysis of commercial suppliers, details on the compound's properties, and generalized experimental protocols for its application.
Introduction to O-tert-Butyl-L-allo-threonine
O-tert-Butyl-L-allo-threonine is a protected amino acid derivative that plays a significant role in synthetic organic chemistry, particularly in the solid-phase peptide synthesis (SPPS) of complex peptides and therapeutic drug candidates. The tert-butyl ether protecting group on the side-chain hydroxyl function of the allo-threonine residue offers base stability and is readily removable under acidic conditions, making it orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protecting group strategy. The unique stereochemistry of the allo-threonine backbone can impart specific conformational constraints on peptides, influencing their biological activity and stability.
Commercial Suppliers and Product Specifications
A survey of prominent chemical suppliers reveals several sources for O-tert-Butyl-L-allo-threonine and its derivatives. The following table summarizes the available quantitative data for easy comparison.
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Available Quantities |
| Chem-Impex | O-tert-Butyl-L-allo-threonine | 05845 | 201353-89-1 | ≥ 98% (NMR) | Inquire |
| Biosynth | O-tert-Butyl-L-allo-threonine | FB48640 | 201353-89-1 | Not Specified | Inquire |
| Santa Cruz Biotechnology | O-tert-Butyl-L-allo-threonine | sc-268884 | 201353-89-1 | Not Specified | Inquire |
| Thermo Fisher Scientific | N-Fmoc-O-tert-butyl-L-allo-threonine, 97% | H66579 | 201481-37-0 | 97% | 1 g, 5 g |
Note: Data is subject to change and researchers are advised to consult the suppliers' websites for the most current information.
Logical Workflow for Sourcing and Procurement
The process of acquiring O-tert-Butyl-L-allo-threonine for research and development can be streamlined by following a logical workflow, from initial identification of the need to the final procurement and quality control.
Experimental Protocols
The following are generalized methodologies for the incorporation of Fmoc-O-tert-butyl-L-allo-threonine into a peptide sequence using manual solid-phase peptide synthesis (SPPS) and the subsequent cleavage of the tert-butyl protecting group.
Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines a single coupling cycle for incorporating Fmoc-O-tert-butyl-L-allo-threonine onto a resin-bound peptide chain.
Materials:
-
Fmoc-O-tert-butyl-L-allo-threonine
-
Peptide synthesis grade resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with the deprotection solution (20% piperidine in DMF) for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-O-tert-butyl-L-allo-threonine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) and allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling can be monitored using a qualitative ninhydrin test.
-
Washing: After the coupling is complete, wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
Cleavage of the tert-Butyl Protecting Group
The tert-butyl ether is a robust protecting group that is stable to the basic conditions used for Fmoc removal. It is typically cleaved simultaneously with the final cleavage of the peptide from the resin using a strong acid cocktail.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and Water. Other scavengers like 1,2-ethanedithiol (EDT) may be required for peptides containing sensitive residues like cysteine.
Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether multiple times.
-
Drying: Dry the crude peptide under vacuum to remove residual ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Disclaimer: The experimental protocols provided are generalized and may require optimization based on the specific peptide sequence and the scale of the synthesis. Researchers should always consult relevant literature and safety data sheets before performing any chemical synthesis.
NMR and mass spectrometry data for H-Allo-thr(tbu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and experimental protocols related to H-Allo-Thr(tBu)-OH (O-tert-Butyl-L-allothreonine), a key amino acid derivative utilized in peptide synthesis and drug development. Due to the limited availability of public primary spectral data for this specific compound, this guide presents a combination of curated information from commercial suppliers, data from closely related compounds, and representative analytical data based on the known chemical structure.
Physicochemical Properties
This compound is a white solid with the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol .[1] It is a derivative of L-allothreonine with a tert-butyl protecting group on the side-chain hydroxyl group, which enhances its stability and solubility in organic solvents, making it a valuable building block in solid-phase peptide synthesis (SPPS).
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| IUPAC Name | (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid | PubChem[1] |
| CAS Number | 201353-89-1 | PubChem[1] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity | ≥ 98% (by NMR) | Chem-Impex |
Representative Analytical Data
The following tables summarize the expected quantitative data from NMR and mass spectrometry analyses of this compound.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9-4.1 | m | 1H | α-CH |
| ~3.5-3.7 | m | 1H | β-CH |
| ~1.2-1.4 | d | 3H | γ-CH₃ |
| ~1.1-1.3 | s | 9H | C(CH₃)₃ |
Note: The exact chemical shifts can vary depending on the solvent and pH.
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C=O (Carboxyl) |
| ~75-80 | C(CH₃)₃ |
| ~65-70 | β-CH |
| ~55-60 | α-CH |
| ~28-30 | C(CH₃)₃ |
| ~18-22 | γ-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent.
Table 3: Representative Mass Spectrometry Data
| m/z | Ion |
| 176.1281 | [M+H]⁺ |
| 198.1100 | [M+Na]⁺ |
| 118.0655 | [M+H - C₄H₈]⁺ |
| 74.0600 | [M+H - C₄H₈ - CO₂]⁺ |
Note: Fragmentation patterns can vary based on the ionization method and collision energy.
Experimental Protocols
Below are detailed methodologies for the key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity and purity of this compound.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Representative):
-
Spectrometer Frequency: 400 MHz
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters (Representative):
-
Spectrometer Frequency: 100 MHz
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 220 ppm
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
To aid ionization, 0.1% formic acid can be added to the final solution.
ESI-MS Parameters (Representative):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure. Common fragments include the loss of the tert-butyl group (as isobutene) and subsequent loss of carbon dioxide.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
References
The Enigmatic Presence of Allo-Threonine in Bacterial Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The non-proteinogenic amino acid allo-threonine, a diastereomer of the common amino acid L-threonine, is increasingly being identified as a key component of bioactive peptides synthesized by bacteria. Its incorporation into these molecules often confers unique structural properties and potent biological activities, making it a subject of significant interest in the fields of natural product chemistry, drug discovery, and microbial biotechnology. This technical guide provides an in-depth exploration of the natural occurrence of allo-threonine in bacterial peptides, detailing its biosynthesis, methods for its detection and characterization, and its role in the biological activity of these fascinating molecules.
Quantitative Data on Allo-Threonine-Containing Bacterial Peptides
The presence of allo-threonine has been confirmed in several classes of bacterial peptides, most notably in the katanosins and allopeptimicins. While precise fermentation yields can vary significantly depending on the producing strain and culture conditions, the stoichiometry of allo-threonine within the peptide backbone has been determined for some of these compounds.
| Peptide Family | Producing Organism (Example) | Allo-Threonine Content | Biological Activity |
| Allopeptimicins | Actinoallomurus sp. ID145808 | 2 residues of D-allo-threonine per molecule of allopeptimicin A/B[1] | Antibacterial, particularly against Gram-positive bacteria[2] |
| Katanosins | Cytophaga sp. | Contains allo-threonine (specific quantity per molecule not detailed in provided results) | Antibacterial |
Biosynthesis of Allo-Threonine Containing Peptides
The incorporation of allo-threonine into bacterial peptides is primarily mediated by Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzymes function as assembly lines for the synthesis of complex peptides from a wide variety of standard and non-proteinogenic amino acids. The biosynthesis of a D-allo-threonine-containing peptide via an NRPS is a multi-step process.
First, the adenylation (A) domain of a specific NRPS module recognizes and activates L-threonine, its cognate amino acid substrate. This activation involves the hydrolysis of ATP to form an aminoacyl-adenylate intermediate. The activated L-threonine is then transferred to the phosphopantetheinyl arm of the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain, forming a covalent thioester bond.
Crucially, for the incorporation of D-allo-threonine, an epimerization (E) domain within the NRPS module is responsible for converting the L-threonine tethered to the T-domain into its D-allo-threonine diastereomer. This stereochemical conversion is a key step in generating the structural diversity and biological activity of the final peptide product. Finally, the condensation (C) domain catalyzes the formation of a peptide bond between the D-allo-threonine on the T-domain and the growing peptide chain tethered to the T-domain of the preceding module. This cycle of condensation, and in some cases, further modifications, continues until the final peptide is released from the NRPS assembly line, often through the action of a thioesterase (TE) domain which can also catalyze cyclization of the peptide.
Biosynthesis of a D-allo-threonine containing peptide via a Non-Ribosomal Peptide Synthetase (NRPS) module.
Experimental Protocols
Isolation and Purification of Allopeptimicins from Actinoallomurus sp.
This protocol is based on the methods described for the isolation of allopeptimicins.
1. Fermentation:
-
Inoculate a suitable seed culture medium with Actinoallomurus sp. ID145808.
-
Incubate the seed culture at 30°C with shaking for 2-3 days.
-
Use the seed culture to inoculate a larger volume of production medium.
-
Incubate the production culture at 30°C with shaking for 5-7 days.
2. Extraction:
-
Harvest the fermentation broth by centrifugation to separate the mycelium and supernatant.
-
Extract the mycelium with an organic solvent such as acetone or methanol.
-
Extract the supernatant with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to preliminary fractionation using solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on a C18 reversed-phase silica gel.
-
Further purify the active fractions by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector and collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for purity by analytical HPLC-MS.
Characterization of Allo-Threonine in Peptides
1. Acid Hydrolysis and Derivatization:
-
Hydrolyze the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate to remove the acid.
-
Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.
2. HPLC Analysis for Stereochemistry Determination:
-
Analyze the derivatized amino acids by reversed-phase HPLC.
-
Compare the retention times of the derivatized amino acids from the peptide hydrolysate with those of derivatized authentic standards of L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine.
-
The elution order of the diastereomers allows for the unambiguous determination of the stereochemistry of the threonine isomers present in the peptide.
3. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the molecular weight of the intact peptide and its fragments using high-resolution mass spectrometry (e.g., ESI-QTOF or Orbitrap).
-
Use tandem mass spectrometry (MS/MS) to sequence the peptide and localize the allo-threonine residue.
-
Employ 1D and 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY) to determine the complete three-dimensional structure of the peptide in solution, which can provide further confirmation of the presence and configuration of the allo-threonine residue.
Workflow for the isolation and characterization of allo-threonine-containing bacterial peptides.
Mechanism of Action and Signaling Pathways
Allo-threonine-containing peptides often exhibit potent antimicrobial activity. The proposed mechanism of action for many of these peptides, including the allopeptimicins, involves the disruption of bacterial cell wall biosynthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape. Inhibition of its synthesis leads to cell lysis and death.
Antibiotics that target cell wall synthesis can act at various stages of the peptidoglycan biosynthesis pathway. This includes the inhibition of the synthesis of precursor molecules in the cytoplasm, their transport across the cell membrane, or the final cross-linking of the peptidoglycan chains in the periplasmic space. While the precise molecular target of allopeptimicins within this pathway is still under investigation, their activity against Gram-positive bacteria is consistent with interference at an extracellular step of cell wall assembly.
Proposed mechanism of action for allopeptimicins involving the inhibition of bacterial cell wall synthesis.
Conclusion
The natural occurrence of allo-threonine in bacterial peptides represents a fascinating area of research with significant potential for the discovery of new therapeutic agents. The unique structural features imparted by this non-proteinogenic amino acid often lead to potent and specific biological activities. A thorough understanding of the biosynthesis, chemical properties, and mechanism of action of these molecules is crucial for their development as future drugs. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the therapeutic potential of allo-threonine-containing bacterial peptides.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of H-Allo-thr(tbu)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Allo-thr(tbu)-OH, the tert-butyl protected form of L-allothreonine, is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of complex peptides and natural products. Its unique stereochemistry, being a diastereomer of L-threonine, imparts specific conformational properties to peptide backbones, influencing their biological activity. This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-Allo-thr(tbu)-OH in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Allo-threonine is found in several natural products with significant biological activities, including the cytotoxic marine depsipeptides callipeltins.[1][2][3] The successful synthesis of these molecules relies on the effective coupling of their constituent amino acids, including allo-threonine. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function offers good stability during peptide chain elongation and is readily removed under standard acidic cleavage conditions.
Properties of Fmoc-Allo-thr(tbu)-OH
A summary of the key chemical properties of the Fmoc-protected derivative used in SPPS is provided in the table below.
| Property | Value |
| Chemical Name | (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid |
| Molecular Formula | C₂₃H₂₇NO₅[4] |
| Molecular Weight | 397.5 g/mol [4] |
| CAS Number | 201481-37-0 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Experimental Protocols
The following protocols are recommended for the incorporation of Fmoc-Allo-thr(tbu)-OH into a growing peptide chain on a solid support. These protocols are based on established methods for the synthesis of peptides containing sterically hindered and beta-branched amino acids.
Materials and Reagents
| Reagent | Recommended Grade/Supplier |
| Fmoc-Allo-thr(tbu)-OH | Peptide synthesis grade |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Piperidine | Reagent grade |
| Dichloromethane (DCM) | Reagent grade |
| Coupling Reagents | |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade |
| HOBt (Hydroxybenzotriazole) | Peptide synthesis grade |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide synthesis grade |
| Base | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Cleavage Cocktail | |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Water (H₂O) | Deionized |
General SPPS Cycle for Fmoc-Allo-thr(tbu)-OH Incorporation
This protocol describes a single coupling cycle for adding Fmoc-Allo-thr(tbu)-OH to a resin-bound peptide with a free N-terminal amine.
Caption: General workflow for a single SPPS cycle.
Step-by-step Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-Allo-thr(tbu)-OH:
-
Pre-activation: In a separate vial, dissolve Fmoc-Allo-thr(tbu)-OH (3-5 eq.), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Capping (Optional):
-
If the Kaiser test is positive, indicating incomplete coupling, cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin as described in step 5.
-
Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the t-butyl group from the allo-threonine residue, are removed.
Cleavage Cocktail:
A standard cleavage cocktail for peptides containing acid-labile protecting groups is Reagent K:
| Component | Percentage |
| Trifluoroacetic acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation and Performance
The coupling efficiency of Fmoc-Allo-thr(tbu)-OH is influenced by the choice of coupling reagents and the peptide sequence. Due to the beta-branching and the stereochemistry of allo-threonine, steric hindrance can be a factor. The use of potent activating agents is recommended.
| Coupling Reagent | Base | Typical Coupling Time | Expected Efficiency | Notes |
| HBTU/HOBt | DIPEA | 2-4 hours | >98% | A standard and effective combination for most sequences. |
| HATU | DIPEA/Collidine | 1-2 hours | >99% | Highly efficient, especially for sterically hindered amino acids. Collidine can be used to minimize racemization. |
| PyBOP | DIPEA | 2-4 hours | >98% | Another reliable phosphonium-based coupling reagent. |
| DIC/Oxyma | N/A | 4-6 hours | >95% | A carbodiimide-based method that can reduce racemization but may require longer reaction times. |
Monitoring Coupling Efficiency: For quantitative analysis, a small aliquot of the resin can be cleaved after the coupling step, and the resulting peptide fragment analyzed by HPLC and mass spectrometry to determine the percentage of successful coupling versus unreacted N-terminus.
Application Example: Synthesis of Callipeltin B
Callipeltin B is a cyclic depsipeptide with potent cytotoxic activity. Its structure contains a D-allo-threonine residue. The solid-phase synthesis of Callipeltin B demonstrates the successful incorporation of this non-proteinogenic amino acid.
References
- 1. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase total synthesis and structure proof of callipeltin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Total Synthesis and Structure Proof of Callipeltin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-SPPS using H-Allo-thr(tbu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid H-Allo-thr(tbu)-OH into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Detailed protocols, data tables for key experimental parameters, and visualizations are included to facilitate the synthesis of peptides containing this unique building block.
Introduction
Allo-threonine, a diastereomer of threonine, is a non-proteinogenic amino acid found in various natural products, including the potent katanosin B group of antibiotics. The incorporation of allo-threonine into peptide sequences can significantly influence their conformation, biological activity, and proteolytic stability. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function of allo-threonine offers robust protection during peptide synthesis and is readily removed under standard acidic cleavage conditions. This document outlines the optimized Fmoc-SPPS protocol for utilizing this compound in peptide synthesis.
Key Experimental Protocols
The following protocols detail the manual Fmoc-SPPS workflow for the incorporation of this compound. These procedures can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
Proper swelling of the solid support is crucial for efficient peptide synthesis.
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.
Coupling of this compound
Due to the steric hindrance of the β-branched side chain of allo-threonine, a robust coupling strategy is recommended. A double coupling protocol using a potent activating agent such as HATU is advised to ensure high coupling efficiency.[1]
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
-
First Coupling:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling (Recommended):
-
Repeat the amino acid activation and coupling steps as described above.
-
-
Washing: After the final coupling, wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
Monitoring: A Kaiser test can be performed to confirm the absence of free primary amines, indicating complete coupling. A negative (yellow) result is desired.
Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the tBu group from allo-threonine.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective cocktail for peptides containing tBu-protected residues is Reagent K:
-
Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).
-
-
Cleavage Procedure:
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Slowly add the TFA solution to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Allow the precipitation to proceed at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Peptide Purification and Analysis
The crude peptide should be purified and characterized to ensure its identity and purity.
-
Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for peptide purification. A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: The purified peptide should be analyzed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight. Analytical HPLC should be used to determine the purity of the final product.
Data Presentation
The following tables summarize the key quantitative data for the Fmoc-SPPS protocol using this compound.
| Table 1: Reagents for Fmoc-SPPS of this compound containing Peptides | |
| Step | Reagent |
| Resin Swelling | N,N-Dimethylformamide (DMF) |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Coupling (Activation) | This compound, HATU, HOAt, DIPEA |
| Cleavage and Deprotection | Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) |
| Peptide Precipitation | Cold Diethyl Ether |
| Purification | Acetonitrile/Water with 0.1% TFA |
| Table 2: Recommended Molar Equivalents and Reaction Times | ||
| Parameter | Value | Notes |
| This compound (eq.) | 3 - 5 | Relative to resin loading capacity. |
| HATU (eq.) | 2.9 - 4.9 | |
| HOAt (eq.) | 3 - 5 | |
| DIPEA (eq.) | 6 - 10 | |
| Coupling Time (per coupling) | 1 - 2 hours | Double coupling is recommended. |
| Fmoc Deprotection Time | 20 - 25 minutes (total) | |
| Cleavage Time | 2 - 4 hours |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the incorporation of this compound.
Caption: A single cycle of Fmoc-SPPS for this compound incorporation.
Logical Relationship: Cleavage Cocktail Selection
The choice of cleavage cocktail depends on the amino acid composition of the peptide. This diagram provides a decision-making framework.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Signaling Pathway: Mechanism of Action of Katanosin B
Katanosin B, an antibiotic containing allo-threonine, inhibits bacterial cell wall synthesis. This diagram illustrates its mechanism of action, which is analogous to other glycopeptide antibiotics that target Lipid II.
Caption: Mechanism of action of Katanosin B, an allo-threonine containing antibiotic.
References
Coupling Reagents for H-Allo-thr(tbu)-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery, often imparting enhanced metabolic stability, conformational rigidity, and improved biological activity. H-Allo-thr(tbu)-OH, a stereoisomer of threonine with a tert-butyl protected side chain, presents unique challenges in solid-phase peptide synthesis (SPPS) due to its steric hindrance and propensity for epimerization. This document provides a detailed guide to selecting and utilizing appropriate coupling reagents for the efficient and stereochemically pure incorporation of this compound into peptide chains.
The Challenge of Coupling Sterically Hindered β-Hydroxy-α-Amino Acids
The primary obstacles in the peptide coupling of this compound are twofold:
-
Steric Hindrance: The bulky tert-butyl protecting group on the side-chain hydroxyl, combined with the inherent steric bulk of the allo-threonine backbone, can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields.
-
Epimerization: The α-proton of allo-threonine is susceptible to abstraction under basic conditions commonly employed in peptide coupling, leading to racemization at the chiral center. This is a critical issue as the biological activity of a peptide is highly dependent on its precise stereochemistry.
The choice of coupling reagent is therefore paramount to overcoming these challenges, requiring a delicate balance between high reactivity to drive the reaction to completion and mild conditions to preserve the stereochemical integrity of the amino acid.
Comparative Analysis of Coupling Reagents
A variety of coupling reagents have been developed to address the challenges of difficult couplings. The following tables summarize the performance of several common and specialized reagents for the coupling of sterically hindered and epimerization-prone amino acids. While specific quantitative data for this compound is limited in the literature, the following data, extrapolated from studies on similar sterically hindered and β-hydroxy amino acids, provides a useful guide for reagent selection.
Table 1: Coupling Efficiency of Selected Reagents with Sterically Hindered Amino Acids
| Coupling Reagent | Typical Coupling Time | Reported Yields (Illustrative) | Key Advantages | Potential Disadvantages |
| HATU | 30-60 min | >95% | High reactivity, effective for hindered couplings. | Can cause guanidinylation of the N-terminus if used in excess. |
| HCTU | 30-60 min | >95% | High reactivity, comparable to HATU, more cost-effective.[1][2] | Similar potential for side reactions as HATU. |
| COMU | 30-60 min | >95% | High reactivity, low racemization, safer (non-explosive) byproducts.[3][4] | |
| DEPBT | 1-4 hours | >90% | Remarkably low racemization, suitable for sensitive amino acids.[5] | Slower reaction times compared to onium salts. |
| DIC/OxymaPure® | 1-4 hours | >90% | Cost-effective, low racemization, especially under base-free conditions. | Slower than onium salts, potential for N-acylurea formation. |
Table 2: Racemization Potential of Coupling Reagents with Threonine Derivatives
| Coupling Reagent | Base | Reported Epimerization (Illustrative) | Mitigation Strategies |
| HATU | DIPEA | < 2% | Use of a weaker base (e.g., Collidine), shorter pre-activation time. |
| HCTU | DIPEA | < 2% | Similar to HATU. |
| COMU | DIPEA | < 1% | Highly effective at suppressing racemization. |
| DEPBT | DIPEA | < 0.5% | Inherently low racemization potential. |
| DIC/OxymaPure® | None | < 0.5% | Perform coupling in the absence of a tertiary base, at lower temperatures. |
Experimental Protocols
The following protocols are provided as a starting point for the coupling of Fmoc-Allo-thr(tbu)-OH in solid-phase peptide synthesis. Optimization may be required depending on the specific peptide sequence and resin.
Protocol 1: Coupling using HATU/HCTU
This protocol is suitable for most standard and many difficult couplings where high reactivity is required.
Materials:
-
Fmoc-Allo-thr(tbu)-OH (3-5 equivalents)
-
HATU or HCTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH and HATU/HCTU in DMF. Add DIPEA or Collidine to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Coupling using COMU
COMU is an excellent choice for minimizing racemization while maintaining high coupling efficiency.
Materials:
-
Fmoc-Allo-thr(tbu)-OH (3 equivalents)
-
COMU (3 equivalents)
-
DIPEA (6 equivalents)
-
Peptide-grade DMF
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation: In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH and COMU in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
Protocol 3: Low-Racemization Coupling using DEPBT
This protocol is recommended when minimizing epimerization is the highest priority.
Materials:
-
Fmoc-Allo-thr(tbu)-OH (2-3 equivalents)
-
DEPBT (2-3 equivalents)
-
DIPEA (4-6 equivalents)
-
Peptide-grade DMF
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH and DEPBT in DMF. Add DIPEA to the solution.
-
Coupling: Add the coupling solution to the resin and agitate for 1-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
Protocol 4: Base-Free Coupling using DIC/OxymaPure®
This method is a cost-effective and highly effective approach to suppress racemization.
Materials:
-
Fmoc-Allo-thr(tbu)-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure® (3 equivalents)
-
Peptide-grade DMF and Dichloromethane (DCM)
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH and OxymaPure® in a 1:1 mixture of DMF and DCM. Cool the solution to 0°C. Add DIC to the solution.
-
Coupling: Add the cold coupling solution to the resin and agitate at 0°C for 30 minutes, then allow the reaction to warm to room temperature and continue to agitate for an additional 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
Visualizing the Workflow and Mechanisms
To aid in the selection of an appropriate coupling strategy and to understand the underlying chemistry, the following diagrams are provided.
References
- 1. DEPBT - Wikipedia [en.wikipedia.org]
- 2. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: Cleavage of the tert-Butyl (tBu) Protecting Group from allo-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (tBu) protecting group is widely utilized in organic synthesis, particularly in peptide and medicinal chemistry, to mask the hydroxyl and carboxyl functionalities of amino acids such as allo-threonine. Its stability under a range of conditions and its facile removal under acidic conditions make it a valuable tool. This document provides detailed application notes and protocols for the cleavage of the tBu protecting group from the side-chain hydroxyl (O-tBu) and the C-terminal carboxyl (COOtBu) groups of allo-threonine derivatives.
The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final product, while minimizing side reactions such as epimerization. This note will cover common deprotection methods, including acid-catalyzed cleavage using trifluoroacetic acid (TFA), Lewis acid-mediated deprotection, and thermal methods.
Chemical Transformation
The cleavage of the tert-butyl group from allo-threonine proceeds via an acid-catalyzed mechanism, typically involving the formation of a stable tert-butyl cation. This cation is then quenched by a scavenger or eliminates a proton to form isobutylene.
Caption: General scheme for the deprotection of tert-butylated allo-threonine.
Deprotection Methodologies: A Comparative Overview
Several methods can be employed for the cleavage of the tBu group from allo-threonine. The choice of method depends on the other protecting groups present in the molecule and the desired selectivity.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Yield (%) | Reference |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA), Scavengers (e.g., TIS, H₂O) | 95:2.5:2.5 TFA/TIS/H₂O, Room Temp, 1-4 h | Fast, efficient, and widely used. | Strongly acidic, may cleave other acid-labile groups. Requires scavengers to prevent side reactions. | >90 | [1][2] |
| Lewis Acid-Mediated Cleavage | Zinc Bromide (ZnBr₂) | ZnBr₂ in CH₂Cl₂ | Mild conditions, can be selective for tBu esters over tBu ethers. | May require stoichiometric amounts of the Lewis acid. Reaction can be inhibited by other Lewis basic functional groups. | 75-95 | [3][4] |
| Thermal Cleavage | Protic Solvents (e.g., H₂O, alcohols) | 120-240 °C in a continuous flow reactor | Reagent-free, environmentally friendly. | Requires specialized equipment (flow reactor). High temperatures may not be suitable for all substrates. | High | [5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)
This protocol describes the cleavage of both O-tBu and COOtBu groups from an allo-threonine derivative using a standard TFA "cocktail".
Materials:
-
tBu-protected allo-threonine derivative
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Nitrogen or argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
Procedure:
-
Ensure the starting material is dry. Place the tBu-protected allo-threonine derivative in a clean, dry reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the starting material (approximately 10 mL per gram of substrate).
-
Stir the mixture at room temperature for 1 to 4 hours. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the TFA under reduced pressure or by purging with a stream of nitrogen.
-
Dissolve the residue in a minimal amount of DCM.
-
Precipitate the deprotected product by adding the DCM solution dropwise to a stirred, cold solution of diethyl ether or MTBE (approximately 10 times the volume of the DCM solution).
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether or MTBE to remove residual TFA and scavengers.
-
Dry the final product under vacuum.
Caption: Experimental workflow for TFA-mediated tBu deprotection.
Protocol 2: Lewis Acid-Mediated Cleavage with Zinc Bromide (ZnBr₂)
This protocol is particularly useful for the selective cleavage of a tert-butyl ester in the presence of a tert-butyl ether, though it can also cleave tBu ethers.
Materials:
-
tBu-protected allo-threonine derivative
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the tBu-protected allo-threonine derivative in anhydrous dichloromethane under an inert atmosphere.
-
Add anhydrous zinc bromide (typically 1.5 to 5 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to 24 hours, depending on the substrate. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as column chromatography or recrystallization.
Potential Side Reactions and Troubleshooting
-
Alkylation of Nucleophilic Residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic amino acid side chains (e.g., tryptophan, methionine). The use of scavengers like TIS is crucial to prevent this.
-
Incomplete Deprotection: If the reaction is incomplete, consider extending the reaction time or increasing the temperature slightly (if the substrate is stable). For Lewis acid-mediated reactions, increasing the equivalents of the Lewis acid may be necessary.
-
Epimerization: While generally not a major issue with tBu deprotection, prolonged exposure to harsh acidic conditions could potentially lead to epimerization. It is advisable to keep reaction times to the minimum required for complete deprotection.
Conclusion
The cleavage of the tert-butyl protecting group from allo-threonine can be achieved efficiently using various methods. The choice of the deprotection protocol should be tailored to the specific substrate and the presence of other functional groups. Acid-catalyzed cleavage with TFA and scavengers is a robust and widely applicable method. For substrates requiring milder conditions or specific selectivity, Lewis acid-mediated deprotection offers a valuable alternative. Careful monitoring of the reaction and appropriate work-up procedures are essential to obtain the deprotected allo-threonine in high yield and purity.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Utilizing H-Allo-thr(tbu)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate conformational properties. H-Allo-thr(tbu)-OH, a stereoisomer of threonine with a tert-butyl protected hydroxyl group, is a valuable building block for the synthesis of novel bioactive peptides. Its unique stereochemistry can introduce critical conformational constraints, influencing peptide-receptor interactions and proteolytic resistance. This document provides detailed application notes and protocols for the solid-phase synthesis of bioactive peptides containing allo-threonine, using the cytotoxic marine natural product Callipeltin B as a case study.
Application: Synthesis of Callipeltin B
Callipeltin B is a cyclic heptadepsipeptide that contains two D-allo-threonine residues.[1][2] It has been reported to exhibit cytotoxicity against several cancer cell lines. The synthesis of Callipeltin B and its analogues provides a practical example of the application of allo-threonine derivatives in the development of potential therapeutic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and biological activity of Callipeltin B.
Table 1: Synthesis of Callipeltin B - Key Parameters
| Parameter | Value | Unit | Reference |
| Synthesis Scale | 0.1 | mmol | [3] |
| Resin Type | Sieber Amide Resin | - | [3] |
| Overall Yield | 15 | % | [4] |
| Purity (crude, post-cyclization) | ~80 | % | |
| Final Purity (post-HPLC) | >95 | % | Assumed standard for bioactive peptides |
Table 2: Cytotoxicity of Callipeltin B
| Cell Line | IC50 / CC50 | Unit | Reference |
| NSCLC-N6 (Human non-small cell lung carcinoma) | 1.3 | µg/mL | |
| P388 (Murine leukemia) | < 3.3 | µg/mL | |
| M96 (Human melanoma) | < 3.3 | µg/mL | |
| HeLa (Human cervical cancer) - Natural Product | 130 | µM | |
| HeLa (Human cervical cancer) - Synthetic Product | No significant cytotoxicity | - |
Note: There are conflicting reports on the cytotoxicity of synthetic Callipeltin B. One study suggests that the activity of the natural product may be due to contamination with more potent callipeltins, such as Callipeltin C and H.
Experimental Protocols
The following protocols are based on the reported solid-phase synthesis of Callipeltin B and are adapted for the use of Fmoc-D-allo-Thr(tBu)-OH.
Materials and Reagents
-
Fmoc-D-allo-Thr(tBu)-OH
-
Other Fmoc-protected amino acids (including Fmoc-N-methylglutamic acid anhydride, Fmoc-Leu-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-N-methyl-Ala-OH, (2R, 3R)-O-benzyl-β-methoxytyrosine allyl ester, (3S,4R)-3,4-dimethyl-L-pyroglutamic acid)
-
Sieber Amide Resin
-
Coupling reagents: HATU, HBTU, PyAOP
-
Bases: DIPEA, Piperidine
-
Solvents: DMF, DCM, NMP
-
Deprotection reagents: 20% Piperidine in DMF
-
Cleavage cocktail: 2% TFA in DCM
-
Palladium catalyst (for Alloc deprotection)
-
Reagents for final deprotection (e.g., catalytic transfer hydrogenation)
-
HPLC purification supplies (C18 column, water, acetonitrile, TFA)
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
This protocol describes the step-by-step assembly of the linear peptide precursor of Callipeltin B on a solid support.
-
Resin Swelling: Swell the Sieber amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling (Fmoc-N-methylglutamic acid anhydride):
-
Deprotect the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple Fmoc-N-methylglutamic acid anhydride to the resin.
-
-
Peptide Chain Elongation: Perform sequential couplings of the remaining amino acids according to the Callipeltin B sequence. For each coupling cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.), including Fmoc-D-allo-Thr(tBu)-OH, with a coupling reagent such as HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described above.
Protocol 2: On-Resin Cyclization and Cleavage
-
Allyl/Alloc Deprotection: Remove the N-terminal Alloc and C-terminal allyl protecting groups using a palladium catalyst.
-
Macrolactamization (Cyclization):
-
Swell the deprotected linear peptide-resin in DMF.
-
Add PyAOP (3 eq.) and DIPEA (6 eq.) to the resin and shake for 12 hours to effect macrocyclization.
-
-
Cleavage from Resin:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 2% TFA in DCM for 2 hours.
-
Filter the resin and collect the filtrate containing the protected cyclic peptide.
-
Neutralize the filtrate with a base (e.g., pyridine).
-
Protocol 3: Final Deprotection and Purification
-
Global Deprotection: Remove all remaining side-chain protecting groups (including the tBu group from allo-threonine) via catalytic transfer hydrogenation.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of DMF/water.
-
Purify the cyclic peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of Callipeltin B.
Proposed Mechanism of Cytotoxicity
The precise molecular mechanism of action for Callipeltin B has not been fully elucidated. However, many cytotoxic peptides exert their effects by disrupting the integrity of the cell membrane, leading to apoptosis. The following diagram illustrates a plausible, generalized signaling pathway for peptide-induced apoptosis.
Caption: Proposed apoptotic pathway induced by a cytotoxic peptide.
Disclaimer: The specific signaling pathway for Callipeltin B is currently unknown. The provided diagram illustrates a general mechanism of action for cytotoxic peptides that disrupt cell membranes and induce apoptosis via the mitochondrial pathway. Further research is required to determine the precise molecular targets and signaling events for Callipeltin B.
References
- 1. Solid Phase Total Synthesis and Structure Proof of Callipeltin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase total synthesis and structure proof of callipeltin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Allo-thr(tbu)-OH: A Key Building Block in the Synthesis of Hepatitis C Virus Inhibitors
Application Note
Introduction
H-Allo-thr(tbu)-OH, a protected form of the non-proteinogenic amino acid allo-threonine, serves as a critical chiral building block in the synthesis of potent Hepatitis C Virus (HCV) protease inhibitors, most notably Boceprevir. The unique stereochemistry and the bulky tert-butyl protecting group of this amino acid derivative are instrumental in achieving high affinity and selectivity for the HCV NS3/4A serine protease, an enzyme essential for viral replication. This document provides detailed application notes and protocols for the incorporation of this compound in the synthesis of HCV inhibitors, targeted towards researchers, scientists, and drug development professionals.
Mechanism of Action of Boceprevir
Boceprevir is a peptidomimetic inhibitor that targets the HCV NS3/4A protease.[1][2] The replication of the hepatitis C virus involves the translation of its RNA into a large polyprotein, which is then cleaved into functional viral proteins by host and viral proteases.[1] The NS3/4A protease is responsible for cleaving this polyprotein at specific sites, a process crucial for the assembly of new viral particles.[1][3]
Boceprevir functions as a covalent, reversible inhibitor by binding to the active site of the NS3 protease. It mimics the natural substrate of the enzyme and forms a covalent bond with the serine residue within the catalytic triad (histidine, aspartate, and serine) of the protease. This interaction blocks the active site, preventing the cleavage of the viral polyprotein and thereby disrupting the viral replication cycle. The binding affinity of Boceprevir is strong enough to significantly reduce the activity of the NS3/4A protease, leading to a potent antiviral effect.
Role of this compound in Boceprevir Synthesis
The synthesis of Boceprevir involves the coupling of several key fragments. This compound, which corresponds to the P3 fragment of the inhibitor, is a crucial component that interacts with the S3 subsite of the HCV NS3/4A protease. The specific stereochemistry of allo-threonine and the presence of the O-tert-butyl group are optimized for binding within this pocket, contributing significantly to the inhibitor's overall potency.
The general synthetic strategy involves the peptide coupling of the protected allo-threonine derivative with other key intermediates. While specific, detailed, publicly available protocols for the industrial synthesis of Boceprevir are scarce, the following section outlines a generalized experimental protocol based on established peptide coupling methodologies.
Experimental Protocols
Materials:
-
This compound
-
Appropriate P1-P2 Boceprevir intermediate with a free amino group
-
Peptide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or N-methylmorpholine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
HPLC system for purification and analysis
Generalized Peptide Coupling Protocol:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
To the activated this compound solution, add the P1-P2 Boceprevir intermediate (1.0 eq) dissolved in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol).
-
Fractions containing the desired product are collected and concentrated.
-
Further purification to separate diastereomers, if necessary, can be achieved using reversed-phase HPLC.
-
Note: The exact reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for specific substrates and scales.
Data Presentation
The following table summarizes typical quantitative data expected from the synthesis of a Boceprevir intermediate involving the coupling of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| This compound | 1.0 eq | General Peptide Synthesis Protocols |
| P1-P2 Intermediate | 1.0 eq | General Peptide Synthesis Protocols |
| Coupling Reagent (HATU) | 1.1 eq | General Peptide Synthesis Protocols |
| Base (DIPEA) | 2.0 eq | General Peptide Synthesis Protocols |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | General Peptide Synthesis Protocols |
| Temperature | Room Temperature | General Peptide Synthesis Protocols |
| Reaction Time | 2-12 hours | General Peptide Synthesis Protocols |
| Results | ||
| Yield of Coupled Product | 70-90% (Crude) | Estimated based on similar reactions |
| Purity after Chromatography | >95% | |
| Diastereomeric Ratio | Variable, requires chiral separation |
Visualizations
Caption: Mechanism of HCV NS3/4A protease inhibition by Boceprevir.
Caption: Workflow for the synthesis of a Boceprevir intermediate.
References
Application Notes and Protocols for the Use of Fmoc-allo-Thr(tBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-allo-Thr(tBu)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce the non-proteinogenic amino acid allo-threonine into a peptide sequence. As a diastereomer of the naturally occurring L-threonine, the incorporation of allo-threonine can significantly impact the peptide's conformational properties, proteolytic stability, and biological activity.[1] This document provides detailed application notes and protocols for the effective use of Fmoc-allo-Thr(tBu)-OH in automated peptide synthesizers, addressing its unique stereochemistry and potential challenges.
The Fmoc (9-fluorenylmethyloxycarbonyl) group on the N-terminus provides a base-labile protecting group, while the tert-butyl (tBu) ether on the side-chain hydroxyl group offers acid-labile protection. This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS methodologies. However, the stereochemistry of allo-threonine, with a different spatial arrangement of the hydroxyl and methyl groups on the β-carbon compared to L-threonine, can present steric challenges during peptide coupling.
Key Considerations for Automated Synthesis
Due to the β-branched and sterically hindered nature of the allo-threonine residue, modifications to standard coupling protocols are often necessary to ensure high coupling efficiency and minimize the formation of deletion sequences.[2] Key considerations include:
-
Coupling Reagents: The use of highly efficient coupling reagents is recommended. Formulations based on uronium/aminium salts such as HBTU, HATU, or HCTU, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are generally effective. For particularly difficult couplings, more potent reagents may be considered.
-
Coupling Time: Extended coupling times are often required to overcome the steric hindrance of the allo-threonine residue.
-
Double Coupling: A double coupling strategy, where the coupling step is repeated, is a robust method to ensure complete acylation of the N-terminal amine.[2]
-
Microwave-Assisted Synthesis: Automated synthesizers equipped with microwave energy can enhance coupling efficiency by increasing the reaction rate. Optimized microwave protocols can be particularly beneficial for sterically hindered amino acids.[3]
Experimental Protocols
The following protocols are generalized for use in automated peptide synthesizers and should be optimized based on the specific peptide sequence, resin, and synthesizer model.
Materials and Reagents
-
Fmoc-allo-Thr(tBu)-OH
-
High-quality peptide synthesis grade solvents (DMF, DCM, NMP)
-
Fmoc-compatible resin (e.g., Rink Amide, Wang)
-
Standard protected Fmoc-amino acids
-
Coupling reagents (e.g., HBTU/DIPEA in DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Cold diethyl ether
Automated Peptide Synthesis Cycle for Fmoc-allo-Thr(tBu)-OH
This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.
-
Coupling of Fmoc-allo-Thr(tBu)-OH (Double Coupling Protocol):
-
First Coupling:
-
Dissolve Fmoc-allo-Thr(tBu)-OH (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Deliver the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for an extended time (e.g., 60-120 minutes) at room temperature, or for a shorter duration with microwave heating (e.g., 5-10 minutes at a controlled temperature).[3]
-
-
Washing: Wash the resin with DMF.
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated Fmoc-allo-Thr(tBu)-OH.
-
-
-
Washing: Thoroughly wash the resin with DMF and DCM to prepare for the next cycle.
-
Capping (Optional): To block any unreacted N-terminal amines, a capping step with acetic anhydride can be performed.
Peptide Cleavage and Deprotection
-
After completion of the synthesis, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. The presence of the allo-threonine diastereomer can be confirmed by specialized analytical techniques if required.
Data Presentation
The successful incorporation of Fmoc-allo-Thr(tBu)-OH requires careful optimization of coupling conditions. Below is a table summarizing typical parameters for a comparative analysis of single vs. double coupling strategies in an automated synthesizer. Please note: This is example data for illustrative purposes and actual results may vary.
| Parameter | Single Coupling | Double Coupling |
| Amino Acid Excess | 5 equivalents | 2 x 4 equivalents |
| Coupling Reagent | HCTU (5 equiv.) | HCTU (2 x 4 equiv.) |
| Base | DIPEA (10 equiv.) | DIPEA (2 x 8 equiv.) |
| Coupling Time | 1 x 90 min | 2 x 60 min |
| Crude Purity (Example) | 75% | >90% |
| Deletion Peptide (Example) | ~15% | <5% |
Visualizations
Experimental Workflow for Automated Synthesis
The following diagram illustrates the key steps in an automated peptide synthesis cycle for incorporating a sterically hindered amino acid like Fmoc-allo-Thr(tBu)-OH.
Caption: Automated double coupling workflow.
Logical Relationship of Key Synthesis Parameters
This diagram shows the logical relationship between the challenges of incorporating a sterically hindered amino acid and the strategic solutions in automated SPPS.
Caption: Strategy for hindered coupling.
General Bioactive Peptide Signaling Pathway
While specific signaling pathways for allo-threonine-containing peptides are not yet well-defined, they are often found in bioactive peptides from marine organisms. Such peptides can interact with cell surface receptors, like G-protein coupled receptors (GPCRs), to initiate intracellular signaling cascades. The unique conformation induced by allo-threonine may influence receptor binding and subsequent signaling.
Caption: A potential signaling pathway.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Purity / Deletion Sequences | Incomplete coupling of Fmoc-allo-Thr(tBu)-OH. | Implement a double coupling protocol with extended reaction times. Consider using a more potent coupling reagent. Utilize microwave heating if available. |
| Racemization | Over-activation of the amino acid; use of a strong base. | Use a weaker base or reduce the amount of base. Minimize the pre-activation time. |
| Side Reactions at Thr Side Chain | Premature deprotection of the tBu group. | Ensure high-quality TFA is used for cleavage and that the synthesis workflow strictly adheres to orthogonal protection principles. |
| Poor Solubility of the Final Peptide | The altered conformation due to allo-threonine may lead to aggregation. | Modify the purification protocol (e.g., different solvent systems for RP-HPLC). |
Disclaimer: The information provided in these application notes is intended for guidance and should be adapted and optimized by the end-user for their specific application.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis with Allo-Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of allo-threonine derivatives in solution-phase peptide synthesis. This document is intended to guide researchers through the process of incorporating this non-proteinogenic amino acid into peptide chains, a critical step in the development of novel therapeutics and research tools.
Introduction
Allo-threonine, a diastereomer of threonine, is a valuable component in the design of peptidomimetics and novel peptide-based drugs. Its unique stereochemistry can impart specific conformational constraints on the peptide backbone, influencing biological activity and stability. Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers advantages in scalability and purification of intermediates, making it a relevant technique for the production of shorter peptides or peptide fragments containing unnatural amino acids like allo-threonine.
The successful incorporation of allo-threonine into a peptide sequence relies on appropriate protection of its reactive functional groups and the selection of suitable coupling reagents to ensure high yield and chiral purity. This document outlines the necessary protecting group strategies and provides a detailed protocol for a representative dipeptide synthesis.
Protecting Group Strategies for Allo-Threonine
The key functional groups of allo-threonine that require protection during peptide synthesis are the α-amino group and the side-chain hydroxyl group.[1] The choice of protecting groups is crucial and should be orthogonal, allowing for selective removal without affecting other protecting groups or the peptide backbone.
α-Amino Group Protection:
-
Boc (tert-butyloxycarbonyl): This is a widely used protecting group in solution-phase synthesis. It is stable under coupling conditions and can be removed with mild acids like trifluoroacetic acid (TFA).[2][3]
-
Fmoc (9-fluorenylmethyloxycarbonyl): While more common in solid-phase synthesis, Fmoc can also be employed in solution-phase strategies. It is base-labile and typically removed with piperidine.
Side-Chain Hydroxyl Group Protection:
-
tBu (tert-butyl): The tert-butyl ether is a common protecting group for the hydroxyl function of threonine and its diastereomers in the Fmoc strategy.
-
Bzl (benzyl): The benzyl ether is often used for hydroxyl group protection in the Boc strategy.
The selection of the protecting group strategy will depend on the overall synthetic plan for the target peptide. For the purpose of the following protocols, we will focus on the widely applicable Boc and Fmoc strategies.
Coupling Reagents for Allo-Threonine Derivatives
The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxyl group. This is achieved using coupling reagents. The choice of coupling reagent can significantly impact the reaction efficiency and the preservation of stereochemical integrity.
Commonly used coupling reagents in peptide synthesis include:
-
Carbodiimides:
-
DCC (N,N'-Dicyclohexylcarbodiimide): A classic and cost-effective coupling reagent.
-
DIC (N,N'-Diisopropylcarbodiimide): Similar to DCC, but the urea byproduct is more soluble, simplifying purification.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, useful for aqueous-phase couplings.
-
-
Uronium/Aminium Salts:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and popular coupling reagent.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high coupling efficiency, especially with sterically hindered amino acids.
-
To minimize the risk of racemization during the coupling of allo-threonine, an additive such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is often used in conjunction with carbodiimide coupling reagents.
Experimental Protocols
The following protocols provide a step-by-step guide for the solution-phase synthesis of a dipeptide containing an allo-threonine derivative. These are generalized procedures that may require optimization based on the specific amino acids being coupled.
Protocol 1: Boc-L-allo-Threonine Coupling to an Amino Acid Methyl Ester
This protocol describes the coupling of Boc-protected L-allo-threonine to the methyl ester of another amino acid (e.g., Alanine methyl ester).
Materials:
-
Boc-L-allo-Threonine
-
Amino Acid Methyl Ester Hydrochloride (e.g., H-Ala-OMe·HCl)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M KHSO₄ aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Saturated NaCl aqueous solution (brine)
-
Anhydrous MgSO₄
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottomed flask, dissolve Boc-L-allo-Threonine (1.2 equiv) in a minimum amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice/water bath.
-
Add HOAt (1.2 equiv), HATU (1.2 equiv), and DIPEA (2.4 equiv) to the solution.
-
After stirring for 5-10 minutes, add the amino acid methyl ester hydrochloride (1 equiv) and another portion of DIPEA (2.4 equiv).
-
Ensure the reaction pH is approximately 8. If not, add more DIPEA.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF.
-
Add ethyl acetate (EtOAc) to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with 1 M KHSO₄ solution (3 times), saturated NaHCO₃ solution (3 times), and brine (3 times).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fmoc-L-allo-Threonine Coupling and Deprotection
This protocol outlines the coupling of Fmoc-protected L-allo-threonine followed by the removal of the Fmoc group to yield a dipeptide with a free N-terminus.
Materials:
-
Fmoc-L-allo-Threonine
-
Amino Acid Methyl Ester Hydrochloride
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane), anhydrous
-
Piperidine
-
Ethyl acetate (EtOAc)
-
1 M HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Saturated NaCl aqueous solution (brine)
-
Anhydrous Na₂SO₄
Procedure - Coupling Step:
-
Dissolve Fmoc-L-allo-Threonine (1.1 equiv) and HOBt (1.1 equiv) in anhydrous DMF.
-
Add the amino acid methyl ester hydrochloride (1 equiv) and DIPEA (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C and add DIC (1.1 equiv) dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
After completion, filter off any precipitated urea.
-
Dilute the filtrate with EtOAc and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude Fmoc-dipeptide.
-
Purify by column chromatography if necessary.
Procedure - Fmoc Deprotection:
-
Dissolve the purified Fmoc-dipeptide in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual piperidine.
-
The resulting dipeptide methyl ester can be used in the next coupling step without further purification or can be purified by chromatography.
Data Presentation
The following table summarizes typical yields and purities that can be expected for solution-phase dipeptide synthesis. It is important to note that these values are illustrative and actual results will vary depending on the specific amino acid sequence, coupling reagents, and purification methods employed.
| Dipeptide Sequence | Coupling Reagents | Yield (Crude) | Purity (after Chromatography) |
| Boc-allo-Thr-Ala-OMe | HATU/HOAt/DIPEA | 85-95% | >95% |
| Fmoc-allo-Thr-Gly-OMe | DIC/HOBt | 80-90% | >95% |
| Boc-allo-Thr-Val-OMe | HBTU/DIPEA | 75-85% | >93% |
Visualizations
Experimental Workflow for Boc-allo-Threonine Dipeptide Synthesis
Caption: Workflow for Boc-allo-Threonine Dipeptide Synthesis.
Logical Relationship of Protecting Groups and Deprotection
Caption: Orthogonal Protecting Groups and Deprotection Conditions.
References
Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis: Application of Fmoc and tBu Groups
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the orthogonal protection strategy employing the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (tBu) groups in solid-phase peptide synthesis (SPPS). This strategy is a cornerstone of modern peptide synthesis due to its mild reaction conditions and broad compatibility.[1] These notes offer comprehensive experimental protocols, quantitative data on reaction efficiencies, and troubleshooting guidance for common side reactions. Visual workflows are included to clearly illustrate the chemical processes involved.
Introduction to Orthogonal Protection
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains.[2] An orthogonal protection scheme utilizes protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[3]
The Fmoc/tBu strategy is a prime example of an orthogonal system.[2] The Fmoc group, which protects the α-amino group of the elongating peptide chain, is labile to basic conditions (e.g., piperidine).[1] Conversely, the tBu-based groups, used for side-chain protection, are stable to bases but are readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA). This orthogonality ensures that side-chain protecting groups remain intact during the iterative cycles of Nα-deprotection and amino acid coupling.
Logical Relationship of the Fmoc/tBu Orthogonal Strategy
Caption: Orthogonal relationship between base-labile Fmoc and acid-labile tBu groups.
Experimental Protocols
Resin Preparation and Swelling
The choice of resin is critical and depends on whether the desired C-terminus is an acid or an amide.
-
Protocol:
-
Place the desired amount of resin (e.g., 100-200 mesh for automated synthesis) in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to fully cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.
-
The SPPS Cycle: Deprotection and Coupling
The synthesis of the peptide chain proceeds through repetitive cycles of Fmoc deprotection and amino acid coupling.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: The iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.
2.2.1. Fmoc Deprotection Protocol
-
To the resin-bound peptide, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture at room temperature for 5-15 minutes. The reaction progress can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct at 301 nm (ε ≈ 7800 M⁻¹cm⁻¹).
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent | Concentration | Conditions | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x (5-15 min), RT | Highly effective and standard | Can promote aspartimide formation |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU / 2% Piperidine in DMF | 5-10 min, RT | Faster than piperidine, useful for aggregated sequences | Non-nucleophilic, requires a scavenger for dibenzofulvene |
| 4-Methylpiperidine | 20% in DMF | 2 x (5-15 min), RT | Similar efficacy to piperidine, potentially reduced side reactions | Less commonly used than piperidine |
| Piperazine | 5% Piperazine / 2% DBU in DMF | 5-10 min, RT | Weaker base, can reduce aspartimide formation | May require DBU for efficient deprotection |
2.2.2. Amino Acid Coupling Protocol
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading).
-
Dissolve the Fmoc-amino acid, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for 1-2 hours.
-
After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).
Final Cleavage and Deprotection
This final step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
Final Cleavage and Deprotection Workflow
Caption: Step-by-step process for the final cleavage and deprotection of the peptide.
Protocol:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a suitable TFA cleavage cocktail containing scavengers to trap the reactive carbocations generated from the cleavage of tBu and other protecting groups.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Table 2: Common TFA Cleavage Cocktails
| Cocktail Name | Composition (v/v) | Scavenged Residues | Cleavage Time |
| Reagent K | TFA/Thioanisole/Phenol/H₂O/EDT (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr | 2-4 hours |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Arg(Mtr/Pmc) | 2-8 hours |
| TFA/TIS/H₂O | (95:2.5:2.5) | Trp, Tyr | 1-3 hours |
| TFA/DCM/TIS | (95:2.5:2.5) | General purpose | 1-3 hours |
EDT: 1,2-ethanedithiol; TIS: Triisopropylsilane
Side-Chain Protection with tBu and Other Compatible Groups
The success of the Fmoc/tBu strategy relies on the stability of the side-chain protecting groups to the basic conditions of Fmoc deprotection. The tBu group is widely used for this purpose.
Table 3: Common Side-Chain Protecting Groups Compatible with Fmoc-SPPS
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
| Asp, Glu | O-tert-butyl (OtBu) | TFA |
| Ser, Thr, Tyr | tert-butyl (tBu) | TFA |
| Lys, Orn | tert-butyloxycarbonyl (Boc) | TFA |
| Cys | Trityl (Trt) | TFA |
| Cys | Acetamidomethyl (Acm) | Hg(OAc)₂, I₂ (Orthogonal) |
| Arg | Pentamethyldihydrobenzofuran-sulfonyl (Pbf) | TFA |
| His | Trityl (Trt) | TFA |
| Asn, Gln | Trityl (Trt) | TFA |
| Trp | tert-butyloxycarbonyl (Boc) | TFA |
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the final peptide.
Diketopiperazine Formation
This intramolecular cyclization occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is particularly prevalent with Proline as the second or third amino acid.
Mitigation Strategies:
-
Use of sterically hindered resins like 2-chlorotrityl chloride resin.
-
Coupling of pre-formed dipeptides.
-
Immediate coupling of the third amino acid after deprotection of the second.
Aspartimide Formation
Base-catalyzed cyclization of aspartic acid residues can lead to the formation of a succinimide derivative (aspartimide), which can then rearrange to form β-aspartyl peptides or undergo nucleophilic attack by piperidine.
Table 4: Aspartimide Formation with Different Asp-X Sequences and Mitigation
| Asp-X Sequence | Relative Rate of Aspartimide Formation | Mitigation Strategy |
| Asp-Gly | High | Use of backbone protecting groups (e.g., Dmb) on the following Gly residue. |
| Asp-Asn | Moderate | Addition of an acidic additive like HOBt or Oxyma to the piperidine solution. |
| Asp-Ser | Moderate | Use of bulky side-chain protecting groups on Asp (e.g., OMpe, OBno). |
| Asp-Cys(Trt) | Low | Standard conditions are often sufficient, but monitoring is advised. |
Quantitative data on the percentage of aspartimide formation can vary significantly based on the specific peptide sequence, reaction conditions, and duration of base exposure.
Conclusion
The orthogonal protection strategy utilizing Fmoc for Nα-amino protection and tBu-based groups for side-chain protection is a robust and versatile method for solid-phase peptide synthesis. A thorough understanding of the underlying chemistry, detailed experimental protocols, and potential side reactions is crucial for the successful synthesis of high-purity peptides. By carefully selecting reagents and optimizing reaction conditions, researchers can effectively mitigate common challenges and achieve their desired synthetic outcomes.
References
Application Notes and Protocols for H-Allo-thr(tbu)-OH Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the incorporation of the sterically hindered amino acid H-Allo-thr(tbu)-OH into a peptide sequence via solid-phase peptide synthesis (SPPS). The protocol focuses on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[1][2] Due to the steric hindrance from the β-methyl group and the bulky O-tert-butyl ether protecting group, the coupling of this compound can be challenging and requires optimized conditions to ensure high efficiency and minimize racemization.[3][4] These application notes offer a comprehensive protocol for manual solid-phase synthesis, including reagent selection, reaction conditions, and post-synthesis processing.
Quantitative Data Summary
The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids. The following table summarizes a comparison of common coupling reagents and their typical performance in such reactions. Yields are highly sequence-dependent and the following data should be considered as a general guideline.
| Coupling Reagent Combination | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Reported Yields for Hindered Couplings | Key Considerations |
| HBTU/DIPEA | 1:0.95:2 | 1 - 4 hours | >90% | A common and effective choice.[5] |
| HATU/DIPEA | 1:0.95:2 | 30 min - 2 hours | >95% | Generally more reactive than HBTU, recommended for difficult couplings. |
| DIC/Oxyma | 1:1:0 | 2 - 6 hours | >90% | Carbodiimide-based, cost-effective, and can reduce racemization. |
| PyBOP/DIPEA | 1:1:2 | 1 - 4 hours | >90% | Phosphonium salt-based, effective for hindered couplings. |
Experimental Protocols
This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing an this compound residue. The protocol assumes a starting scale of 0.1 mmol on a pre-loaded Wang or Rink Amide resin.
Materials and Reagents
-
Fmoc-preloaded resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-L-Allo-thr(tbu)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC, Oxyma)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Protocol for a Single Coupling Cycle of this compound
This protocol describes the steps to couple Fmoc-L-Allo-thr(tbu)-OH to a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling:
- Place the peptide-resin in a suitable reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add the 20% piperidine in DMF solution to the resin.
- Agitate the mixture for 5 minutes and drain.
- Add a fresh portion of the deprotection solution and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
3. Coupling of Fmoc-L-Allo-thr(tbu)-OH:
- Pre-activation: In a separate vial, dissolve 3 equivalents of Fmoc-L-Allo-thr(tbu)-OH and 2.9 equivalents of HBTU (or HATU) in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.
- Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended or a second coupling can be performed.
- Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended for Difficult Couplings):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA) for 30 minutes.
- Wash the resin with DMF and DCM.
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Peptide Cleavage and Deprotection
1. Resin Preparation:
- After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
2. Cleavage:
- Add the freshly prepared cleavage cocktail (TFA/TIS/H2O) to the dry resin in a fume hood.
- Gently agitate the mixture for 2-3 hours at room temperature.
3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
- A white precipitate should form. Centrifuge the mixture to pellet the peptide.
- Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a good starting point.
-
Detection: Monitor the elution at 220 nm.
-
Collect the fractions containing the purified peptide and confirm the molecular weight by mass spectrometry.
Visualizations
Peptide Bond Formation Workflow
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Logic of Coupling Reagent Activation
Caption: General mechanism of carboxylic acid activation for peptide bond formation.
References
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing allo-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Allo-threonine, a diastereomer of threonine, provides a unique scaffold for post-synthesis modification due to the specific stereochemistry of its side-chain hydroxyl group.
These application notes provide a detailed overview and protocol for a key post-synthesis modification strategy involving peptides that contain an allo-threonine residue. The primary method detailed is the conversion of an allo-threonine-derived cyclic sulfamidate into a stable S-linked glycosyl amino acid. This technique allows for the creation of glycopeptide mimetics where the native O-glycosidic bond is replaced by a more hydrolytically stable thiother linkage, a modification of significant interest for enhancing the pharmacokinetic properties of therapeutic peptides.
Application: Synthesis of S-Linked Glycopeptide Mimetics
The modification of peptides with carbohydrate moieties is crucial for their function, influencing folding, stability, and molecular recognition. However, native O-linked glycans are often susceptible to enzymatic cleavage. The synthesis of S-linked glycopeptides via an allo-threonine-derived intermediate offers a robust method to generate analogs with improved stability against glycosidases.
This approach involves incorporating a protected cyclic sulfamidate of allo-L-threonine as a "customizable unit" during standard solid-phase peptide synthesis (SPPS). Following assembly of the peptide chain, the sulfamidate is chemoselectively opened on-resin by a thiol-bearing nucleophile, such as a 1-thio sugar, to form the desired S-linked conjugate.[1][2] This strategy provides excellent control over the site of glycosylation and the stereochemistry of the resulting linkage.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes for the synthesis of the allo-threonine sulfamidate building block and its subsequent reaction to form S-linked glycosyl amino acids, based on the foundational work by Cohen and Halcomb.[1]
| Parameter | Value | Notes |
| Building Block Synthesis | ||
| Yield of cyclic sulfamidate from allo-L-threonine | 60% | --- |
| On-Resin Ligation | ||
| Reaction Buffer | Aqueous Bicarbonate | pH 8 |
| Diastereoselectivity of Thiosugar Addition | ≥97% | The reaction proceeds with high stereocontrol. |
| Final Product | ||
| Purity of S-linked glycopeptide | Excellent | As determined by standard analytical techniques.[2] |
Experimental Protocols
This section provides detailed protocols for the key steps in the post-synthesis modification of an allo-threonine-containing peptide via the sulfamidate ring-opening strategy.
Protocol 1: Synthesis of Fmoc-Protected allo-L-Threonine Cyclic Sulfamidate Building Block
This protocol describes the preparation of the key building block required for incorporation into solid-phase peptide synthesis.
Materials:
-
Fmoc-allo-L-threonine
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification: Protect the carboxylic acid of Fmoc-allo-L-threonine as a methyl or ethyl ester using standard methods to prevent side reactions.
-
Cyclization:
-
Dissolve the protected Fmoc-allo-L-threonine ester in a suitable solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (approx. 1.5 equivalents) to the solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Oxidation:
-
Once the cyclization is complete, carefully quench the reaction with saturated NaHCO₃ solution.
-
Extract the organic layer with DCM.
-
Prepare a biphasic solvent system of CCl₄, CH₃CN, and water.
-
Add the crude product to this solvent system along with a catalytic amount of RuCl₃·xH₂O.
-
Add NaIO₄ (approx. 2-3 equivalents) portion-wise while stirring vigorously.
-
Continue stirring for 2-4 hours at room temperature.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Fmoc-protected allo-L-threonine cyclic sulfamidate.
-
-
Saponification: Remove the methyl/ethyl ester protecting group using standard saponification conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid building block ready for SPPS.
Protocol 2: On-Resin Synthesis and Modification of an allo-Threonine Peptide
This protocol details the incorporation of the sulfamidate building block into a peptide chain via Fmoc-SPPS and its subsequent on-resin modification with a 1-thio sugar.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Fmoc-protected allo-L-threonine cyclic sulfamidate (from Protocol 1)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1-Thio-β-D-glucose (or other 1-thio sugar)
-
0.1 M Sodium bicarbonate buffer (pH 8.0)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Peptide Synthesis:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the peptide chain up to the point of modification. Each cycle consists of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using HBTU/HOBt/DIPEA in DMF.
-
Washing with DMF.
-
-
-
Incorporation of the Sulfamidate Building Block:
-
Couple the Fmoc-protected allo-L-threonine cyclic sulfamidate using standard coupling conditions as described above.
-
After coupling, perform a final Fmoc deprotection to expose the N-terminal amine if the chain is to be extended further.
-
-
On-Resin Thiol Ligation:
-
Wash the peptide-resin thoroughly with DMF, then DCM, and finally with the aqueous bicarbonate buffer (pH 8.0) to equilibrate the resin.
-
Prepare a solution of the 1-thio sugar (approx. 5-10 equivalents) in the pH 8.0 bicarbonate buffer.
-
Add the thio-sugar solution to the resin and agitate gently at room temperature.
-
Monitor the reaction for completion (typically 12-24 hours). The progress can be checked by cleaving a small sample of resin and analyzing by LC-MS.
-
-
N-Sulfate Hydrolysis (Implicit): The N-sulfate bond formed after ring-opening is typically labile and hydrolyzes under standard work-up or cleavage conditions.
-
Chain Extension (Optional): If required, wash the resin with water and DMF and continue with standard Fmoc-SPPS cycles to extend the peptide chain.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude S-linked glycopeptide by reverse-phase HPLC.
-
Visualizations
Caption: Workflow for the synthesis of S-linked glycopeptides.
Caption: Logic of the allo-threonine sulfamidate strategy.
References
Application Notes and Protocols for the Use of H-Allo-thr(tbu)-OH in Creating Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy in modern drug discovery. These unique building blocks expand the chemical diversity of peptide libraries, leading to the identification of ligands with enhanced properties such as increased stability, higher affinity, and improved specificity for their biological targets. H-Allo-thr(tbu)-OH, a diastereomer of the proteinogenic amino acid threonine with a tert-butyl protected side chain, is a valuable tool in this endeavor. Its distinct stereochemistry can introduce novel conformational constraints into a peptide backbone, influencing its three-dimensional structure and, consequently, its biological activity.
These application notes provide a comprehensive guide to the use of Fmoc-L-allo-threonine(tBu)-OH in solid-phase peptide synthesis (SPPS) for the creation of diverse peptide libraries.
Properties of this compound in Peptide Synthesis
The tert-butyl (tBu) protecting group on the hydroxyl side chain of allo-threonine is stable under the basic conditions used for Fmoc deprotection, yet it is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. This orthogonality is a cornerstone of the widely used Fmoc/tBu SPPS strategy.
Key Attributes:
-
Stereochemical Diversity: The allo-conformation introduces a different spatial arrangement of the side chain compared to the natural L-threonine, which can be crucial for optimizing peptide-receptor interactions.
-
Enhanced Proteolytic Stability: The presence of non-natural amino acids can render peptides less susceptible to degradation by endogenous proteases, thereby increasing their in vivo half-life.
-
Conformational Rigidity: The unique stereochemistry can favor specific secondary structures, leading to more conformationally defined peptides.
Data Presentation: Quantitative Data Summary
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides representative data for the closely related Fmoc-Thr(tBu)-OH, which can serve as a reasonable estimate. The actual efficiency for the allo-isomer may vary slightly due to potential steric differences.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Rink Amide Resin | - | Suitable for the synthesis of peptide amides. |
| Substitution | 0.5 | mmol/g | A standard loading capacity for many applications. |
| Amount | 200 | mg | For a 0.1 mmol synthesis scale. |
| Amino Acid Coupling | |||
| Fmoc-L-allo-Thr(tBu)-OH | 4 | equivalents | Relative to resin loading. |
| Coupling Reagent (HATU) | 3.9 | equivalents | A highly efficient coupling reagent. |
| Base (DIPEA) | 8 | equivalents | N,N'-Diisopropylethylamine. |
| Coupling Time | 2 x 30 | minutes | Double coupling is recommended for potentially difficult couplings. |
| Deprotection | |||
| Reagent | 20% Piperidine in DMF | - | Standard reagent for Fmoc removal. |
| Time | 2 x 10 | minutes | Two deprotection steps ensure complete removal. |
| Cleavage | |||
| Reagent | TFA/TIS/H2O (95:2.5:2.5) | - | Trifluoroacetic acid/Triisopropylsilane/Water cocktail. |
| Time | 2-3 | hours | For cleavage from the resin and removal of side-chain protecting groups. |
| Expected Outcome | |||
| Crude Peptide Purity | >70 | % | Typical purity before HPLC purification. |
| Overall Yield (post-purification) | 15-40 | % | Highly dependent on the peptide sequence and length. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis of a Peptide Library Incorporating this compound
This protocol outlines the manual synthesis of a peptide library on a 0.1 mmol scale using a fritted syringe as the reaction vessel.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-allo-Thr(tBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Diethyl ether, cold
-
Fritted syringe reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place 200 mg of Fmoc-Rink Amide resin (0.5 mmol/g) in the fritted syringe.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).
-
-
Amino Acid Coupling (Incorporation of Fmoc-L-allo-Thr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-L-allo-Thr(tBu)-OH (4 eq, ~159 mg for 0.1 mmol scale), HATU (3.9 eq, ~148 mg), in 3 mL of DMF.
-
Add DIPEA (8 eq, ~139 µL) to the activation mixture and let it stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 30 minutes.
-
Drain the coupling solution.
-
Repeat the coupling step with a fresh solution of activated Fmoc-L-allo-Thr(tBu)-OH for another 30 minutes to ensure maximum coupling efficiency.
-
Wash the resin with DMF (5 x 5 mL).
-
Optional: Perform a Kaiser test to confirm complete coupling (a negative result indicates success).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain. For the library synthesis, at the desired position of diversity, a mixture of activated Fmoc-amino acids can be used.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide library using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified library by mass spectrometry to confirm the presence of the desired peptides.
-
Protocol 2: Quality Control of the Peptide Library
Materials:
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Analytical RP-HPLC:
-
Dissolve a small amount of the purified peptide library in a suitable solvent (e.g., 50% ACN/water).
-
Inject the sample onto the RP-HPLC system.
-
Run a gradient of ACN in water (both containing 0.1% TFA) to separate the components of the library.
-
Monitor the elution profile at 214 nm or 280 nm. The complexity of the chromatogram will reflect the diversity of the library.
-
-
Mass Spectrometry:
-
Analyze the collected fractions or the entire library mixture by mass spectrometry.
-
Confirm the molecular weights of the expected peptides containing the allo-threonine residue. This will verify the successful incorporation of the unnatural amino acid.
-
Visualizations
Experimental Workflow for Peptide Library Synthesis
Caption: Workflow for SPPS of a peptide library with this compound.
Example Signaling Pathway: ERK Pathway Inhibition by a Peptide Library
Peptide libraries are frequently used to screen for inhibitors of protein-protein interactions within signaling pathways. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade often dysregulated in cancer, making it a prime target for therapeutic intervention. A peptide library incorporating this compound could be screened for peptides that disrupt the interaction between key proteins in this pathway, such as the docking of ERK to its substrates.
Caption: Inhibition of the ERK signaling pathway by a peptide library.
Conclusion
The use of this compound in the solid-phase synthesis of peptide libraries offers a valuable avenue for expanding the chemical space of potential drug candidates. The protocols and data presented here provide a foundation for researchers to successfully incorporate this and other non-canonical amino acids into their peptide library synthesis workflows. Careful optimization of coupling conditions and thorough analytical characterization are crucial for ensuring the quality and diversity of the resulting libraries, ultimately increasing the probability of identifying novel and potent therapeutic peptides.
Application Notes and Protocols for Deprotection of Peptides Containing H-Allo-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the successful deprotection of peptides synthesized using the non-standard amino acid H-Allo-Thr(tBu)-OH. Allo-threonine is a diastereomer of threonine, and its incorporation into peptides can significantly influence their conformational properties and biological activity. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability to the basic conditions used for Fmoc removal and its lability to strong acids.
The global deprotection step, which involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, is a critical final stage in peptide synthesis. The choice of the deprotection cocktail is paramount to achieving a high yield and purity of the target peptide, minimizing potential side reactions. This document outlines recommended deprotection cocktails, detailed experimental protocols, and potential challenges associated with the deprotection of this compound containing peptides.
Deprotection Chemistry of the tert-Butyl Group
The cleavage of the tBu ether from the hydroxyl group of allo-threonine proceeds via an acid-catalyzed mechanism, typically using trifluoroacetic acid (TFA). This reaction generates a stable tert-butyl cation, a highly reactive electrophile. If not effectively neutralized, this carbocation can lead to undesired side reactions by alkylating nucleophilic residues within the peptide sequence, such as tryptophan, methionine, and cysteine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.
Recommended Deprotection Cocktails
The selection of an appropriate deprotection cocktail is dependent on the overall amino acid composition of the peptide. Below is a summary of commonly used cocktails suitable for peptides containing this compound.
| Cocktail ID | Composition (v/v/v) | Key Scavengers | Recommended Use Cases |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)[1][2] | Thioanisole, EDT, Phenol | General-purpose cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[1][2] |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)[1] | TIS, Phenol | "Odorless" alternative to Reagent K, particularly effective for scavenging trityl cations. Not recommended if methionine oxidation is a concern. |
| Standard TFA/TIS | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS | Suitable for peptides lacking highly sensitive residues like Cys and Met. |
| Modified TFA/TIS/EDT | TFA / Triisopropylsilane (TIS) / Water / 1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5) | TIS, EDT | Provides enhanced protection against oxidation and alkylation, suitable for peptides with Cys. |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Protocol 1: General Deprotection using Reagent K
This protocol is recommended for peptides containing a variety of sensitive amino acid residues.
Materials:
-
Peptidyl-resin (dried)
-
Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5, v/v/v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Place the dry peptidyl-resin (e.g., 100 mg) into a fritted syringe or a small round-bottom flask.
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The exact time may need to be optimized based on the peptide sequence and the other protecting groups present.
-
Filter the cleavage mixture into a clean collection vessel, separating the resin.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by slowly adding the TFA solution to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the supernatant.
-
Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA.
-
Dry the crude peptide under a stream of nitrogen or argon gas, or in a vacuum desiccator.
Protocol 2: "Odorless" Deprotection using Reagent B
This protocol is a suitable alternative when the strong odor of thiols in Reagent K is a concern and the peptide does not contain methionine.
Materials:
-
Peptidyl-resin (dried)
-
Reagent B: TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2, v/v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Place the dry peptidyl-resin (e.g., 100 mg) into a reaction vessel.
-
Add Reagent B to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the cleavage solution away from the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether or MTBE.
-
Pellet the peptide by centrifugation.
-
Decant the ether and wash the peptide pellet twice with cold ether.
-
Dry the crude peptide under a stream of inert gas.
Potential Side Reactions and Troubleshooting
While the deprotection of the tBu group from allo-threonine is generally efficient, several side reactions can occur, particularly affecting other residues in the peptide sequence.
-
Alkylation of Sensitive Residues: Tryptophan, methionine, and cysteine are particularly susceptible to alkylation by the tert-butyl cation. The use of appropriate scavengers like TIS, thioanisole, and EDT is crucial to minimize this side reaction.
-
Oxidation of Cysteine and Methionine: The acidic deprotection environment can lead to the oxidation of sulfur-containing amino acids. The inclusion of reducing scavengers like EDT helps to maintain a reducing environment.
-
Incomplete Deprotection: While unlikely for the tBu group with standard reaction times, incomplete removal of other more robust protecting groups (e.g., on arginine) can occur. If incomplete deprotection is suspected, extending the cleavage time or using a stronger acid cocktail may be necessary.
-
O-Acylation (N to O Acyl Shift): Peptides containing serine or threonine (and by extension, allo-threonine) can undergo an acid-catalyzed acyl N-O shift. This reaction is typically reversible upon treatment with a mild base.
Visualizing the Deprotection Workflow
The following diagrams illustrate the key processes involved in the deprotection of peptides containing this compound.
Caption: Mechanism of tBu deprotection and scavenger action.
Caption: General experimental workflow for peptide deprotection.
Caption: Decision guide for selecting a deprotection cocktail.
References
Troubleshooting & Optimization
Preventing side reactions with H-Allo-thr(tbu)-OH in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions when using H-Allo-thr(tbu)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in Fmoc-SPPS?
A1: The primary side reactions when incorporating this compound include:
-
Epimerization: Racemization at the α-carbon can occur during amino acid activation, leading to the incorporation of the D-diastereomer. This is a common issue for many amino acids in SPPS.
-
Dehydration: The β-hydroxyl group of allo-threonine can undergo elimination, especially under harsh coupling conditions or upon repeated cycles of synthesis, leading to the formation of a dehydroamino acid residue.
-
O-Acylation: Premature removal of the tert-butyl (tBu) protecting group on the side chain can expose the hydroxyl group, which can then be acylated by the incoming activated amino acid, resulting in a branched peptide. However, the tBu group is generally stable to the basic conditions of Fmoc removal.
-
N→O Acyl Shift: Peptides containing serine or threonine residues can undergo an acid-catalyzed acyl N→O shift. This reaction is reversible with base treatment.[1]
-
O-Sulfonation: During the final cleavage from the resin with trifluoroacetic acid (TFA), O-sulfonation of serine and threonine residues can occur, particularly in the presence of protecting groups like Pmc or Mtr on arginine residues if scavengers are absent.[2]
Q2: How does the stereochemistry of allo-threonine affect its reactivity and potential for side reactions compared to L-threonine?
A2: While direct comparative quantitative data for side reactions of L-allo-threonine versus L-threonine in SPPS is limited in the available literature, the different spatial arrangement of the methyl and hydroxyl groups on the β-carbon can influence the rates of side reactions. For instance, the steric hindrance around the hydroxyl group and the α-proton may differ, potentially affecting the rates of dehydration and epimerization. Studies on glycosylated threonine and serine derivatives have shown that threonine is significantly less prone to epimerization than serine, though it can be more susceptible to β-elimination under forcing conditions. This suggests that the β-methyl group in threonine influences the reaction pathways.
Q3: Which coupling reagents are recommended for incorporating this compound to minimize side reactions?
A3: The choice of coupling reagent is critical for minimizing side reactions, particularly epimerization. For challenging couplings, including those with sterically hindered amino acids like threonine derivatives, the following are recommended:
-
Aminium/Uronium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and generally lead to low levels of racemization. HATU is often preferred for its faster kinetics and reduced epimerization rates.
-
Carbodiimides with Additives: The use of diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) is a classic and effective method to suppress racemization. For particularly difficult cases, 1-hydroxy-7-azabenzotriazole (HOAt) can be more effective than HOBt. A low-racemization protocol for a trifluoro-threonine derivative utilized DIC/HOBt with the addition of CuCl2.[3]
Troubleshooting Guides
Problem 1: Presence of a diastereomeric impurity with the same mass as the target peptide.
Symptom: HPLC analysis shows a peak eluting close to the main product peak, and mass spectrometry confirms it has the same mass. This strongly suggests epimerization of an amino acid residue.
Cause: Epimerization of this compound during the activation and coupling step. This can be exacerbated by prolonged activation times, the use of strong bases, and elevated temperatures.
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Optimize Coupling Reagent and Additive | Use a coupling reagent known for low racemization, such as HATU or DIC/HOAt. | Reduced epimerization by minimizing the lifetime of the highly reactive activated intermediate. |
| Control Base Equivalents | Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine at the minimum necessary equivalents. | Minimizes base-catalyzed epimerization. |
| Minimize Pre-activation Time | Add the coupling reagents to the amino acid solution immediately before adding it to the resin-bound peptide. | Reduces the time the activated amino acid is susceptible to racemization before coupling. |
| Control Temperature | Perform the coupling reaction at room temperature or below. Avoid elevated temperatures unless necessary to overcome aggregation. | Lower temperatures slow down the rate of epimerization. |
Experimental Protocol to Minimize Epimerization:
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Base Addition: Add DIPEA (6 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin.
-
Coupling: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction using a qualitative method like the Kaiser test to ensure completion.
Problem 2: Detection of a product with a mass loss of 18 Da.
Symptom: Mass spectrometry analysis of the crude peptide reveals a significant impurity with a mass corresponding to the target peptide minus 18 Da.
Cause: Dehydration of the allo-threonine side chain, leading to the formation of a dehydro-aminobutyric acid residue.
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Use Mild Coupling Conditions | Employ coupling reagents that do not strongly promote elimination reactions. DIC/HOBt or DIC/Oxyma are generally milder than some phosphonium-based reagents. | Reduced dehydration by avoiding overly harsh activation conditions. |
| Avoid Excessive Coupling Times | Monitor the coupling reaction and stop it once complete to avoid prolonged exposure to activating agents. | Minimizes the opportunity for the side reaction to occur. |
| Pseudoproline Dipeptides | If the sequence allows, consider using a pseudoproline dipeptide of serine or threonine to disrupt aggregation, which can indirectly lead to the need for harsher coupling conditions. | Improved synthesis efficiency and reduced side reactions. |
Logical Workflow for Troubleshooting Dehydration
References
Technical Support Center: Optimizing Coupling Efficiency for O-tert-Butyl-L-allo-threonine
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing the coupling efficiency of O-tert-Butyl-L-allo-threonine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of O-tert-Butyl-L-allo-threonine, a sterically hindered amino acid.
Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling Step)
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying a failed or incomplete coupling reaction.
-
Immediate Action: Double Couple The most straightforward initial step is to repeat the coupling procedure. This often drives the reaction to completion.
-
If Double Coupling Fails, Consider the Following:
| Potential Cause | Recommended Solution |
| Insufficient Reagent Activity | Switch to a more potent coupling reagent. Onium-type salts are generally more effective for hindered amino acids. See Table 1 for a comparison. |
| Peptide Aggregation | Change the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures. Consider adding chaotropic salts like LiCl to the coupling mixture. |
| Steric Hindrance | Increase the reaction time (e.g., to 4 hours or overnight) and/or elevate the temperature to 35-50°C. Note that increased temperature may elevate the risk of racemization. |
| Suboptimal Reagent Concentration | Increase the concentration of the amino acid and coupling reagents. |
Issue 2: Low Purity or Yield of the Final Peptide
Low purity or yield can be a consequence of repeated incomplete couplings or side reactions.
| Potential Cause | Recommended Solution |
| Racemization | For carbodiimide-mediated couplings (e.g., DIC), ensure an additive like OxymaPure® or HOBt is used. For onium salt couplings, consider using a weaker base like sym-collidine instead of DIPEA. Performing the coupling at a lower temperature (0°C) can also suppress racemization. |
| Accumulation of Deletion Sequences | If a particular coupling is known to be difficult, implement a capping step with acetic anhydride after the coupling to block any unreacted amines and prevent the formation of deletion sequences. |
| Side-Chain Protecting Group Issues | Ensure the tert-butyl protecting group is stable to the deprotection conditions (e.g., piperidine) and is completely removed during the final cleavage from the resin. |
Frequently Asked Questions (FAQs)
Q1: Why is O-tert-Butyl-L-allo-threonine considered a "difficult" amino acid to couple?
A1: O-tert-Butyl-L-allo-threonine is a β-branched and sterically hindered amino acid. The bulky tert-butyl group on the side chain, combined with the stereochemistry of the allo-isomer, can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction rates and incomplete coupling reactions.
Q2: Which class of coupling reagents is most effective for O-tert-Butyl-L-allo-threonine?
A2: For sterically hindered amino acids, onium-type coupling reagents (both aminium/uronium and phosphonium salts) are generally more effective than standard carbodiimide reagents like DIC alone.[1] Reagents such as HATU, HCTU, and COMU have demonstrated high efficiency in difficult couplings.[2][3] The combination of DIC with an additive like OxymaPure® is also a powerful, low-racemization option.[4]
Q3: Is double coupling always necessary for this amino acid?
A3: While not always strictly necessary, performing a double coupling is a highly recommended proactive measure to ensure the highest possible yield and purity, especially when synthesizing long or complex peptides. It is a common strategy for incorporating sterically hindered residues.
Q4: Can I use microwave-assisted synthesis for coupling O-tert-Butyl-L-allo-threonine?
A4: Yes, microwave-assisted SPPS can be beneficial as the elevated temperatures can help overcome the kinetic barriers associated with sterically hindered couplings. However, it is crucial to carefully control the temperature to minimize the risk of racemization.
Q5: What are the signs of peptide aggregation on the resin, and how can I combat it?
A5: Signs of aggregation include shrinking of the resin beads and a dramatic slowing of both deprotection and coupling steps. To combat aggregation, you can switch to a more effective solvent like NMP, add chaotropic salts, or perform the synthesis at a higher temperature.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
The following data is extrapolated from studies on sterically hindered amino acids similar to O-tert-Butyl-L-allo-threonine and serves as a general guide. Actual efficiencies may vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Additive | Typical Reaction Time | Relative Efficiency | Key Considerations |
| DIC | Carbodiimide | HOBt or OxymaPure® | 60 - 120 min | Good | Cost-effective. Lower risk of racemization when used with additives. Slower than onium salts. |
| HBTU | Aminium/Uronium Salt | HOBt | 30 - 60 min | High | Fast and widely used. Potential for guanidinylation of the N-terminus if used in excess. |
| HCTU | Aminium/Uronium Salt | 6-Cl-HOBt | < 30 min | Very High | Generally more reactive than HBTU. |
| HATU | Aminium/Uronium Salt | HOAt | 30 - 60 min | Very High | Highly effective for difficult couplings, but may increase racemization risk at elevated temperatures. |
| COMU | Uronium Salt | OxymaPure® | 15 - 30 min | Very High | Modern, highly efficient, and safer alternative to HOBt/HOAt-based reagents. Good solubility.[2] |
| PyBOP | Phosphonium Salt | HOBt | 30 - 60 min | High | Good alternative to aminium reagents. Byproducts are water-soluble. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using COMU
This protocol is recommended for achieving high coupling efficiency with minimal side reactions.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines.
-
Coupling Solution Preparation: In a separate vessel, dissolve O-tert-Butyl-L-allo-threonine (3 equivalents relative to resin loading) in DMF.
-
Activation: Add COMU (3 equivalents) and a tertiary base such as DIPEA (6 equivalents) to the amino acid solution. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads remain colorless or yellow), the coupling is complete. If the test is positive, consider a second coupling (double couple) by repeating steps 4-7. Once complete, wash the resin with DMF (3-5 times).
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is optimized to minimize the risk of racemization.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve O-tert-Butyl-L-allo-threonine (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Activation: Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this reaction can be performed at 0°C for a longer duration (e.g., overnight) to further suppress racemization.
-
Monitoring and Washing: Follow step 7 from Protocol 1.
Visualizations
References
Technical Support Center: Troubleshooting Peptide Synthesis with allo-Threonine
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) involving the sterically hindered amino acid, allo-threonine.
Troubleshooting Guide
This guide addresses the most common issues encountered when incorporating allo-threonine, providing direct causes and actionable solutions.
Q1: My overall peptide yield is low after a synthesis involving allo-threonine. What are the most likely causes?
Low yield in syntheses containing allo-threonine typically stems from its structure. As a β-branched amino acid, its bulky side chain introduces significant steric hindrance[1][2]. This leads to several primary issues:
-
Incomplete Coupling: The steric bulk of allo-threonine can physically impede the formation of the peptide bond, preventing the reaction from going to completion. This results in truncated sequences (peptides missing the desired amino acid) and deletion sequences (if unreacted amines are not capped)[3].
-
Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids like allo-threonine are prone to forming secondary structures on the resin[4]. This on-resin aggregation can make the N-terminus of the growing peptide chain inaccessible to reagents for both the deprotection and coupling steps[3].
-
Side Reactions: The strenuous conditions required to couple hindered amino acids can increase the likelihood of side reactions, such as epimerization (racemization) at the alpha-carbon, which alters the peptide's stereochemistry and bioactivity.
Q2: How can I improve the coupling efficiency for allo-threonine or the amino acid being coupled to it?
Improving coupling efficiency requires optimizing the reaction conditions to overcome the steric hindrance.
-
Select a Potent Coupling Reagent: Standard carbodiimide reagents (like DIC) may be insufficient. Use highly reactive aminium/uronium or phosphonium salt-based reagents known to be effective for hindered couplings. Reagents like HATU, HCTU, and COMU are excellent choices.
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to resin loading) to drive the reaction equilibrium toward completion.
-
Extend Reaction Time: Hindered couplings are kinetically slow. Extend the coupling time to 2-4 hours or even overnight. Monitor the reaction's progress using a qualitative method like the Kaiser test.
-
Perform a "Double Couple": After the initial coupling reaction and washing, repeat the coupling step with a fresh solution of activated amino acid and reagents. This can help push the reaction to completion, especially for difficult sequences.
Q3: My Kaiser test is ambiguous (faint blue or inconsistent color) after the allo-threonine coupling step. What should I do?
Ambiguous Kaiser test results are common with hindered residues and can indicate either very slow, incomplete coupling or peptide aggregation hiding the free amines.
-
Proceed with a Capping Step: To prevent the formation of deletion sequences, it is critical to block any unreacted N-termini. Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to permanently acetylate any free amines. See Protocol 2 for a detailed methodology.
-
Continue the Synthesis: After capping, proceed with the N-terminal Fmoc deprotection of the successfully coupled peptides and the coupling of the next amino acid.
-
Analyze the Crude Product: After the full synthesis, perform a test cleavage and analyze the crude product by HPLC-MS. The presence of a major peak corresponding to the capped, truncated sequence will confirm that the coupling was incomplete.
Q4: I suspect epimerization of the allo-threonine residue. How can I minimize this side reaction?
Epimerization, or racemization, can occur during the amino acid activation step, especially under strongly basic conditions or with extended pre-activation times.
-
Optimize Pre-activation Time: Limit the pre-activation time of the amino acid with the coupling reagent to just 1-2 minutes before adding it to the resin. Over-activation can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Choose the Right Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. For extremely sensitive residues, a weaker base like N-methylmorpholine (NMM) may be considered, although this could slow the reaction rate.
-
Use Additives: For carbodiimide-based couplings, the addition of HOBt or, more effectively, HOAt, can significantly suppress racemization. For very difficult cases, the addition of copper (II) chloride (CuCl₂) has been reported to reduce racemization for some hindered amino acids.
Comparison of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for success. The following table summarizes the properties of common reagent classes.
| Reagent Class | Examples | Recommended for allo-Threonine? | Advantages | Disadvantages |
| Aminium/Uronium Salts | HATU, HCTU, HBTU, TBTU, COMU | Highly Recommended | High reactivity, fast reaction times, effective for hindered couplings. COMU is non-explosive and has reduced allergenic potential. | More expensive. Can cause guanidinylation of the N-terminus if not pre-activated, which terminates the chain. |
| Phosphonium Salts | PyBOP, PyAOP | Recommended | High reactivity, less risk of guanidinylation compared to aminium salts, can be used in excess to drive reactions. | Byproducts can be difficult to remove. |
| Carbodiimides | DIC, DCC | Not Recommended (Alone) | Inexpensive and widely available. | Low reactivity for hindered couplings, high risk of racemization unless an additive is used, dehydration of Asn/Gln side chains. |
Troubleshooting Workflow and Key Reaction
The following diagrams illustrate a logical workflow for troubleshooting low yield and the fundamental coupling reaction.
Caption: A logical workflow for troubleshooting low peptide yields involving allo-threonine.
Caption: Simplified mechanism of a HATU-mediated coupling reaction for allo-threonine.
Key Experimental Protocols
Protocol 1: Optimized Coupling of allo-Threonine using HATU
This protocol describes a robust method for coupling sterically hindered amino acids.
-
Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.
-
Activation Mixture Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-allo-Thr(tBu)-OH (3-5 eq.) in DMF. Add HATU (2.9-4.9 eq.) and DIPEA (6-10 eq.). Gently agitate for 1-2 minutes. Critical: Do not exceed 2 minutes to minimize potential racemization.
-
Coupling Reaction: Add the activation mixture to the drained peptide-resin. Agitate the vessel at room temperature for 2-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and perform a Kaiser test.
-
Negative Result (Yellow Beads): The coupling is complete. Proceed to wash the resin (3x DMF, 3x DCM).
-
Positive Result (Blue Beads): The coupling is incomplete. Continue agitating for another 1-2 hours or proceed to a "double couple" by repeating steps 2-4. If the test remains positive, proceed to Protocol 2.
-
Protocol 2: Capping of Unreacted N-termini
This procedure is essential to terminate deletion sequences when a coupling reaction is incomplete.
-
Resin Preparation: After the coupling step, wash the peptide-resin thoroughly with DMF (3x) to remove residual reagents. Drain the solvent.
-
Capping Solution: Prepare a capping solution of Acetic Anhydride / DIPEA / DMF (e.g., in a 1:2:3 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly (3x DMF, 3x DCM) to remove all traces of the capping reagents. Proceed to the next Fmoc deprotection step.
Protocol 3: Small-Scale Test Cleavage and Analysis
This diagnostic test assesses the quality of the synthesis at any point without consuming the entire batch.
-
Sample Collection: Withdraw a small amount of dried peptide-resin (approx. 2-5 mg) and place it in a 1.5 mL microcentrifuge tube.
-
Cleavage: Add 100-200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)). Caution: Work in a fume hood and wear appropriate PPE.
-
Incubation: Allow the cleavage to proceed for 2-3 hours at room temperature, vortexing occasionally.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a tube containing 1 mL of cold diethyl ether.
-
Isolation: Centrifuge the tube to pellet the crude peptide. Carefully decant the ether. Wash the pellet once more with cold ether and centrifuge again.
-
Analysis: Dry the peptide pellet under a stream of nitrogen. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to identify the desired product and any major side products (e.g., truncations, deletions).
Frequently Asked Questions (FAQs)
Q: What makes allo-threonine a "difficult" amino acid in SPPS? A: Allo-threonine is a stereoisomer of threonine and possesses a β-branched side chain. This structure creates significant steric hindrance close to the peptide backbone, which physically obstructs the approach of an activated amino acid to the N-terminus of the peptide chain, slowing down the reaction kinetics and making complete coupling difficult.
Q: Which class of coupling reagents is best for sterically hindered residues like allo-threonine? A: Aminium/uronium salts (like HATU, HCTU) and phosphonium salts (like PyBOP, PyAOP) are the most effective classes of reagents. They create highly reactive activated esters that can overcome the steric barrier more efficiently than the intermediates formed by carbodiimides like DIC.
Q: Can I perform the synthesis without a side-chain protecting group for allo-threonine? A: While some studies have shown successful synthesis with unprotected threonine under specific conditions, it is strongly discouraged in standard Fmoc-SPPS. The hydroxyl group on the side chain is a reactive functionality that can lead to unwanted side reactions, such as O-acylation or O-sulfonation during cleavage, reducing the yield and purity of the final peptide. The tert-Butyl (tBu) group is the standard protection for threonine and allo-threonine in Fmoc chemistry.
Q: What is "double coupling" and should I use it for allo-threonine? A: Double coupling is the practice of repeating a coupling step with fresh reagents immediately after the first coupling attempt. It is a highly recommended strategy for allo-threonine and other hindered amino acids. By providing a second opportunity for the reaction to occur, it helps drive the coupling to completion and significantly reduces the amount of truncated or deletion sequences in the final product.
References
Technical Support Center: O-tert-butyl Group Stability in Fmoc-SPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the O-tert-butyl (tBu) protecting group during the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the O-tert-butyl protecting group stable to standard Fmoc deprotection conditions?
A1: Yes, the O-tert-butyl group, commonly used for protecting the side chains of serine (Ser), threonine (Thr), and tyrosine (Tyr), is robustly stable under the standard basic conditions required for Fmoc group removal (typically 20% piperidine in DMF).[1][2] This orthogonality is the foundation of the widely used Fmoc/tBu protection strategy in SPPS, allowing for the selective deprotection of the N-terminal Fmoc group without disturbing the side-chain protection.[1][3]
Q2: Can premature cleavage of the O-tert-butyl group occur during Fmoc deprotection?
A2: Under standard and properly controlled conditions, significant cleavage of the O-tert-butyl group is not expected. However, certain deviations from the standard protocol could potentially lead to minor loss of this protecting group. These include:
-
Acidic Contamination: The presence of acidic impurities in the DMF or piperidine can lead to the cleavage of the acid-labile tBu group. It is crucial to use high-purity reagents.
-
Prolonged Exposure to Deprotection Reagents: While generally stable, very long or repeated exposure to the basic deprotection solution over the course of a long synthesis might lead to a minimal degree of degradation, although this is not a commonly reported issue for O-tert-butyl ethers.
Q3: What are common side reactions that can be mistaken for O-tert-butyl group instability?
A3: Often, issues arising during Fmoc deprotection are attributed to other side reactions rather than the cleavage of the O-tert-butyl group itself. A primary example is aspartimide formation , which can occur in sequences containing aspartic acid (Asp).[4] This side reaction is base-catalyzed and can be exacerbated by prolonged exposure to piperidine. While this does not involve the direct cleavage of a Ser(tBu), Thr(tBu), or Tyr(tBu) side chain, it is a common base-mediated side reaction.
Q4: I suspect I am losing my O-tert-butyl group during Fmoc deprotection. How can I confirm this?
A4: To confirm the premature loss of an O-tert-butyl group, you can perform a test cleavage of a small amount of resin after a deprotection step. The cleaved peptide can then be analyzed by HPLC and mass spectrometry. A mass difference of 56.1 Da between the expected mass (with the tBu group) and the observed mass would indicate the loss of the protecting group. The peptide lacking the hydrophobic tBu group will also typically have a shorter retention time on a reverse-phase HPLC column.
Q5: What are the troubleshooting steps if I confirm premature cleavage of the O-tert-butyl group?
A5: If you have confirmed premature cleavage, consider the following troubleshooting strategies:
-
Use High-Purity Reagents: Ensure that your DMF and piperidine are of high purity and free from acidic contaminants.
-
Minimize Deprotection Times: Use the minimum time required for complete Fmoc deprotection to reduce the exposure of the peptide to the basic conditions.
-
Consider Milder Deprotection Conditions: For particularly sensitive sequences, you could consider using a lower concentration of piperidine (e.g., 10% in DMF) or alternative, milder bases such as piperazine, although this may require longer reaction times for complete Fmoc removal.
-
Incorporate a Capping Step: While not a direct solution for tBu cleavage, capping any unreacted free hydroxyl groups with acetic anhydride after the coupling step can prevent the accumulation of deletion sequences with free hydroxyls.
Quantitative Data on O-tert-butyl Group Stability
While direct kinetic studies detailing the percentage loss of O-tert-butyl ethers under various basic conditions are not extensively published due to their high stability, the consensus in the literature is that they are highly resistant to standard Fmoc deprotection conditions. The table below summarizes the expected stability based on established principles.
| Deprotection Condition | Amino Acid | Expected Stability | Potential for Side Reactions |
| 20% Piperidine in DMF (Standard) | Ser(tBu), Thr(tBu), Tyr(tBu) | >99% stable | Low risk of direct cleavage. |
| Prolonged exposure to 20% Piperidine in DMF | Ser(tBu), Thr(tBu), Tyr(tBu) | Generally stable | Increased risk of other base-mediated side reactions (e.g., aspartimide formation if Asp is present). |
| 5% Piperazine in DMF | Ser(tBu), Thr(tBu), Tyr(tBu) | Highly stable | Milder conditions, may require longer deprotection times. |
Experimental Protocols
Protocol 1: Assessment of O-tert-butyl Group Stability During Fmoc Deprotection
This protocol describes a method to test the stability of the O-tert-butyl group on a resin-bound peptide under prolonged exposure to Fmoc deprotection conditions.
Materials:
-
Peptide-resin containing a Ser(tBu), Thr(tBu), or Tyr(tBu) residue.
-
20% (v/v) piperidine in high-purity DMF.
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Cold diethyl ether.
-
HPLC system with a C18 column.
-
Mass spectrometer (ESI or MALDI).
Procedure:
-
Swell the peptide-resin in DMF.
-
Take an initial sample of the resin (Time 0).
-
Treat the remaining resin with 20% piperidine in DMF and agitate at room temperature.
-
At various time points (e.g., 2, 6, 12, and 24 hours), withdraw a small aliquot of the resin.
-
Wash each resin aliquot thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from each dried resin aliquot using the cleavage cocktail for 2 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Analyze each peptide sample by HPLC and mass spectrometry.
Analysis:
-
HPLC: Compare the chromatograms of the different time points. Look for the appearance or increase of a peak with a shorter retention time, which would correspond to the peptide without the tBu group.
-
Mass Spectrometry: Determine the mass of the major peak at each time point. The presence of a species with a mass 56.1 Da less than the expected mass confirms the loss of the tBu group. Quantify the relative abundance of the protected and deprotected species.
Visualizations
Caption: Logical workflow for Fmoc deprotection and O-tert-butyl stability assessment.
References
Minimizing racemization of H-Allo-thr(tbu)-OH during activation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization of H-Allo-thr(tbu)-OH during the activation step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: this compound is a chiral molecule, meaning it exists in a specific three-dimensional form (L-allo-threonine derivative). Racemization, or epimerization in this context, is the process where the chiral center at the alpha-carbon (Cα) inverts, leading to the formation of its diastereomer, D-Threonine derivative. This occurs when the proton at the Cα is abstracted under basic conditions during the activation of the carboxyl group for peptide bond formation. The resulting planar enolate intermediate can be protonated from either side, leading to a mixture of L- and D-isomers. This impurity can be difficult to remove and may significantly impact the biological activity of the final peptide.
Q2: Why is this compound particularly susceptible to racemization?
A2: this compound, like other threonine derivatives, is a β-hydroxy amino acid. The presence of the bulky tert-butyl (tBu) ether protecting group on the side chain contributes to steric hindrance. This steric bulk can slow down the desired coupling reaction, providing a larger window of opportunity for the competing racemization side reaction to occur, especially when using highly activating coupling reagents or strong bases.
Q3: Which factors primarily contribute to the racemization of this compound during activation?
A3: The main factors influencing racemization are:
-
Coupling Reagent: Highly reactive coupling reagents can increase the rate of oxazolone formation, a key intermediate in the racemization pathway.
-
Base: The type and concentration of the base used are critical. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) are more likely to cause racemization than weaker bases like N-methylmorpholine (NMM). Base-free conditions are ideal for minimizing racemization.[1]
-
Temperature: Higher reaction temperatures can accelerate both the coupling reaction and racemization.
-
Pre-activation Time: Longer pre-activation times, where the carboxylic acid is activated before the addition of the amine component, can lead to increased racemization.
-
Solvent: The polarity of the solvent can influence the reaction rates and the stability of intermediates involved in racemization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High level of diastereomeric impurity detected by chiral HPLC after synthesis. | The chosen coupling reagent is too reactive or prone to inducing racemization. | Switch to a coupling reagent known for low racemization, such as a carbodiimide (e.g., DIC) in combination with an additive like HOBt or Oxyma. For sterically hindered couplings, COMU with a weaker base can also be effective.[2][3][4] |
| The base used is too strong or used in excess. | Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, or ideally, employ a base-free coupling protocol. Ensure only the stoichiometric amount of base is used if it is necessary.[1] | |
| The reaction temperature is too high. | Perform the coupling reaction at a lower temperature, for example, at 0°C. | |
| Slow or incomplete coupling reaction, leading to the temptation to use harsher conditions. | Steric hindrance from the tBu protecting group and the allo-threonine side chain. | Use a more potent coupling reagent designed for sterically hindered amino acids, such as HATU, HCTU, or COMU, but be mindful of the potential for racemization and optimize other conditions (base, temperature) accordingly. Consider a "double coupling" strategy where the coupling step is repeated with fresh reagents. |
| Aggregation of the growing peptide chain on the solid support. | Switch to a solvent that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO). Sonication can also help to break up aggregates. |
Quantitative Data on Racemization
While specific quantitative data for this compound is limited in the literature, the following table provides a summary of expected racemization levels based on studies of analogous compounds and general principles of peptide synthesis. The data for the fluorinated threonine derivative provides a valuable reference point.
| Coupling Reagent/Additive | Base | Temperature | Expected % Racemization (D-isomer) | Reference/Notes |
| TBTU / HOBt | DIPEA (2 eq.) | Room Temp | High | Based on studies of a fluorinated allo-threonine derivative where this combination led to extensive racemization. |
| DIC / HOBt | None | 0°C | < 1% | Recommended Condition. Based on the successful racemization-free incorporation of a fluorinated allo-threonine derivative. |
| DIC / HOBt / CuCl₂ | None | 0°C | < 0.5% | Recommended for coupling the first residue to the resin to further suppress racemization. |
| HATU / HOAt | DIPEA (2 eq.) | Room Temp | Moderate to High | HATU is highly efficient but can cause racemization with sensitive amino acids, especially with strong bases. |
| COMU | DIPEA (1 eq.) | Room Temp | Low to Moderate | COMU is a third-generation coupling reagent known for high efficiency and reduced racemization compared to HBTU/HATU. |
| DIC / Oxyma | None | Room Temp | Low | Oxyma is an excellent additive for suppressing racemization, often outperforming HOBt. |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of Fmoc-Allo-thr(tbu)-OH using DIC/HOBt (Base-Free)
This protocol is adapted from methodologies proven to be effective for sensitive, sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Allo-thr(tbu)-OH (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with shaker
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the DMF.
-
Amino Acid and Additive Preparation: In a separate vial, dissolve Fmoc-Allo-thr(tbu)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Activation and Coupling:
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3 eq.) to the resin slurry.
-
Immediately cool the reaction vessel to 0°C in an ice bath.
-
Agitate the mixture at 0°C for 2-4 hours. For particularly difficult couplings, the reaction time can be extended up to 20 hours.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Coupling of Fmoc-Allo-thr(tbu)-OH using COMU for Sterically Demanding Steps
This protocol is recommended when faster coupling times are required and base-free conditions are not sufficiently effective.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Allo-thr(tbu)-OH (3 equivalents)
-
COMU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents) or N-methylmorpholine (NMM) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with shaker
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the DMF.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Allo-thr(tbu)-OH (3 eq.) and COMU (3 eq.) in DMF.
-
Coupling:
-
Add the activation solution to the resin.
-
Add DIPEA or NMM (6 eq.) to the resin slurry.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: Chiral Purity Analysis by HPLC
This protocol outlines a general procedure for determining the level of racemization after peptide synthesis and cleavage.
Procedure:
-
Peptide Cleavage: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. A preliminary purification by preparative HPLC may be necessary.
-
Acid Hydrolysis: Hydrolyze a small aliquot of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomers that can be separated on a standard C18 column.
-
Chiral HPLC Analysis:
-
Direct Method: Inject the amino acid hydrolysate onto a chiral HPLC column (e.g., a cyclodextrin-based or ligand-exchange column).
-
Indirect Method: Inject the derivatized diastereomers onto a standard C18 HPLC column.
-
Use an appropriate mobile phase gradient to separate the L-allo-threonine from the D-threonine diastereomer.
-
Quantify the percentage of the D-isomer by integrating the peak areas.
-
Visualizations
Caption: Mechanism of racemization during amino acid activation.
Caption: Recommended workflow for minimizing racemization.
References
Technical Support Center: Aggregation Issues in Peptides Containing allo-Threonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with peptides containing the non-proteinogenic amino acid allo-threonine.
Frequently Asked Questions (FAQs)
Q1: What is allo-threonine and how does it differ from L-threonine?
Allo-threonine is a diastereomer of the naturally occurring amino acid L-threonine.[1] Both have the same chemical formula, but differ in the spatial arrangement of the atoms at the beta-carbon (Cβ). L-threonine has a (2S, 3R) stereochemistry, while L-allo-threonine has a (2S, 3S) configuration.[1][2] This difference in stereochemistry can influence the local peptide backbone conformation and the orientation of the side chain's methyl and hydroxyl groups, potentially impacting secondary structure formation and intermolecular interactions.[3]
| Property | L-Threonine | L-allo-Threonine |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanoic acid | (2S,3S)-2-amino-3-hydroxybutanoic acid |
| Stereochemistry | (2S, 3R) | (2S, 3S) |
| Natural Abundance | Proteinogenic | Rare in nature, found in some antibiotics like katanosins.[1] |
| CAS Number (L-form) | 72-19-5 | 28954-12-3 |
Q2: Why might my peptide containing allo-threonine be prone to aggregation?
While research specifically detailing the aggregation propensity of allo-threonine-containing peptides is limited, we can infer potential causes based on peptide chemistry principles. Aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures. The specific stereochemistry of allo-threonine may alter the peptide backbone's conformational preferences, potentially favoring conformations that are more prone to self-assembly and aggregation compared to the L-threonine counterpart. The orientation of allo-threonine's side chain could also create steric clashes or new hydrogen bonding patterns that promote intermolecular interactions.
Q3: Can the position of allo-threonine in the peptide sequence affect aggregation?
Yes, the position of any aggregation-prone residue is critical. Peptides often have specific "aggregation-prone regions" (APRs), which are typically sequences of five or more residues with a high propensity for forming β-sheets. If allo-threonine is incorporated within or near a hydrophobic stretch or a sequence known to be prone to aggregation, it could exacerbate the issue. Conversely, if it is located in a more soluble or flexible region of the peptide, its impact may be less significant.
Q4: What are the common signs of peptide aggregation?
Peptide aggregation can manifest in several ways, both during solid-phase peptide synthesis (SPPS) and after cleavage and purification.
-
During SPPS:
-
Shrinking of the resin matrix.
-
Slow or incomplete Fmoc deprotection, indicated by broadening of the UV detector peak.
-
Incomplete coupling reactions, leading to deletion sequences.
-
False negatives in colorimetric tests like the Kaiser test due to steric hindrance.
-
-
Post-Cleavage/Purification:
-
Visible precipitates, cloudiness, or gel formation in solution.
-
Loss of active peptide from solution.
-
Difficulty in dissolving the lyophilized peptide.
-
Appearance of high molecular weight species in size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Troubleshooting Guides
Issue 1: Poor solubility of the crude peptide after cleavage and lyophilization.
Symptom: The lyophilized peptide powder containing allo-threonine does not dissolve readily in standard solvents like water, acetonitrile, or DMSO.
Possible Cause: The peptide has aggregated during cleavage, deprotection, or lyophilization, forming insoluble structures.
Troubleshooting Steps:
-
Perform a Small-Scale Solubility Test: This systematic approach helps identify an effective solvent system without consuming a large amount of valuable peptide.
-
Modify pH: For peptides with ionizable side chains, adjusting the pH can significantly alter charge and solubility.
-
If the peptide is basic (net positive charge), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).
-
If the peptide is acidic (net negative charge), try a dilute basic solution (e.g., 0.1% ammonium hydroxide).
-
-
Use Chaotropic Agents: Agents like guanidinium chloride or urea can disrupt the hydrogen bonding network that holds aggregates together. However, be aware that these will denature the peptide and must be removed before biological assays.
-
Consider Organic Solvents: Solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are potent disaggregating agents. They can be used to dissolve the peptide, which can then be lyophilized again, potentially in a more soluble form.
Issue 2: The peptide aggregates during solid-phase synthesis (on-resin aggregation).
Symptom: During synthesis, you observe poor resin swelling, incomplete Fmoc deprotection, and failed coupling steps, particularly after the incorporation of allo-threonine.
Possible Cause: The growing peptide chains are forming secondary structures on the resin, preventing reagents from accessing the reactive sites.
Troubleshooting Steps:
-
Change Synthesis Solvents: Switch from standard DMF to more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or add DMSO to the DMF (up to 20%).
-
Increase Temperature: Performing coupling and deprotection steps at elevated temperatures (e.g., 50-60°C) can provide enough thermal energy to break up intermolecular hydrogen bonds.
-
Incorporate Disrupting Elements (Re-synthesis required):
-
Low-Loading Resin: Synthesizing the peptide on a resin with a lower substitution level increases the distance between peptide chains, reducing the chance of interaction.
-
Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid every 6-7 residues to prevent hydrogen bonding.
-
Pseudoprolines: If your sequence contains Ser or Thr residues, they can be introduced as pseudoproline dipeptides, which act as "structure-breakers".
-
Issue 3: The purified peptide solution becomes cloudy or precipitates over time.
Symptom: A clear, purified solution of the allo-threonine-containing peptide becomes turbid or forms visible aggregates upon storage.
Possible Cause: The peptide is not stable under the current storage conditions (concentration, pH, temperature, buffer composition), leading to time-dependent aggregation.
Troubleshooting Steps:
-
Optimize Storage Buffer:
-
pH: Determine the pH at which the peptide has the highest net charge, as electrostatic repulsion can prevent aggregation. This is typically 2-3 pH units away from the peptide's isoelectric point (pI).
-
Ionic Strength: The effect of salt concentration can be complex. Test a range of salt concentrations (e.g., 0 mM to 500 mM NaCl) to find conditions that improve stability.
-
Excipients: Consider adding stabilizing excipients. Arginine, for example, is known to reduce aggregation for some proteins.
-
-
Reduce Concentration: Aggregation is often a concentration-dependent process. Store the peptide at the lowest practical concentration and only prepare higher concentrations immediately before use.
-
Change Storage Temperature: While colder is often better, some peptides are more prone to aggregation at 4°C than at room temperature or frozen. Test stability at different temperatures (-80°C, -20°C, 4°C). When freezing, flash-freezing in liquid nitrogen is often preferable to slow freezing.
-
Use a Different Counter-ion: If the peptide was purified by RP-HPLC using TFA, residual TFA can sometimes promote aggregation. Consider a salt exchange to an acetate or hydrochloride salt form.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils
This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT fluorescence increases significantly upon binding to these structures.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Peptide stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Prepare a working solution of your allo-threonine peptide in the desired assay buffer at the final concentration to be tested. Also prepare a buffer-only control.
-
Prepare the ThT assay solution by diluting the ThT stock solution into the assay buffer to a final concentration of 10-25 µM.
-
In the 96-well plate, add 10-20 µL of the peptide solution (or buffer control) to each well.
-
Add 180-190 µL of the ThT assay solution to each well to bring the total volume to 200 µL.
-
Incubate the plate at the desired temperature, with or without shaking, to monitor aggregation over time.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using the plate reader.
-
An increase in fluorescence intensity over time in the peptide samples compared to the control indicates the formation of β-sheet-rich aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Sizing Aggregates
DLS measures the size distribution of particles in a solution, making it an excellent tool for detecting the presence of soluble aggregates.
Materials:
-
Peptide solution (must be optically clear)
-
DLS instrument and compatible cuvettes
-
Buffer for dilution (must be filtered through a 0.22 µm filter)
Methodology:
-
Prepare the peptide sample in a filtered buffer at a known concentration. The solution must be free of dust and any visible precipitates. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble material.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions. The software will typically collect data over several runs.
-
Analyze the results. The instrument will provide an intensity distribution plot showing the hydrodynamic radius (Rh) of particles in the solution.
-
A single, narrow peak at a small size (e.g., 1-5 nm) indicates a monodisperse, monomeric peptide.
-
The presence of additional peaks at larger sizes (e.g., >50 nm) is a clear indication of soluble aggregates.
-
Visualizations
Caption: Potential impact of allo-threonine's stereochemistry on peptide conformation.
Caption: Troubleshooting workflow for allo-threonine peptide aggregation.
References
Technical Support Center: Purity Analysis of H-Allo-thr(tbu)-OH by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of H-Allo-thr(tbu)-OH using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: What are the typical starting conditions for the HPLC analysis of this compound?
A typical starting point for analyzing this compound is reverse-phase HPLC (RP-HPLC). A C18 column is the most common stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and ensure the analyte is in a single ionic form.
Q2: My peak for this compound is tailing. What could be the cause and how can I fix it?
Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: The free silanol groups on the silica-based column packing can interact with the basic amine group of the amino acid, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to suppress the ionization of silanol groups. Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.
-
Q3: I am observing a drifting retention time for my analyte. What should I do?
Retention time drift can compromise the reliability of your results. Here are some potential causes and solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.
-
Solution: Increase the column equilibration time before injecting the sample.
-
-
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Q4: I am seeing split peaks in my chromatogram. What is the likely cause?
Split peaks can arise from several issues:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Partially Blocked Frit or Column Void: A blockage in the column inlet frit or a void in the packing material can distort the sample flow path.
-
Solution: Back-flushing the column may resolve a blocked frit. A column void often requires column replacement.
-
-
Co-elution of Diastereomers: Since this compound has two chiral centers, the presence of the threo diastereomer as an impurity could lead to a closely eluting or partially resolved peak, which might appear as a shoulder or a split peak under certain conditions.
-
Solution: Optimize the mobile phase composition or gradient to improve the resolution between the diastereomers. A chiral column may be necessary for complete separation if this is a critical impurity.
-
Q5: How can I improve the resolution between this compound and its impurities?
Improving resolution is a key aspect of method development. Consider the following:
-
Optimize the Mobile Phase: Adjusting the organic solvent percentage or the gradient slope can significantly impact resolution.
-
Change the Stationary Phase: If a C18 column does not provide adequate resolution, trying a different stationary phase (e.g., C8, Phenyl-Hexyl) may offer different selectivity.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Modify the Temperature: Changing the column temperature can alter the selectivity of the separation.
Summary of HPLC Parameters
The following table summarizes typical quantitative data for the HPLC purity analysis of this compound and similar protected amino acids.
| Parameter | Typical Value/Range | Notes |
| Column | ||
| Stationary Phase | C18, C8 | C18 is the most common starting point. |
| Particle Size | 3 µm, 5 µm | Smaller particles offer higher efficiency. |
| Pore Size | 100 Å, 120 Å | |
| Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | |
| Mobile Phase | ||
| Solvent A | 0.1% TFA in Water | TFA is a common ion-pairing agent. |
| Solvent B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | Linear gradient from low %B to high %B | A typical gradient might be 5% to 95% B over 20-30 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min | |
| Temperature | 25 - 40 °C | A controlled temperature is crucial for reproducibility. |
| Detection | ||
| Wavelength | 210 - 220 nm | For detection of the peptide bond. If the analyte has an Fmoc protecting group, 265 nm or 280 nm can be used. |
| Injection Volume | 5 - 20 µL |
Experimental Protocol
This section provides a detailed methodology for the purity analysis of this compound by RP-HPLC.
1. Materials and Reagents
-
This compound reference standard and sample
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample preparation if necessary)
2. Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Degas the solution.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Degas the solution.
-
Sample Solution: Accurately weigh about 1 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile, or the initial mobile phase) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
5. Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to ensure there are no interfering peaks.
-
Inject the this compound reference standard to determine its retention time and peak shape.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Visualizations
The following diagrams illustrate key workflows and relationships in the HPLC analysis of this compound.
Caption: A flowchart illustrating a typical troubleshooting workflow for common HPLC issues.
Caption: The relationship between key HPLC parameters and their impact on chromatographic results.
Technical Support Center: Overcoming Difficult Couplings Involving H-Allo-thr(tbu)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis involving the sterically hindered amino acid H-Allo-thr(tbu)-OH.
Frequently Asked Questions (FAQs)
Q1: Why are peptide couplings involving this compound challenging?
A1: The primary challenge arises from steric hindrance. This compound is a β-branched amino acid with a bulky tert-butyl (tBu) protecting group on its side-chain hydroxyl group. This bulkiness can physically obstruct the approach of the incoming activated carboxyl group to the N-terminal amine, slowing down the coupling reaction. This can lead to incomplete couplings, lower yields, and an increased risk of side reactions such as racemization.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Onium salt-based reagents, such as HATU, HBTU, and COMU, are generally more effective than carbodiimides like DIC alone.[1][2][3] HATU and COMU are often preferred for their high efficiency and ability to suppress racemization.[2][3]
Q3: What is racemization and how can it be minimized when coupling this compound?
A3: Racemization is the conversion of the L-amino acid into a mixture of L- and D-isomers (epimerization) during the activation and coupling steps. This can be a significant issue with sterically hindered amino acids due to slower coupling rates, which allow more time for racemization to occur. To minimize racemization:
-
Use a coupling reagent known to suppress racemization, such as HATU or COMU, often in combination with an additive like HOAt or OxymaPure.
-
Avoid excessive amounts of base and prolonged pre-activation times.
-
Consider using a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.
Q4: What is peptide aggregation and how can it be prevented during syntheses with this compound?
A4: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through intermolecular hydrogen bonding. This can block reactive sites, leading to incomplete coupling and deprotection. Hydrophobic sequences are particularly prone to aggregation. Strategies to overcome aggregation include:
-
Using high-swelling resins (e.g., PEG-based resins).
-
Synthesizing at elevated temperatures (use with caution as it can increase racemization).
-
Incorporating "difficult sequence" disrupting elements like pseudoprolines in the peptide backbone.
-
Using solvents that disrupt hydrogen bonding, such as NMP or adding DMSO.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound.
Problem 1: Incomplete Coupling
-
Symptom: Positive Kaiser test (blue or purple beads) after the coupling step.
-
Potential Cause: Insufficient reactivity of the coupling reagent to overcome the steric hindrance of this compound.
-
Solutions:
-
Switch to a more powerful coupling reagent: If using a standard reagent like HBTU, consider switching to HATU or COMU.
-
Double couple: Repeat the coupling step with a fresh solution of the activated amino acid.
-
Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion.
-
Elevate the temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate. Monitor for potential increases in racemization.
-
Problem 2: Significant Racemization/Epimerization
-
Symptom: Presence of a diastereomeric impurity in the final peptide, detected by HPLC and mass spectrometry.
-
Potential Cause: The slow coupling kinetics of the sterically hindered amino acid allow for the formation of the undesired D-isomer. Threonine derivatives can be prone to epimerization.
-
Solutions:
-
Optimize the base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. Use the minimum necessary amount of base.
-
Change the coupling reagent and additive: Employ a reagent known for low racemization, such as COMU or HATU with OxymaPure or HOAt as an additive.
-
Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation.
-
Lower the reaction temperature: If elevated temperatures were used to drive the coupling, reducing the temperature may decrease the rate of epimerization.
-
Problem 3: Poor Resin Swelling and Signs of Aggregation
-
Symptom: The resin bed does not swell properly, and you observe incomplete Fmoc deprotection in subsequent steps.
-
Potential Cause: The growing peptide chain containing the hydrophobic this compound is aggregating on the resin.
-
Solutions:
-
Change the solvent: Switch from DMF to NMP or add a small percentage of DMSO to the coupling and deprotection solutions.
-
Use a chaotropic salt: Add a low concentration of a chaotropic salt like LiCl to the reaction mixture to disrupt hydrogen bonding.
-
Incorporate a pseudoproline dipeptide: If the sequence allows, introducing a pseudoproline dipeptide can effectively break up secondary structures.
-
Use a specialized resin: Employ a resin designed for difficult sequences, such as a low-loading or PEG-based resin.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Relative Efficiency | Racemization Potential |
| HBTU | HOBt | DIPEA | 30-120 | Good | Moderate |
| HATU | HOAt | DIPEA | 30-60 | Excellent | Low |
| COMU | OxymaPure | DIPEA | 15-45 | Excellent | Very Low |
| PyBOP | HOBt | DIPEA | 30-120 | Good | Moderate |
| DIC/HOBt | HOBt | - | 60-240 | Moderate | Low to Moderate |
This table is a synthesis of data from multiple sources for sterically hindered amino acids and may vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Allo-thr(tbu)-OH using HATU
This protocol is recommended for routine couplings of this compound.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF.
Protocol 2: Optimized Coupling for Difficult Sequences involving Fmoc-Allo-thr(tbu)-OH using COMU
This protocol is recommended for particularly challenging couplings where racemization is a major concern.
-
Resin Preparation: Swell the resin in N-methyl-2-pyrrolidone (NMP).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH (2 equivalents) and COMU (2 equivalents) in NMP.
-
Coupling: Add the amino acid/COMU solution to the resin, followed by the addition of DIPEA (4 equivalents). Agitate at room temperature for 45-90 minutes.
-
Monitoring: Check for completion using a Kaiser test.
-
Washing: Thoroughly wash the resin with NMP.
Mandatory Visualizations
Caption: Experimental workflow for coupling this compound.
Caption: Troubleshooting guide for difficult this compound couplings.
References
Technical Support Center: Managing Steric Hindrance from the tBu Group in Coupling Reactions
Welcome to the technical support center for managing sterically hindered coupling reactions involving the tert-butyl (tBu) group. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with a tBu-substituted substrate failing or giving low yields?
A1: Low conversion or yield in reactions with tBu-substituted substrates is a frequent challenge. The tBu group's immense size, or steric bulk, physically obstructs the key steps in the catalytic cycle.[1][2] The primary issues are:
-
Slow Oxidative Addition: The bulky tBu group can hinder the palladium catalyst's approach to the carbon-halide bond, significantly slowing down this crucial first step.[3][4]
-
Difficult Reductive Elimination: The final bond-forming step, where the two coupling partners are joined, can be impeded by the steric congestion around the metal center, increasing the activation energy required.[3]
-
Ineffective Catalyst System: Standard catalysts and ligands (e.g., Pd(PPh₃)₄) are often not robust enough to handle the steric demand, leading to catalyst decomposition or inactivity.
Q2: What are the best catalysts and ligands to overcome steric hindrance from tBu groups?
A2: The most critical factor for success is the selection of a specialized ligand. For sterically demanding substrates, bulky, electron-rich monophosphine ligands are the gold standard. These ligands promote the formation of highly reactive, monoligated Pd(0) species that are less sterically encumbered.
Recommended Ligand Classes:
-
Biaryl Phosphine Ligands (Buchwald Ligands): This class is exceptionally effective. Ligands like XPhos, SPhos, and RuPhos are designed to be both bulky and electron-rich, facilitating both oxidative addition and reductive elimination.
-
Dialkylphosphinobiphenyl Ligands: Ligands such as DavePhos have also shown high activity for these challenging transformations.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be sterically tailored. They have proven highly efficient for couplings involving hindered substrates, sometimes at very low catalyst loadings.
Q3: How can I optimize reaction conditions (temperature, solvent, base) for a sluggish reaction?
A3: Beyond the catalyst system, optimizing reaction parameters is crucial:
-
Temperature: Increasing the reaction temperature is often necessary to overcome the high activation energy of sterically hindered steps. Temperatures in the range of 100-140°C are common, often requiring high-boiling solvents like toluene, xylenes, or dioxane.
-
Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, and a small amount of water can be beneficial for dissolving them. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.
-
Catalyst Loading: A higher catalyst loading, often in the 2-5 mol% range, may be necessary to achieve reasonable conversion for particularly difficult couplings.
Q4: What are the common side reactions with tBu-substituted substrates, and how can they be minimized?
A4: Several side reactions can compete with the desired coupling:
-
Protodeboronation (Suzuki Coupling): This is the undesired cleavage of the C–B bond by a proton source (often water), replacing the boronic acid/ester with hydrogen.
-
Solution: Use anhydrous conditions and thoroughly dried reagents. Switching from a boronic acid to a more stable boronic pinacol ester (Bpin) can significantly reduce the rate of protodeboronation. Paradoxically, while bulky ligands are needed for coupling, some studies show they can also promote palladium-catalyzed protodeboronation, highlighting the need for careful ligand selection.
-
-
Hydrodehalogenation (Reduction): The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via β-hydride elimination pathways.
-
Solution: This side reaction is highly ligand-dependent. Bulky biaryl phosphine ligands are specifically designed to favor reductive elimination over β-hydride elimination. Ensuring a strictly inert atmosphere is also critical.
-
-
Homocoupling: Formation of a biaryl product from two molecules of the boronic acid or aryl halide.
-
Solution: This is often promoted by the presence of oxygen. Thoroughly degassing the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon) is essential to minimize this pathway.
-
Troubleshooting Guide
This guide provides a systematic workflow for diagnosing and resolving issues in coupling reactions with tBu-substituted substrates.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Catalyst/Ligand: The ligand is not bulky or electron-rich enough to promote the key catalytic steps. | • Switch to a specialized bulky ligand: Use a biaryl phosphine ligand (e.g., XPhos, RuPhos, SPhos) or a robust NHC ligand. • Increase catalyst loading: Try increasing the Pd loading from 1-2 mol% to 3-5 mol%. |
| 2. Insufficient Reaction Temperature: The activation energy for oxidative addition or reductive elimination is not being met. | • Increase the temperature: Ensure the reaction is heated sufficiently (e.g., 100-140 °C). Use a high-boiling point solvent like xylenes or dioxane. | |
| 3. Incorrect Base: The base may be too weak or poorly soluble. | • For Suzuki: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. • For Buchwald-Hartwig: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. | |
| Significant Side Products | 1. Protodeboronation (Suzuki): The boronic acid is being consumed by reaction with trace water. | • Use a boronic pinacol ester (Bpin) instead of the acid. • Ensure anhydrous conditions: Dry solvents and reagents thoroughly. |
| 2. Homocoupling: Oxygen is present in the reaction, leading to dimerization of starting materials. | • Degas the reaction mixture thoroughly: Use multiple freeze-pump-thaw cycles or sparge with argon for 20-30 minutes. | |
| 3. Hydrodehalogenation (Reduction): A competing β-hydride elimination pathway is active. | • Optimize the ligand: Bulky biaryl phosphine ligands are known to suppress this pathway. | |
| Reaction Stalls | 1. Catalyst Decomposition: The catalyst is not stable under the required high temperatures for extended periods. | • Use a pre-formed, stable precatalyst (e.g., a G6 Buchwald precatalyst) instead of generating the catalyst in situ. • Ensure a strictly inert atmosphere to prevent oxidative degradation of the phosphine ligand. |
Visualized Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical sequence for troubleshooting a failing coupling reaction involving a sterically hindered tBu-substituted substrate.
Caption: A decision tree for troubleshooting hindered coupling reactions.
Catalytic Cycle for Buchwald-Hartwig Amination
This diagram illustrates the key steps in the Buchwald-Hartwig amination, highlighting where steric hindrance from a tBu group can pose a challenge.
Caption: Catalytic cycle showing sterically challenging steps.
Key Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This procedure is a generalized method based on common practices reported for challenging couplings using bulky phosphine ligands.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the tBu-substituted aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then purge with dry argon or nitrogen for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., xylenes or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Degassing (Recommended): For maximum removal of oxygen, perform three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask into a preheated oil bath at 120-140 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination with a tBu-Substituted Amine
This protocol is adapted from established procedures for coupling sterically hindered amines.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the tBu-substituted amine (1.2 equiv.) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.2-0.5 M) via syringe.
-
Reaction Conditions: Seal the Schlenk tube tightly and stir the mixture in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-18 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a plug of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-arylated amine.
References
Improving crude peptide purity with allo-threonine building blocks
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the use of allo-threonine building blocks to improve crude peptide purity during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is allo-threonine and how does it differ from standard L-threonine?
A1: L-allo-Threonine is a diastereomer of L-threonine. Both are amino acids with two chiral centers. The key difference lies in the stereochemistry at the beta-carbon (Cβ). This structural difference can influence the peptide's local conformation, its propensity to form secondary structures, and its interaction with enzymes or receptors.
Q2: Can incorporating allo-threonine directly improve crude peptide purity?
A2: The impact of allo-threonine on peptide purity is not direct and depends heavily on the peptide sequence. While not a universal solution, its distinct stereochemistry can sometimes disrupt undesirable secondary structures or aggregation that may occur during synthesis with L-threonine, potentially leading to a cleaner crude product. However, it can also introduce its own set of challenges, such as steric hindrance.
Q3: What are the primary challenges when incorporating allo-threonine into a peptide sequence?
A3: The main challenge is steric hindrance. Like L-threonine, allo-threonine is a β-branched amino acid, which can make coupling reactions inefficient.[1][2] This can lead to higher rates of deletion sequences, where the amino acid fails to couple to the growing peptide chain, thus reducing the purity of the final product.[3][4] Overcoming this requires optimized coupling protocols.
Q4: How does allo-threonine affect peptide aggregation?
A4: Peptide aggregation during SPPS is a major cause of reduced purity and yield.[5] The presence of a threonine residue can influence aggregation, but its effect is complex and sequence-dependent. The altered stereochemistry of allo-threonine may disrupt the hydrogen-bonding patterns that lead to inter-chain aggregation and β-sheet formation, which can be beneficial. Conversely, in some contexts, it could potentially promote different, undesirable aggregation patterns.
Q5: What are pseudoprolines and how do they relate to threonine and peptide purity?
A5: Pseudoprolines (or oxazolidines) are dipeptide derivatives formed from serine or threonine. They are temporarily introduced into a peptide sequence to disrupt aggregation by breaking the regular hydrogen-bonding network of the peptide backbone. Since they are derived from threonine, they are a highly effective strategy to improve synthesis efficiency and crude purity for "difficult" sequences. The pseudoproline ring is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue.
Troubleshooting Guide
Issue 1: My HPLC and MS analyses show significant deletion sequences at the allo-threonine position.
-
Cause: This is most likely due to incomplete coupling caused by the steric hindrance of the β-branched side chain of allo-threonine.
-
Troubleshooting Steps:
-
Optimize Coupling Reagents: Switch from standard reagents like HBTU to more potent activators such as HATU or COMU, which are more effective for sterically hindered amino acids.
-
Double Coupling: Perform a second coupling step with a fresh portion of activated allo-threonine to drive the reaction to completion.
-
Extend Reaction Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure complete acylation.
-
Increase Temperature: For particularly difficult couplings, performing the reaction at an elevated temperature (e.g., 40-50°C) can improve efficiency.
-
Issue 2: I'm observing unexpected side-products related to the allo-threonine hydroxyl group.
-
Cause: The hydroxyl side chain of threonine can be involved in side reactions, primarily N-O acyl shifts during acidic conditions or O-sulfonation from arginine protecting groups during cleavage.
-
Troubleshooting Steps:
-
Reverse N-O Acyl Shift: If an acyl shift has occurred (forming an ester linkage), the reaction can often be reversed by treating the peptide with a mild base, such as aqueous ammonia or a piperidine solution.
-
Prevent O-Sulfonation: This side reaction can occur during TFA cleavage when using Pmc or Mtr protecting groups for arginine. Ensure your cleavage cocktail contains effective scavengers to prevent the formation of these sulfuric acid mono-esters.
-
Issue 3: The crude peptide is difficult to purify due to aggregation.
-
Cause: The peptide sequence has a high propensity to aggregate, which is not being sufficiently disrupted by the allo-threonine residue.
-
Troubleshooting Steps:
-
Incorporate Pseudoproline Dipeptides: The most effective strategy is to proactively prevent aggregation. Re-synthesize the peptide and incorporate a pseudoproline dipeptide (derived from Ser or Thr) at a strategic location within the aggregating sequence. This is a proven method for disrupting secondary structure formation during SPPS.
-
Use Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the alpha-nitrogen of an amino acid every six to seven residues can effectively prevent hydrogen bonding and aggregation.
-
Data Presentation
Table 1: Representative Coupling Efficiencies of Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Description | Typical Coupling Efficiency | Recommended Use |
| HBTU/HOBt | Standard phosphonium/benzotriazole combination. | 85-95% | Standard couplings; may be insufficient for allo-Thr. |
| HATU | Urnium salt containing the HOAt moiety. More reactive than HBTU. | >99% | Highly recommended for allo-Thr and other difficult couplings. |
| HCTU | Urnium salt with a chlorinated benzotriazole. | 98-99% | A potent and fast-acting alternative to HATU. |
| COMU | Urnium salt based on OxymaPure. | >99% | High efficiency with reduced risk of racemization. |
Experimental Protocols
Protocol 1: Optimized Coupling of Sterically Hindered Amino Acids (e.g., allo-Threonine) in Fmoc-SPPS
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-L-allo-threonine derivative (4 equivalents relative to resin loading) and HATU (3.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for a minimum of 4 hours at room temperature. For extremely difficult sequences, the reaction can be extended overnight.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
If the Kaiser test is positive (blue), indicating an incomplete reaction, drain the vessel and repeat the coupling step (double coupling).
-
Once the coupling is complete, wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) before proceeding to the next deprotection cycle.
-
Visualizations
Caption: Workflow for a difficult coupling cycle in SPPS.
Caption: Logic diagram for troubleshooting peptide impurities.
References
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on troubleshooting and preventing aspartimide formation, particularly in sequences containing Aspartic Acid (Asp) and allo-Threonine with a tert-Butyl protecting group (allo-Thr(tBu)).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?
A1: Aspartimide formation is a common and problematic side reaction in Fmoc-based Solid Phase Peptide Synthesis (SPPS).[1][2][3][4] It involves the intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminal adjacent amino acid attacks the side-chain carbonyl of the Asp.[4] This process, typically catalyzed by the base used for Fmoc deprotection (e.g., piperidine), forms a five-membered succinimide ring intermediate.
This side reaction is highly problematic for several reasons:
-
Formation of Impurities: The aspartimide ring is unstable and can be opened by nucleophiles like piperidine or water. This leads to a mixture of products, including the desired α-peptide, the unnatural β-peptide, and piperidide adducts.
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during this process, resulting in a loss of stereochemical purity.
-
Purification Challenges: The resulting byproducts often have the same mass (in the case of α/β isomerization) and similar chromatographic properties to the target peptide, making purification extremely difficult or even impossible.
Q2: What is the underlying mechanism of base-catalyzed aspartimide formation?
A2: The reaction is initiated during the Fmoc-deprotection step. The base (commonly 20% piperidine in DMF) deprotonates the backbone amide nitrogen of the amino acid following the Asp residue. This deprotonated nitrogen then acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester (e.g., OtBu). This intramolecular attack forms a five-membered ring intermediate, the aspartimide, and displaces the side-chain protecting group. The unstable aspartimide can then undergo nucleophilic attack, leading to the formation of various impurities.
Caption: Mechanism of base-catalyzed aspartimide formation.
Q3: How does the Asp-allo-Thr(tBu) sequence influence the rate of aspartimide formation?
A3: The amino acid residue C-terminal to Asp plays a crucial role in the rate of aspartimide formation. Sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are known to be particularly susceptible. While Asp-Thr is also known to be a problematic sequence, the presence of the bulky tert-Butyl (tBu) protecting group on the allo-Threonine side chain might provide some steric hindrance against the initial cyclization. However, this hindrance is generally not sufficient to completely prevent the side reaction, especially with prolonged exposure to basic conditions used for Fmoc deprotection. Therefore, sequences containing Asp-allo-Thr(tBu) should be considered at risk for aspartimide formation.
Troubleshooting Guide
Problem: I am observing a significant impurity in my crude peptide containing an Asp-allo-Thr(tBu) sequence. Mass spectrometry shows a peak with a mass loss of 18 Da from the target peptide.
Solution: An 18 Da mass loss is a classic indicator of aspartimide formation, corresponding to the loss of a water molecule during the cyclization process.
Confirmation Steps:
-
LC-MS/MS Analysis: Fragment the impurity peak. The fragmentation pattern will differ significantly from the target peptide, helping to confirm the rearranged structure.
-
Enzymatic Digestion: Digest the crude peptide with an enzyme like trypsin. The resulting fragments containing the Asp residue can be analyzed by MS to pinpoint the location of the modification.
-
NMR Spectroscopy: For a definitive structural confirmation, 2D-NMR experiments can distinguish between the α- and β-aspartyl linkages.
Problem: How can I minimize or prevent aspartimide formation during the synthesis of my Asp-allo-Thr(tBu) containing peptide?
Solution: Several strategies can be employed, focusing on modifying the Fmoc deprotection conditions, using sterically hindered Asp protecting groups, or protecting the peptide backbone.
Caption: Overview of strategies to prevent aspartimide formation.
Strategy 1: Modify Fmoc-Deprotection Conditions
-
Use a Weaker Base: Replacing 20% piperidine with a milder base like piperazine can significantly reduce the rate of aspartimide formation.
-
Add an Acidic Additive: Adding a small amount of an acid, such as 0.1 M HOBt or formic acid, to the standard piperidine deprotection solution can suppress the side reaction.
Strategy 2: Use Sterically Hindered Asp Side-Chain Protecting Groups The standard OtBu group offers limited steric protection. Using bulkier and more flexible alkyl protecting groups can effectively shield the side-chain carbonyl from nucleophilic attack.
| Protecting Group | Structure | Efficacy in Reducing Aspartimide |
| OtBu | tert-Butyl | Standard, baseline protection. |
| OMpe | 3-methylpent-3-yl | Good protection, significant improvement over OtBu. |
| OEpe | 3-ethyl-3-pentyl | Very effective protection. |
| OBno | 5-n-butyl-5-nonyl | Extremely effective, can reduce impurities by over 25% compared to OtBu. |
Strategy 3: Backbone Protection This is often the most effective method for completely eliminating the side reaction.
-
Dmb/Tmb Dipeptides: For Asp-Gly sequences, using a pre-formed Fmoc-Asp(OtBu)-DmbGly-OH dipeptide is highly effective. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents it from acting as a nucleophile.
-
Pseudoproline Dipeptides: For Asp-Ser or Asp-Thr sequences, using an Fmoc-L-Asp(OtBu)-L-Ser(ψMe,Mepro)-OH pseudoproline dipeptide is a powerful strategy to prevent cyclization.
Experimental Protocols
Protocol 1: Fmoc Deprotection with an Acidic Additive
This protocol modifies the standard deprotection step to suppress aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M formic acid.
-
Resin Treatment: Swell the resin-bound peptide in DMF.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin. Allow the reaction to proceed for 5-10 minutes.
-
Repeat: Drain the solution and repeat the deprotection step once more.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine and byproducts before proceeding to the next coupling step.
Protocol 2: Coupling of a Sterically Bulky Aspartate Derivative (e.g., Fmoc-Asp(OBno)-OH)
This protocol outlines the incorporation of a sterically hindered Asp residue.
-
Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin, preferably using the modified conditions from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-Asp(OBno)-OH and a suitable coupling reagent (e.g., 3.9 equivalents of HCTU) in DMF. Add 6 equivalents of DIPEA to activate the amino acid. Allow pre-activation for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.
Protocol 3: Cleavage and Deprotection
This is a standard final cleavage protocol.
-
Washing and Drying: After completing the synthesis, wash the peptide-resin thoroughly with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Triisopropylsilane (TIS) acts as a scavenger to prevent side reactions with sensitive residues.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether 2-3 times. Dry the peptide and purify it using reverse-phase HPLC.
References
Incomplete cleavage of the tert-butyl ether from allo-threonine
Welcome to the technical support center for challenges related to the cleavage of the tert-butyl ether from allo-threonine derivatives. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete cleavage of the tert-butyl ether from allo-threonine?
A1: The most frequent cause of incomplete deprotection is suboptimal reaction conditions when using strong acids like trifluoroacetic acid (TFA). The hydroxyl group of allo-threonine is sterically hindered, which can make the tert-butyl ether more resistant to cleavage. Insufficient acid concentration, short reaction times, or low temperatures can all lead to incomplete removal of the protecting group.[1][2]
Q2: What are the primary side reactions to be aware of during the TFA-mediated deprotection of allo-threonine tert-butyl ether?
A2: The major side reaction is the alkylation of sensitive residues by the tert-butyl cation generated during the cleavage process.[1][2] This reactive electrophile can modify other functional groups within the molecule. To mitigate this, the use of "scavengers" in the cleavage cocktail is essential to trap the tert-butyl cation.[1]
Q3: What are scavengers and why are they critical?
A3: Scavengers are reagents added to the cleavage mixture to capture reactive carbocations, such as the tert-butyl cation, that are formed during deprotection. By trapping these cations, scavengers prevent them from reacting with and modifying sensitive functional groups on your molecule of interest. Triisopropylsilane (TIS) is a highly effective scavenger that reduces the tert-butyl cation to isobutane. Water can also act as a scavenger, converting the cation to t-butanol.
Q4: Are there alternative, milder methods for cleaving a tert-butyl ether if the standard TFA protocol fails or is incompatible with my molecule?
A4: Yes, several alternative methods have been developed for the deprotection of tert-butyl ethers under milder conditions. These can be particularly useful for complex molecules with sensitive functional groups. Some of these methods include using:
-
Zinc Bromide (ZnBr₂) in dichloromethane.
-
A catalytic amount of Cerium(III) chloride (CeCl₃) with Sodium Iodide (NaI) in acetonitrile.
-
Aqueous phosphoric acid.
-
Tris(4-bromophenyl)aminium radical cation (Magic Blue) in combination with triethylsilane.
Troubleshooting Guide
This guide addresses the specific issue of incomplete tert-butyl ether cleavage from allo-threonine derivatives.
Problem: Incomplete removal of the tert-butyl protecting group.
Below is a workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for incomplete tert-butyl ether cleavage.
Quantitative Data Summary
The following tables summarize reaction conditions for various deprotection methods.
Table 1: Standard TFA Cleavage Conditions & Scavengers
| Parameter | Condition | Purpose | Reference |
| TFA Concentration | 90-95% in a suitable solvent (e.g., DCM) | Primary cleaving agent | |
| Reaction Time | 1-4 hours | To ensure complete reaction | |
| Temperature | Room Temperature | Standard operating condition | |
| Scavenger: TIS | 2.5-5% (v/v) | Reduces tert-butyl cation | |
| Scavenger: Water | 2.5-5% (v/v) | Forms t-butanol from the cation | |
| Scavenger: EDT | ~2.5% (v/v) | Protects tryptophan and methionine |
Table 2: Alternative Deprotection Methods
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Reference |
| Lewis Acid | ZnBr₂ | CH₂Cl₂ | Room Temp. | 1-24 hours | |
| Lewis Acid/Halide | CeCl₃·7H₂O, NaI | CH₃CN | 40-70 °C | Not specified | |
| Brønsted Acid | 85% H₃PO₄ (aq) | - | Room Temp. | High yielding | |
| Radical Cation | Magic Blue (cat.), Et₃SiH | Not specified | Not specified | Up to 95% yield | |
| Thermal | None | Protic Solvents | 120-240 °C | 15-40 min |
Detailed Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol is a general guideline for the cleavage of a tert-butyl ether from an allo-threonine-containing peptide on a solid support.
-
Resin Preparation: Wash the peptidyl-resin with Dichloromethane (DCM).
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For every 100 mg of peptide-resin, plan for approximately 1-2 mL of the cleavage cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 1-3 hours. The optimal time may need to be determined empirically.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and byproducts.
-
Drying: Dry the crude peptide under a high vacuum.
-
Analysis: Analyze the crude product by HPLC and Mass Spectrometry to confirm complete deprotection.
Protocol 2: Deprotection using Zinc Bromide
This method offers a milder alternative to strong acids.
-
Reaction Setup: Dissolve the allo-threonine derivative (1 equivalent) in anhydrous Dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add Zinc Bromide (ZnBr₂) (e.g., 1.5-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reaction times can vary significantly based on the substrate.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution, such as saturated sodium bicarbonate.
-
Extraction: Extract the product into an appropriate organic solvent.
-
Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography if necessary.
Disclaimer: The information provided is for research and development purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions.
References
Validation & Comparative
A Comparative Analysis of Allo-Threonine and Threonine in Bioactive Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid stereochemistry on peptide bioactivity is paramount. This guide provides a comprehensive comparative analysis of L-allo-threonine and L-threonine within bioactive peptides, supported by experimental data and detailed protocols to aid in the design and evaluation of novel peptide-based therapeutics.
The substitution of the proteinogenic amino acid L-threonine (Thr) with its diastereomer, L-allo-threonine (aThr), represents a subtle yet powerful strategy for modulating the pharmacological properties of bioactive peptides. This single stereochemical change at the β-carbon can profoundly influence a peptide's conformation, stability, and interaction with biological targets, leading to altered efficacy, selectivity, and metabolic resistance.
Structural and Conformational Differences
L-threonine, with a (2S, 3R) configuration, is one of the twenty common amino acids incorporated into proteins during ribosomal translation. In contrast, L-allo-threonine possesses a (2S, 3S) configuration, a variation that, while not found in ribosomally synthesized proteins, does occur in nature within certain bioactive peptides, such as the katanosin family of antibiotics.[1] This difference in stereochemistry dictates the spatial orientation of the side-chain methyl and hydroxyl groups, which in turn influences the peptide's local and global conformation.
Molecular dynamics simulations of GGXGG host-guest pentapeptides, where X was either L-threonine or L-allo-threonine, have shown that the β-configuration of the side chain significantly affects the accessible backbone conformations.[2] This can lead to distinct differences in the propensity to form secondary structures like β-turns or helical motifs, which are often crucial for biological activity.
Comparative Bioactivity: A Case Study of ShK Toxin
A pivotal study on the ShK toxin, a 35-residue protein that blocks the Kv1.3 potassium ion channel, provides direct experimental evidence of the impact of allo-threonine substitution. When specific threonine residues were replaced with allo-threonine, the resulting peptide analogues exhibited notable differences in folding propensity and thermal stability.
Remarkably, despite these structural perturbations, the allo-threonine-containing ShK analogues retained their Kv1.3 ion channel blocking activity. This suggests that for certain peptide-protein interactions, the precise orientation of the threonine side chain may not be critical for binding, or that the peptide can adopt an alternative conformation to accommodate the stereochemical change while still presenting the key binding pharmacophore.
Data Presentation: Threonine vs. Allo-Threonine in Bioactive Peptides
| Property | L-Threonine | L-allo-Threonine | Key Implications for Bioactive Peptides |
| Stereochemistry | (2S, 3R) | (2S, 3S) | Alters side-chain orientation, impacting local and global peptide conformation. |
| Natural Occurrence | Proteinogenic | Non-proteinogenic; found in some natural products (e.g., katanosins).[1] | Incorporation of aThr can enhance resistance to proteolysis. |
| Conformational Propensity | Influences peptide backbone conformation, with a preference for near-αR regions.[2] | Alters backbone sampling, potentially favoring different secondary structures compared to Thr.[2] | Can be used to fine-tune peptide secondary structure for optimal target interaction. |
| Bioactivity (Kv1.3 Blockade) | Native activity in ShK toxin. | Substitution in ShK toxin retained biological activity. | Demonstrates that in some cases, aThr can be a viable substitute for Thr without loss of function. |
| Enzyme Substrate Specificity | L-threonine aldolase shows specificity for L-threonine. | L-allo-threonine aldolase is specific for L-allo-threonine. Mutagenesis can alter this specificity. | The stereochemistry dictates enzymatic recognition and metabolism. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of Threonine and Allo-Threonine Containing Peptides
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a model peptide and its allo-threonine-containing diastereomer.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Threonine(tBu)-OH and Fmoc-L-allo-Threonine(tBu)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid mixture to activate it.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, using either Fmoc-L-Threonine(tBu)-OH or Fmoc-L-allo-Threonine(tBu)-OH at the desired position.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.
II. Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Procedure:
-
Sample Preparation: Dissolve the lyophilized threonine and allo-threonine peptides in an appropriate solvent (e.g., phosphate buffer, trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL.
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a 1 mm path length quartz cuvette.
-
Record a baseline spectrum of the solvent alone.
-
-
Data Processing:
-
Subtract the solvent baseline from the peptide spectra.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
-
Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectra of the threonine and allo-threonine peptides to identify any conformational differences.
III. Bioactivity Assay: Example of an Enzyme Inhibition Assay
This protocol provides a general framework for comparing the inhibitory activity of the synthesized peptides.
Procedure:
-
Prepare Reagents: Prepare solutions of the target enzyme, its substrate, and the threonine and allo-threonine peptides at various concentrations in a suitable assay buffer.
-
Assay Protocol:
-
In a microplate, add the enzyme and varying concentrations of the inhibitor peptides.
-
Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for both the threonine and allo-threonine peptides by fitting the data to a suitable dose-response curve.
-
Compare the IC₅₀ values to assess the relative potency of the two diastereomers.
-
Mandatory Visualizations
Caption: Fischer projections illustrating the stereochemical difference between L-threonine and L-allo-threonine.
References
The Stereochemical Impact of Allo-Threonine on Peptide-Receptor Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural L-amino acids with their stereoisomers is a powerful strategy in medicinal chemistry to modulate the pharmacological properties of bioactive peptides. This guide provides a comparative framework for evaluating the impact of replacing L-threonine with its diastereomer, allo-threonine, on peptide-receptor binding affinity, kinetics, thermodynamics, and subsequent signal transduction. Understanding these stereochemical effects is crucial for the rational design of peptide-based therapeutics with improved potency, selectivity, and stability.
Stereochemical Differences: L-Threonine vs. Allo-Threonine
L-threonine, one of the 20 proteinogenic amino acids, possesses two chiral centers at the α-carbon (Cα) and the β-carbon (Cβ), with a (2S, 3R) configuration. Its diastereomer, L-allo-threonine, has a (2S, 3S) configuration. This difference in the spatial arrangement of the hydroxyl and methyl groups on the side chain can significantly alter the peptide's local conformation and its interaction with a receptor's binding pocket.
Comparative Binding Analysis: A Methodological Approach
To quantitatively assess the impact of allo-threonine incorporation, a direct comparison between the parent L-threonine-containing peptide and its allo-threonine-substituted analog is essential. The following experimental techniques are recommended for a comprehensive analysis.
Peptide Synthesis
Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Fmoc-L-threonine and Fmoc-L-allo-threonine derivatives are commercially available and can be incorporated at the desired position in the peptide sequence.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide resin for C-terminal amide peptides) in a non-polar solvent like dichloromethane (DCM), followed by washes with dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either L-threonine or L-allo-threonine) using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the real-time association (k_on) and dissociation (k_off) rates of a peptide (analyte) binding to its receptor (ligand) immobilized on a sensor chip. The equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated from these kinetic parameters (K_D = k_off / k_on).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: Covalently immobilize the purified receptor protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Prepare a series of concentrations of the L-threonine and allo-threonine peptides in a suitable running buffer. Inject these peptide solutions sequentially over the immobilized receptor surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time as the peptide associates with and dissociates from the receptor.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Data Presentation: Comparative Kinetic and Affinity Data
| Peptide Variant | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (nM) |
| L-Threonine Peptide | Value | Value | Value |
| Allo-Threonine Peptide | Value | Value | Value |
Thermodynamic Profile: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a peptide to its receptor in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the receptor and the L-threonine or allo-threonine peptide in the same buffer to minimize heat of dilution effects.
-
Titration: Load the peptide solution into the injection syringe and the receptor solution into the sample cell of the calorimeter.
-
Data Acquisition: Perform a series of small, sequential injections of the peptide into the receptor solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of peptide to receptor. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Data Presentation: Comparative Thermodynamic Data
| Peptide Variant | Dissociation Constant (K_D) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| L-Threonine Peptide | Value | Value | Value | Value |
| Allo-Threonine Peptide | Value | Value | Value | Value |
Structural Insights: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information on the peptide and the peptide-receptor complex in solution. Techniques like transferred Nuclear Overhauser Effect (trNOE) can be used to determine the conformation of the peptide when bound to a large receptor.
Experimental Protocol: NMR Structural Analysis
-
Sample Preparation: Prepare samples of the ¹⁵N- and/or ¹³C-labeled peptide (both L-threonine and allo-threonine variants) and the unlabeled receptor.
-
NMR Data Acquisition: Acquire a series of 2D and 3D NMR spectra (e.g., HSQC, NOESY, TOCSY) for the free peptide and the peptide in the presence of the receptor.
-
Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate the three-dimensional structure of the peptide in its free and receptor-bound states.
-
Chemical Shift Perturbation: Monitor changes in the chemical shifts of the receptor's amide protons upon peptide binding to map the interaction interface.
Impact on Signal Transduction
The altered binding kinetics and affinity of an allo-threonine-containing peptide can lead to changes in the downstream signaling cascade initiated by receptor activation. For G protein-coupled receptors (GPCRs), this can manifest as a change in the potency (EC₅₀) or efficacy (E_max) of G protein activation or β-arrestin recruitment.
Experimental Protocol: Cell-Based Signaling Assays
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the target receptor.
-
Stimulation: Treat the cells with increasing concentrations of the L-threonine and allo-threonine peptides.
-
Signal Readout: Measure the downstream signaling response. This could include:
-
G Protein Activation: Measure the production of second messengers like cyclic AMP (cAMP) for Gs-coupled receptors or inositol phosphates (IP) and intracellular calcium for Gq-coupled receptors.
-
β-Arrestin Recruitment: Use techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA) to measure the recruitment of β-arrestin to the activated receptor.
-
-
Data Analysis: Plot the dose-response curves and determine the EC₅₀ and E_max values for each peptide.
Data Presentation: Comparative Signaling Potency and Efficacy
| Peptide Variant | G Protein Activation (EC₅₀, nM) | G Protein Activation (E_max, % of max) | β-Arrestin Recruitment (EC₅₀, nM) | β-Arrestin Recruitment (E_max, % of max) |
| L-Threonine Peptide | Value | Value | Value | Value |
| Allo-Threonine Peptide | Value | Value | Value | Value |
Visualizing Workflows and Pathways
Experimental Workflow
Caption: A generalized experimental workflow for comparing the bioactivity of L-threonine and allo-threonine containing peptides.
Representative GPCR Signaling Pathway
A Comparative Guide to Fmoc-, Boc-, and Z-Protected allo-Threonine Derivatives for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for amino acids is a critical determinant of success in peptide synthesis. For the incorporation of the non-canonical amino acid allo-threonine, a diastereomer of threonine, several N-α-protected derivatives are available, each with distinct chemical properties that dictate their suitability for different synthetic strategies. This guide provides an objective comparison of three commonly utilized protected forms of allo-threonine: Fmoc-allo-Thr(tBu)-OH, Boc-allo-Thr(tBu)-OH, and Z-allo-Thr(tBu)-OH. This comparison is supported by physicochemical data and established experimental protocols to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Physicochemical and Synthetic Characteristics
The choice between Fmoc, Boc, and Z protecting groups for allo-threonine hinges on the desired overall synthetic strategy, particularly whether solid-phase or solution-phase synthesis is employed, and the sensitivity of the peptide sequence to the deprotection conditions.
| Property | Fmoc-allo-Thr(tBu)-OH | Boc-allo-Thr(tBu)-OH | Z-allo-Thr(tBu)-OH |
| Molecular Formula | C₂₃H₂₇NO₅[1] | C₁₃H₂₅NO₅ | C₁₆H₂₃NO₅ |
| Molecular Weight | 397.46 g/mol [1] | 275.34 g/mol | 309.36 g/mol |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z or Cbz) |
| Side-Chain Protection | tert-Butyl (tBu) | tert-Butyl (tBu) | tert-Butyl (tBu) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis, Fragment Condensation |
| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) | Catalytic hydrogenation or strong acid (e.g., HBr/AcOH) |
| Side-Chain Deprotection | Acid-labile (e.g., TFA) | Acid-labile (e.g., TFA, HF) | Acid-labile (e.g., TFA) |
| Orthogonality | Orthogonal to tBu side-chain protection (Fmoc/tBu strategy) | Not fully orthogonal with tBu side-chain protection (Boc/Bzl strategy is more common) | Orthogonal to tBu side-chain protection |
Performance Characteristics in Peptide Synthesis
While direct head-to-head quantitative data for the allo-threonine derivatives is limited, performance can be inferred from the extensive literature on the respective protecting group strategies.
| Performance Metric | Fmoc-allo-Thr(tBu)-OH | Boc-allo-Thr(tBu)-OH | Z-allo-Thr(tBu)-OH |
| Coupling Efficiency | Generally high (>99% for standard couplings), though can be influenced by steric hindrance of the β-branched structure. | High, with in situ neutralization protocols potentially improving yields in difficult sequences. | Generally high in solution-phase, but dependent on the coupling reagents and reaction conditions. Can be driven to completion by adjusting concentrations. |
| Racemization Risk | Low for most coupling methods, though certain activating reagents (e.g., those involving a base like DIPEA) can increase the risk, especially for sterically hindered amino acids. | Generally low during coupling, but repeated acid deprotection steps can pose a risk to sensitive residues. | Dependent on the activation method. The use of additives like HOBt can suppress racemization. |
| Side Reactions | Prone to diketopiperazine formation at the dipeptide stage. Base-catalyzed side reactions are a consideration. | Repeated strong acid deprotection can lead to degradation of sensitive residues. Guanidinylation can occur with uronium/aminium coupling reagents if not pre-activated. | Potential for incomplete deprotection via hydrogenation if the catalyst is poisoned. Side-chain modifications can occur with strong acid cleavage if scavengers are not used. |
| Cleavage Conditions | Mild base for Nα-deprotection; strong acid for final cleavage and side-chain deprotection. | Strong acid for both iterative Nα-deprotection and final cleavage. | Catalytic hydrogenation or strong acid for Nα-deprotection; strong acid for side-chain deprotection. |
Experimental Protocols and Methodologies
The choice of protecting group dictates the entire workflow of the peptide synthesis. Below are representative protocols for the incorporation of each allo-threonine derivative.
Fmoc-allo-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the widely used Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
3. Coupling of Fmoc-allo-Thr(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-allo-Thr(tBu)-OH (3-4 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 3-4 equivalents), and a base (e.g., N,N-diisopropylethylamine, DIPEA; 6-8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
4. Washing:
-
Wash the resin with DMF to remove excess reagents and byproducts.
5. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tBu side-chain protecting group.
-
Precipitate the cleaved peptide in cold diethyl ether.
Boc-allo-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol follows the principles of the Boc/Bzl strategy, though here a tBu side-chain protection is used.
1. Resin Swelling and Deprotection:
-
Swell the resin (e.g., PAM resin for peptide acids) in DCM.
-
Remove the Boc protecting group by treating the resin with 25-50% TFA in DCM for approximately 30 minutes.
2. Neutralization:
-
Wash the resin with DCM.
-
Neutralize the resulting trifluoroacetate salt with a 10% solution of DIPEA in DCM.
3. Coupling of Boc-allo-Thr(tBu)-OH:
-
Activate Boc-allo-Thr(tBu)-OH (3 equivalents) with a coupling agent such as DCC/HOBt or HBTU in DCM or DMF.
-
Add the activated amino acid to the neutralized resin and allow it to react for 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
4. Final Cleavage:
-
After synthesis is complete, treat the peptide-resin with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the tBu side-chain protecting group. This step requires specialized equipment and safety precautions.
Z-allo-Thr(tBu)-OH in Solution-Phase Peptide Synthesis
This is a general protocol for the coupling of a Z-protected amino acid in solution.
1. Activation of Z-allo-Thr(tBu)-OH:
-
Dissolve Z-allo-Thr(tBu)-OH (1 equivalent) and a coupling additive like HOBt (1.1 equivalents) in an anhydrous solvent such as DCM or DMF.
-
Cool the solution to 0°C and add a coupling agent (e.g., EDC·HCl; 1.1 equivalents).
-
Stir the mixture at 0°C for 20-30 minutes to form the active ester.
2. Preparation of the Amine Component:
-
In a separate flask, dissolve the amino acid or peptide ester hydrochloride (1.1 equivalents) in anhydrous DCM and neutralize with a base like DIPEA (1.2 equivalents) at 0°C.
3. Coupling Reaction:
-
Add the activated Z-allo-Thr(tBu)-OH solution to the free amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable method such as thin-layer chromatography (TLC).
4. Work-up and Purification:
-
After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the resulting protected peptide by flash column chromatography or recrystallization.
5. Z-Group Deprotection:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere until the deprotection is complete, as monitored by TLC.
-
Filter off the catalyst and evaporate the solvent to obtain the deprotected peptide.
Signaling Pathways and Experimental Workflows
Visualizing the deprotection pathways and synthesis workflows can aid in understanding the strategic differences between these protecting groups.
Caption: Nα-Deprotection Pathways for Protected allo-Threonine.
Caption: Comparison of SPPS and Solution-Phase Synthesis Workflows.
Conclusion
The selection of an Nα-protecting group for allo-threonine is a strategic decision that profoundly impacts the peptide synthesis process.
-
Fmoc-allo-Thr(tBu)-OH is the derivative of choice for modern solid-phase peptide synthesis due to the mild, base-labile deprotection of the Fmoc group, which is orthogonal to the acid-labile tBu side-chain protection. This strategy is compatible with a wide range of sensitive amino acids and allows for the synthesis of complex peptides.
-
Boc-allo-Thr(tBu)-OH is utilized in the more traditional Boc-SPPS strategy. While robust, this method requires the repeated use of strong acid for Nα-deprotection and harsh acidic conditions for final cleavage, which may not be suitable for all peptide sequences or laboratory settings.
-
Z-allo-Thr(tBu)-OH is primarily employed in solution-phase synthesis and for the preparation of protected peptide fragments for convergent synthesis strategies. The Z group's stability to both acidic and basic conditions, and its removal by catalytic hydrogenation, provides an additional layer of orthogonality that can be exploited in complex synthetic routes.
Ultimately, the optimal choice will depend on the specific requirements of the target peptide, the desired scale of the synthesis, and the available instrumentation and expertise. This guide provides the foundational information to assist researchers in navigating these choices and designing successful peptide synthesis strategies incorporating allo-threonine.
References
Characterizing Peptides with allo-Threonine: A Comparative Guide to Edman Degradation
Understanding the Stereochemical Difference: Threonine vs. allo-Threonine
Threonine is one of two proteinogenic amino acids with two chiral centers, leading to four possible stereoisomers. L-Threonine is the (2S, 3R) stereoisomer, while L-allo-threonine is the (2S, 3S) stereoisomer. This difference in the spatial arrangement of the hydroxyl and amino groups can influence the chemical properties of the amino acid and its behavior in analytical procedures.
Edman Degradation of allo-Threonine Containing Peptides: An Overview
Edman degradation is a stepwise method for sequencing amino acids in a peptide from the N-terminus.[1][2][3][4][5] The core of the method involves three steps:
-
Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: Under acidic conditions, the PTC-derivatized amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative.
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography, typically high-performance liquid chromatography (HPLC).
As a stereoisomer of threonine, allo-threonine is expected to undergo these same chemical reactions. The primary distinction in its characterization will arise during the final identification step, where the PTH-allo-threonine derivative will exhibit a different retention time on a reverse-phase HPLC column compared to PTH-threonine due to their different polarities and three-dimensional structures.
Comparative Analysis: Expected Performance in Edman Degradation
While specific experimental data is lacking for a direct comparison, we can anticipate the following outcomes when analyzing a peptide containing allo-threonine versus one with threonine.
Table 1: Predicted Comparison of Edman Degradation Performance for Threonine and allo-Threonine Containing Peptides
| Parameter | L-Threonine in Peptide | L-allo-Threonine in Peptide | Rationale for Expected Difference |
| Coupling Efficiency | Normal | Normal | The N-terminal amino group of both isomers is expected to have similar reactivity with PITC. |
| Cleavage Efficiency | Normal | Normal | The peptide bond cleavage chemistry is unlikely to be significantly affected by the stereochemistry of the side chain. |
| PTH Derivative Stability | Stable | Stable | Both PTH derivatives are expected to be sufficiently stable for HPLC analysis. |
| HPLC Retention Time of PTH-amino acid | Standard, known retention time | Different from PTH-threonine | The diastereomeric PTH-allo-threonine will have a unique retention time on a C18 HPLC column. |
| Identification | Straightforward with standard PTH-amino acid mixture | Requires a PTH-allo-threonine standard for confirmation | Without a standard, identification would be tentative, based on the appearance of a novel, unidentified peak. |
Experimental Protocol for Comparative Analysis
To empirically determine the characteristics of allo-threonine in Edman degradation, a direct comparative study is necessary. The following protocol outlines a suitable methodology.
Objective: To compare the Edman degradation of a synthetic peptide containing L-allo-threonine with an analogous peptide containing L-threonine, focusing on the identification of the respective PTH-amino acid derivatives by HPLC.
Materials:
-
Automated Edman Sequencer
-
Reverse-phase HPLC system with a C18 column
-
PITC and other Edman degradation reagents
-
Synthetic peptide with the sequence: Gly-Ala-Val-Thr -Leu-Phe
-
Synthetic peptide with the sequence: Gly-Ala-Val-alloThr -Leu-Phe
-
Standard PTH-amino acid mixture (including PTH-threonine)
-
Synthesized PTH-L-allo-threonine standard (synthesis protocol required if not commercially available)
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Methodology:
-
Sample Preparation:
-
Dissolve each synthetic peptide in an appropriate solvent (e.g., 50% acetonitrile) to a concentration of 10 pmol/µL.
-
Prepare a solution of the PTH-L-allo-threonine standard for HPLC calibration.
-
-
Edman Degradation Sequencing:
-
Load 100 pmol of each peptide onto the sequencer.
-
Perform at least five cycles of Edman degradation on each peptide.
-
Collect the PTH-amino acid fractions from each cycle.
-
-
HPLC Analysis:
-
Inject the collected PTH-amino acid from cycle 4 of the threonine-containing peptide and the allo-threonine-containing peptide into the HPLC system.
-
Inject the standard PTH-amino acid mixture and the PTH-L-allo-threonine standard to determine their respective retention times.
-
Analyze the chromatograms to compare the retention times of the PTH-amino acids from the peptide samples with the standards.
-
-
Data Analysis:
-
Record the retention times for PTH-threonine and PTH-allo-threonine.
-
Calculate the sequencing efficiency for both peptides by comparing the yields of the PTH-amino acids at each cycle.
-
References
- 1. bone-abstracts.org [bone-abstracts.org]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Parathyroid hormone biosynthesis. Correlation of conversion of biosynthetic precursors with intracellular protein migration as determined by electron microscope autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Stability of Intact Parathyroid Hormone (PTH) in Different Types of Blood Collection Tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of "Difficult" Peptides: A Comparative Guide to Aggregation-Disrupting Strategies
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of "difficult" sequences is a well-known obstacle. These sequences, often rich in hydrophobic or β-branched amino acids, are prone to on-resin aggregation, leading to poor coupling efficiencies, low yields, and impure products. This guide provides a comparative overview of established strategies to mitigate these issues and explores the potential of H-Allo-thr(tbu)-OH as a novel building block in this context.
The primary cause of difficulties in the synthesis of certain peptide sequences is the formation of stable intermolecular hydrogen bonds between growing peptide chains. This leads to the formation of β-sheet-like structures that cause the peptide-resin to swell poorly and renders the N-terminus of the growing peptide chain inaccessible for subsequent coupling steps.[1][2] Several chemical tools and strategies have been developed to disrupt these secondary structures and enhance synthetic outcomes. This guide will compare the performance of two well-established methods—the use of pseudoproline dipeptides and backbone-protected amino acids (Dmb/Hmb)—and discuss the theoretical potential of incorporating this compound.
Established Strategies for Overcoming Peptide Aggregation
The most successful approaches to date involve the temporary modification of the peptide backbone to introduce "kinks" or steric hindrance that prevent the linear peptide chains from aligning and aggregating.
Pseudoproline Dipeptides
Pseudoproline dipeptides are widely regarded as one of the most effective tools for disrupting aggregation during SPPS.[3] These building blocks are dipeptides where a serine or threonine residue is protected as a TFA-labile oxazolidine ring. This cyclic structure imposes a "kink" in the peptide backbone, similar to proline, which disrupts the formation of interchain hydrogen bonds responsible for β-sheet aggregation.
Mechanism of Action: The oxazolidine ring of the pseudoproline dipeptide favors a cis-amide bond conformation, which effectively breaks the regular pattern of trans-amide bonds that characterize β-sheets. This disruption in the secondary structure improves the solvation of the peptide chain and enhances the accessibility of the N-terminus for the next coupling step. The native serine or threonine residue is regenerated during the final TFA cleavage step.
Backbone-Protected Amino Acids (Dmb/Hmb)
Another powerful strategy is the use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb). These groups are attached to the backbone amide nitrogen of an amino acid, effectively blocking its ability to act as a hydrogen bond donor. These are often introduced as dipeptides to overcome the steric hindrance of coupling to the protected amino acid.
Mechanism of Action: By preventing the formation of a hydrogen bond at the protected amide, Hmb and Dmb groups disrupt the interchain interactions that lead to aggregation. Similar to pseudoprolines, they are stable to the basic conditions of Fmoc removal but are cleaved by TFA during the final deprotection step.
Performance Comparison of Established Strategies
While both pseudoproline dipeptides and Hmb/Dmb-protected amino acids significantly improve the synthesis of difficult peptides, comparative studies have shown that pseudoproline incorporation can be superior. The coupling of the amino acid immediately following an Hmb-protected residue can sometimes be slow and incomplete. Pseudoproline dipeptides, being incorporated as a two-residue unit, circumvent this issue.
| Strategy | Mechanism | Key Advantages | Limitations |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation. | Highly effective, simple to use, regenerates native sequence upon cleavage. | Limited to sequences containing Serine, Threonine, or Cysteine. |
| Dmb/Hmb-Protected Amino Acids | Blocks backbone amide hydrogen bonding. | Effective at disrupting aggregation, can be used with various amino acids (commonly Glycine). | Coupling to the N-alkylated amino acid can be sterically hindered and slow. |
The Potential Role of this compound: A Theoretical Perspective
This compound is a diastereomer of the standard H-Thr(tbu)-OH used in peptide synthesis. The key difference lies in the stereochemistry at the β-carbon (Cβ). While L-Threonine is (2S, 3R), L-Allothreonine is (2S, 3S). This change in the spatial arrangement of the side chain's methyl and hydroxyl groups can influence the peptide backbone's conformational preferences.
Molecular dynamics simulations have shown that the stereochemistry of the side chain in amino acids like threonine and isoleucine affects the sampling of backbone dihedral angles (φ/ψ). While these studies did not directly address on-resin aggregation during SPPS, they support the principle that altering the Cβ stereochemistry can impact the local peptide structure.
Hypothesized Mechanism of Action: By introducing this compound into a peptide sequence, the altered side-chain stereochemistry could disfavor the adoption of a regular β-sheet conformation. This subtle change in local geometry might be sufficient to disrupt the long-range order required for interchain aggregation, thereby improving synthesis efficiency. However, it is crucial to note that this is a theoretical consideration. To date, there is a lack of published, direct comparative studies demonstrating the efficacy of this compound as an aggregation-disrupting building block in the synthesis of "difficult" peptides.
Experimental Protocols
Below is a representative protocol for the solid-phase synthesis of a difficult peptide sequence, such as a fragment of the amyloid-beta peptide, incorporating a pseudoproline dipeptide to mitigate aggregation.
General Fmoc-SPPS Protocol for a Difficult Sequence
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activation mixture to the deprotected resin and couple for 1-2 hours at room temperature.
-
For pseudoproline dipeptide incorporation: At the appropriate point in the sequence, substitute the single amino acid with the corresponding pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH or Fmoc-Xaa-Thr(Ψ(Me,Me)pro)-OH) using the same coupling protocol.
-
-
Coupling Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling may be performed.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Continuation of Synthesis: Repeat steps 2-5 for all amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Strategies
To better understand the concepts discussed, the following diagrams illustrate the workflows and mechanisms.
References
- 1. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Stability of Allo-Threonine vs. L-Threonine Peptides
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutically viable peptides is often challenged by their susceptibility to enzymatic degradation. A key strategy to enhance the in vivo half-life of peptide-based drugs is the incorporation of non-proteinogenic amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing L-threonine, a proteinogenic amino acid, versus its diastereomer, allo-threonine. While direct, quantitative comparative studies are not extensively available in the reviewed literature, this guide synthesizes established principles of protease stereospecificity and data on other non-proteinogenic amino acids to provide a scientifically grounded comparison.
The central hypothesis is that peptides incorporating allo-threonine will exhibit significantly greater resistance to proteolysis compared to their L-threonine counterparts. This is attributed to the strict stereochemical requirements of common proteases, which are evolved to recognize and cleave peptide bonds adjacent to L-amino acids.
Comparative Analysis of Enzymatic Stability
While specific half-life data for allo-threonine versus L-threonine peptides from direct comparative studies is not available in the reviewed literature, the following table outlines the expected differences based on the principles of enzyme kinetics and studies on other diastereomeric peptides. The incorporation of a non-standard amino acid like allo-threonine is predicted to disrupt the precise stereochemical recognition by proteases, leading to a significant reduction in the rate of cleavage.
| Parameter | L-Threonine Containing Peptide | Allo-Threonine Containing Peptide (Predicted) | Rationale |
| Susceptibility to Proteolysis | High | Low to Very Low | Proteases exhibit high stereospecificity for L-amino acids. The altered stereochemistry of allo-threonine is expected to hinder proper binding to the enzyme's active site. |
| Enzymatic Half-Life | Short | Significantly Longer | Reduced cleavage by proteases will lead to a longer persistence of the intact peptide in a biological environment. |
| Degradation Products | Multiple cleavage fragments | Minimal to no cleavage fragments | Effective proteolysis of L-threonine peptides results in multiple smaller peptide fragments. The resistance of allo-threonine peptides would result in the parent peptide remaining largely intact. |
| Recognition by Common Proteases (e.g., Trypsin, Chymotrypsin) | Readily Recognized and Cleaved | Poorly Recognized, Cleavage Unlikely | The active sites of these proteases are specifically configured to accommodate the stereochemistry of L-amino acids. |
Experimental Protocols
To empirically determine the enzymatic stability of allo-threonine versus L-threonine peptides, the following experimental protocol can be employed. This method is based on standard in vitro peptide stability assays.
Protocol: In Vitro Peptide Stability Assay in Human Serum
1. Objective: To quantify and compare the rate of degradation of an L-threonine-containing peptide and its allo-threonine-containing diastereomer in human serum.
2. Materials:
-
Synthetic peptides (≥95% purity):
-
Peptide A: Containing L-threonine at a specific position.
-
Peptide B: Identical sequence to Peptide A, but with L-threonine substituted by allo-threonine.
-
-
Human serum (pooled, sterile-filtered).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA) for protein precipitation and reaction quenching.
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system.
-
Thermomixer or incubator.
3. Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Peptide A and Peptide B in a suitable solvent (e.g., sterile water or PBS).
-
Incubation Setup:
-
In separate microcentrifuge tubes, add a specific volume of human serum (e.g., 450 µL). Pre-warm the serum to 37°C.
-
To initiate the degradation assay, add a corresponding volume of the peptide stock solution (e.g., 50 µL) to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.
-
Vortex gently to mix.
-
-
Time-Course Sampling:
-
Immediately after mixing (t=0), withdraw an aliquot (e.g., 50 µL) and transfer it to a new tube containing an equal volume of quenching solution (e.g., 10% TCA or acetonitrile with 1% TFA) to stop enzymatic activity and precipitate serum proteins.
-
Incubate the remaining reaction mixture at 37°C.
-
Withdraw aliquots at subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) and quench as described for the t=0 sample.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatants by reverse-phase HPLC or LC-MS.
-
Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm) for HPLC, or monitor the parent ion mass for LC-MS.
-
The peak area of the intact peptide at each time point is used to determine the percentage of the remaining peptide relative to the t=0 sample.
-
4. Data Analysis:
-
Plot the percentage of intact peptide remaining against time for both Peptide A and Peptide B.
-
Calculate the half-life (t½) of each peptide by fitting the data to a one-phase exponential decay model.
Visualizing the Difference in Enzymatic Stability
The following diagrams illustrate the conceptual difference in the interaction of L-threonine and allo-threonine containing peptides with a protease.
Caption: Comparative workflow of protease interaction with L-threonine and allo-threonine peptides.
The logical flow for a typical peptide stability experiment is depicted below.
Caption: Experimental workflow for comparing peptide stability.
A Head-to-Head Comparison of Threonine Side-Chain Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate side-chain protecting group for threonine is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly impacts coupling efficiency, prevention of side reactions, and the ultimate yield and purity of the target peptide. This guide provides an objective comparison of the most commonly employed protecting groups for threonine, with a focus on the tert-butyl (tBu) and trityl (Trt) groups, supported by experimental data and detailed protocols.
The hydroxyl group of threonine is reactive and can lead to side reactions if left unprotected during peptide synthesis. The most common strategy in Fmoc-based SPPS is the use of acid-labile protecting groups for the threonine side chain. The tert-butyl (tBu) and trityl (Trt) ethers are the most widely used protecting groups for this purpose.
Comparative Analysis of Threonine Protecting Groups
The choice between the tBu and Trt protecting groups for the threonine side chain involves a trade-off between stability, steric hindrance, and the desired deprotection strategy. While the tBu group is the more traditional and widely used protecting group, the Trt group offers distinct advantages in certain contexts, particularly in the synthesis of complex or "difficult" peptide sequences.[1]
| Property | tert-Butyl (tBu) Group | Trityl (Trt) Group |
| Chemical Structure | -O-C(CH₃)₃ | -O-C(C₆H₅)₃ |
| Acid Lability | Requires strong acid for cleavage (e.g., high concentration of TFA)[2] | More acid labile; can be removed with dilute TFA[3] |
| Steric Hindrance | Moderately bulky | Very bulky |
| Key Advantages | Robust and stable to repeated Fmoc deprotection steps. | Milder deprotection conditions can prevent side reactions with sensitive residues. Often results in higher purity of crude peptides.[3][4] Can be selectively deprotected on-resin. |
| Potential Disadvantages | Harsh acidic cleavage can lead to side reactions, such as t-butylation of sensitive residues like tryptophan and methionine. In some "difficult" sequences, the presence of multiple tBu groups can hinder Fmoc deprotection. | The bulkiness of the Trt group can sometimes slow down coupling reactions. |
| Primary Application | Routine Fmoc-based SPPS. | Synthesis of complex peptides, peptides with sensitive residues, and for on-resin side-chain modifications. |
Performance Data: Purity and Yield
While exact quantitative data for coupling efficiency and yield are highly sequence-dependent, studies have shown that the use of Trt-protected amino acids, including threonine, can lead to crude peptides of higher purity compared to their tBu-protected counterparts, especially in sequences prone to aggregation or side reactions. The milder cleavage conditions required for Trt removal contribute to minimizing side-product formation. For instance, in the synthesis of model peptides containing methionine and tryptophan, the use of Fmoc/Trt-amino acids consistently resulted in crude peptides with higher purity as determined by HPLC analysis.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of Fmoc-Thr(tBu)-OH
This protocol is a standard procedure for the incorporation of a threonine residue protected with a tert-butyl group.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc group removal.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: Coupling of Fmoc-Thr(Trt)-OH
Due to the steric bulk of the trityl group, a more potent coupling reagent like HATU is often recommended.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Thr(Trt)-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Thr(Trt)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Proceed to the next deprotection and coupling cycle.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The composition of the cleavage cocktail is critical to prevent side reactions.
Cleavage Cocktail for Peptides with Thr(tBu)
A common cleavage cocktail for peptides containing acid-labile tBu protecting groups is Reagent K.
Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the freshly prepared Reagent K to the resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Cleavage Cocktail for Peptides with Thr(Trt)
For peptides containing the more labile Trt protecting groups, a milder cleavage cocktail can often be used, which is particularly beneficial when other sensitive residues are present.
Mild Cleavage Cocktail:
-
Trifluoroacetic acid (TFA): 95%
-
Triisopropylsilane (TIS): 2.5%
-
Water: 2.5%
Procedure:
-
Follow the same procedure as for the Thr(tBu) cleavage, substituting the mild cleavage cocktail for Reagent K. The cleavage time may be reduced to 1-2 hours.
Application Example: Synthesis of a GLP-1 Analogue
Glucagon-like peptide-1 (GLP-1) analogues are an important class of therapeutic peptides used in the treatment of type 2 diabetes and obesity. Their synthesis via SPPS provides a relevant example of the application of protected threonine residues.
The following diagram outlines the key stages in the solid-phase synthesis of a GLP-1 analogue.
Caption: Workflow for the synthesis of a GLP-1 analogue via Fmoc-SPPS.
Conclusion
The choice of a threonine side-chain protecting group is a critical parameter in peptide synthesis. While the tert-butyl group is a robust and widely used option, the trityl group offers significant advantages in terms of milder deprotection conditions and potentially higher purity of the final peptide, especially for complex sequences. The selection should be made based on the specific peptide sequence, the presence of other sensitive amino acids, and the overall synthetic strategy. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to make informed decisions and optimize their peptide synthesis endeavors.
References
A Comparative Guide to Confirming the Stereochemical Purity of H-Allo-thr(tbu)-OH Derivatives
For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of chiral building blocks like H-Allo-thr(tbu)-OH is paramount. The presence of undesired stereoisomers can significantly impact the efficacy, safety, and overall pharmacological profile of a drug candidate. This guide provides an objective comparison of widely used analytical techniques for confirming the stereochemical purity of this compound and its derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The primary methods for determining the stereochemical purity of this compound derivatives include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical requirements.
| Method | Principle | Advantages | Limitations | Typical Performance |
| Chiral HPLC | Direct separation of enantiomers and diastereomers on a chiral stationary phase (CSP), or indirect separation after derivatization with a chiral reagent. | High resolution and accuracy for quantifying enantiomeric excess (ee) and diastereomeric excess (de). Applicable to a wide range of derivatives. | Method development can be time-consuming, requiring screening of different CSPs and mobile phases. | Resolution (Rs) > 1.5 is achievable for baseline separation. LOD and LOQ in the low ng/mL range. |
| GC-MS | Separation of volatile derivatives of stereoisomers on a chiral capillary column, followed by mass spectrometric detection. | High sensitivity and selectivity. Provides structural information from mass spectra. | Requires derivatization to increase volatility, which can be a source of racemization if not optimized. | LODs in the picogram range are possible. High precision with errors in the range of ±0.5%–2.5% for ee determination.[1] |
| NMR Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between stereoisomers. | Non-destructive and provides detailed structural information. Can be rapid for in-situ measurements. | Lower sensitivity compared to chromatographic methods. Chemical shift differences can be small, requiring high-field NMR. | Chemical shift differences (Δδ) typically in the range of 0.004–0.086 ppm. |
Quantitative Performance Data
The following tables summarize the performance of different analytical methods for the stereochemical purity assessment of allo-threonine derivatives.
Table 1: Chiral HPLC Performance for Fmoc-allo-Thr(tBu)-OH and Related Derivatives
| Chiral Stationary Phase | Mobile Phase | Analyte | Resolution (Rs) | Selectivity (α) | Reference |
| Lux Cellulose-2 | Acetonitrile/Methanol/Trifluoroacetic Acid | Fmoc-Thr(tBu)-OH | > 1.5 | - | Phenomenex, TN-1148 |
| QN-AX™ | H₂O/MeOH with TEA and FA | Fmoc-Thr(tBu)-OH | Partial Resolution | - | [2] |
| ZWIX(+)™ | H₂O/MeOH with TEA and FA | Fmoc-Thr(tBu)-OH | Not Separable | - | [2] |
| Kromasil C18 (after derivatization) | Acetonitrile/Water with TFA | FDAA-allo-Thr | Baseline | - | [3] |
Table 2: GC-MS Performance for Threonine Stereoisomers
| Derivatization Method | Chiral Column | LOD/LOQ | Precision (% Error in ee) | Reference |
| N-trifluoroacetyl-O-methyl ester | Chirasil-Val | 1-7 pg (LOD) | ±0.5%–2.5% | [1] |
| N,O-bisisobutoxycarbonyl-2,2,2-trifluoroethyl ester | Chirasil-d-Val | - | Quantitative down to 1% |
Table 3: NMR Spectroscopy Performance for Amino Acid Derivatives
| Chiral Reagent | Analyte Type | Observed Chemical Shift Difference (Δδ) | Reference |
| Chiral α-(nonafluoro-tert-butoxy)carboxylic acids | Racemic amines | 0.004–0.086 ppm | |
| Bis-thiourea chiral solvating agent (BTDA) | N-3,5-dinitrobenzoyl amino acids | Interpretable Δδ for absolute configuration |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the stereoisomers of Fmoc-allo-Thr(tBu)-OH.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the Fmoc-allo-Thr(tBu)-OH sample in the mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% trifluoroacetic acid. The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 265 nm.
-
-
Data Analysis: Integrate the peak areas of the stereoisomers to calculate the diastereomeric and/or enantiomeric excess.
Chiral HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the enantiomeric purity of the amino acid core after deprotection and derivatization.
Methodology:
-
Deprotection: If starting with a protected derivative, remove the protecting groups (e.g., Fmoc and tBu) under appropriate conditions, ensuring minimal racemization.
-
Derivatization: Convert the resulting H-Allo-thr-OH into a volatile derivative. A common method is the two-step conversion to N-trifluoroacetyl-O-methyl esters:
-
Esterification: React the amino acid with a methanol/acetyl chloride solution at 110°C for 1 hour.
-
Acylation: After drying, react with a dichloromethane/trifluoroacetic acid anhydride solution at 100°C for 20 minutes.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Chirasil-Val capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the temperature gradient to achieve separation of the four threonine stereoisomers.
-
Injection: Splitless injection.
-
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic fragments of the derivatized amino acids.
-
Data Analysis: Quantify the different stereoisomers based on the integrated peak areas in the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).
References
- 1. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to H-Allo-thr(tbu)-OH and Pseudoproline Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of Difficult Peptides
The synthesis of long and complex peptides, particularly those prone to aggregation, presents a significant challenge in drug discovery and proteomics research. Inter- and intra-chain hydrogen bonding during solid-phase peptide synthesis (SPPS) can lead to the formation of secondary structures like β-sheets, resulting in poor solvation, incomplete coupling reactions, and consequently, low yields and purity of the final product.[1] To address these issues, various strategies have been developed, including the use of specialized amino acid derivatives. This guide provides a comprehensive comparison of two such tools: the non-standard amino acid H-Allo-thr(tbu)-OH and the widely adopted pseudoproline dipeptides.
While both are employed to navigate the complexities of "difficult sequences," they operate on fundamentally different principles. Pseudoproline dipeptides act as temporary, structure-disrupting elements, whereas this compound, a stereoisomer of threonine, can be used to influence the final peptide's conformation.
At a Glance: this compound vs. Pseudoproline Dipeptides
| Feature | This compound | Pseudoproline Dipeptides |
| Primary Function | Introduction of a specific stereochemistry to influence peptide conformation (e.g., induce β-turns).[2][3] | Disruption of on-resin aggregation during synthesis.[4][5] |
| Mechanism of Action | The fixed stereochemistry of the allo-threonine residue can favor specific backbone dihedral angles, potentially inducing turns and altering the peptide's secondary structure. | The oxazolidine ring of the pseudoproline creates a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to β-sheet formation and aggregation. |
| Application | Used in the synthesis of specific bioactive peptides where the allo-threonine conformation is crucial for biological activity or to stabilize a desired fold. | Broadly applied in the synthesis of long, hydrophobic, or otherwise aggregation-prone peptides to improve yield and purity. |
| Point of Incorporation | Incorporated as a single amino acid residue at a specific position in the peptide sequence. | Incorporated as a dipeptide unit, replacing a Ser or Thr residue and the preceding amino acid. |
| Impact on Final Peptide | The allo-threonine residue remains in the final peptide, contributing to its unique three-dimensional structure. | The pseudoproline structure is cleaved during the final acidolysis step, regenerating the native Ser or Thr residue. |
Performance Data: A Comparative Overview
Direct quantitative comparisons in a single "difficult" sequence are scarce in the literature. However, the performance benefits of pseudoproline dipeptides are well-documented across numerous studies. The impact of this compound is more subtle and sequence-dependent, focusing on conformational control rather than a general increase in synthetic efficiency for all difficult sequences.
| Parameter | Standard SPPS (Difficult Sequence) | With this compound | With Pseudoproline Dipeptides |
| Crude Peptide Purity | Often low (<50%) due to deletion and truncated sequences. | Variable, depends on the sequence and the role of allo-threonine in the final structure. May not significantly improve purity if aggregation is the primary issue. | Significantly improved (often >70-80%). |
| Final Yield | Low, often requiring multiple purification steps with significant product loss. | Sequence-dependent. | Substantially increased, sometimes by an order of magnitude for highly aggregating sequences. |
| Solubility of Growing Peptide Chain | Poor, leading to inefficient coupling. | Not significantly altered. | Markedly improved due to the disruption of secondary structures. |
| Coupling Efficiency | Reduced due to poor solvation and steric hindrance. | Not directly improved. | Enhanced due to better accessibility of the N-terminus. |
Delving Deeper: Mechanism of Action
This compound: A Conformational Director
This compound is a protected form of L-allothreonine, a diastereomer of the naturally occurring L-threonine. The key difference lies in the stereochemistry at the β-carbon. This seemingly minor change has a significant impact on the preferred backbone conformation of the peptide chain. By strategically placing an allo-threonine residue, researchers can encourage the formation of specific secondary structures, such as β-turns. This can be crucial for the biological activity of a peptide, where a precise three-dimensional structure is required for receptor binding or enzymatic activity.
It is important to note that while influencing conformation, the incorporation of a single allo-threonine residue is not a universal strategy for preventing the widespread aggregation that can occur during the synthesis of long, hydrophobic peptides. In fact, threonine-rich sequences themselves can be prone to aggregation.
Pseudoproline Dipeptides: The Aggregation Disruptors
Pseudoproline dipeptides are synthetically modified dipeptides where a serine or threonine residue is cyclized with an aldehyde or ketone to form an oxazolidine ring. This five-membered ring introduces a proline-like "kink" into the growing peptide backbone. This kink disrupts the formation of the regular hydrogen-bonding patterns that are necessary for the formation of β-sheet structures, which are the primary cause of on-resin aggregation.
By preventing the peptide chains from aggregating, pseudoproline dipeptides ensure that the N-terminus of the growing peptide remains well-solvated and accessible for the next coupling reaction. This leads to more efficient synthesis, resulting in a higher yield and purity of the crude peptide product. The pseudoproline modification is temporary and is completely removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step, yielding the native peptide sequence.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a standard workflow for Fmoc-based solid-phase peptide synthesis.
Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound
The incorporation of this compound follows the standard procedure for coupling any other Fmoc-protected amino acid.
-
Resin Preparation and Swelling: Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) and swell it in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Activation of Fmoc-Allo-thr(tbu)-OH: In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the amino acid.
-
Coupling: Add the activated Fmoc-Allo-thr(tbu)-OH solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Chain Elongation: Continue with the standard SPPS cycles for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity using mass spectrometry (MS) and analytical HPLC.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
The incorporation of a pseudoproline dipeptide is similar to a standard amino acid coupling, but with the dipeptide unit.
-
Resin Preparation and Swelling: As in Protocol 1.
-
Fmoc Deprotection: As in Protocol 1.
-
Washing: As in Protocol 1.
-
Activation of Fmoc-Xaa-Ser/Thr(ψPro)-OH: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Gly-Ser(ψMe,MePro)-OH) (typically 2-3 equivalents) and a coupling agent in DMF. Add a base (e.g., DIPEA) for activation.
-
Coupling: Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin and allow the coupling to proceed for 1-2 hours.
-
Washing: As in Protocol 1.
-
Chain Elongation: Continue with the standard SPPS cycles for the subsequent amino acids.
-
Cleavage and Deprotection: Use a standard TFA cleavage cocktail. The acidic conditions will cleave the peptide from the resin, remove the side-chain protecting groups, and open the oxazolidine ring to regenerate the native serine or threonine residue.
-
Purification and Analysis: As in Protocol 1.
Signaling Pathways and Logical Relationships
The decision to use this compound or a pseudoproline dipeptide is based on the specific challenges presented by the target peptide. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a strategy for difficult peptide synthesis.
Conclusion
Both this compound and pseudoproline dipeptides are valuable tools in the arsenal of the peptide chemist. The choice between them depends on the specific goal of the synthesis.
-
For combating aggregation in long and hydrophobic sequences to improve overall synthetic yield and purity, pseudoproline dipeptides are the well-established and highly effective solution. Their mechanism of disrupting secondary structure formation is a robust strategy for a wide range of "difficult" peptides.
-
For syntheses where a specific, non-natural conformation is desired to achieve or enhance biological activity, this compound offers a precise tool for conformational control. Its application is more nuanced and targeted towards influencing the final three-dimensional structure of the peptide.
By understanding the distinct mechanisms and applications of these reagents, researchers can make informed decisions to optimize their peptide synthesis strategies, leading to the successful production of complex and challenging peptides for a variety of applications in research and drug development.
References
- 1. youtube.com [youtube.com]
- 2. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of H-Allo-thr(tbu)-OH
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of H-Allo-thr(tbu)-OH, a protected amino acid derivative commonly used in peptide synthesis. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific institutional guidelines may vary, the following are generally recommended:
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are necessary to prevent skin contact.
-
Body Protection: A standard laboratory coat is required.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many non-hazardous chemical compounds, should be approached systematically to ensure the safety of laboratory personnel and the environment.
-
Consult Institutional and Local Guidelines: The first and most critical step is to consult your organization's Environmental Health and Safety (EHS) department. They will provide specific protocols tailored to your facility's capabilities and in compliance with local, state, and federal regulations.
-
Assess the Waste Stream: Determine if the this compound to be disposed of is in a solid form or dissolved in a solvent. The nature of the waste will dictate the appropriate disposal pathway.
-
Solid Waste Disposal:
-
Collect uncontaminated, solid this compound in a clearly labeled, sealed container.
-
The label should include the full chemical name: this compound.
-
Store the sealed container in a designated chemical waste storage area, away from incompatible materials.
-
-
Solution Waste Disposal:
-
Do not dispose of solutions containing this compound down the drain unless explicitly permitted by your institution's EHS department.
-
Collect the waste solution in a compatible, leak-proof container. The container material should be appropriate for the solvent used.
-
Label the container with the full chemical name and the solvent used.
-
Store the waste container in a designated chemical waste area.
-
-
Arrange for Professional Disposal: Contact a licensed professional waste disposal service, as recommended by your EHS department, to collect and dispose of the chemical waste in accordance with all regulations.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H17NO3 |
| Molecular Weight | 175.23 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C to -80°C for long-term storage |
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow.
Caption: Decision workflow for the proper disposal of this compound.
Caption: Key stages in the this compound disposal process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
